molecular formula C11H11NO B171356 1,7-dimethyl-1H-indole-3-carbaldehyde CAS No. 164353-61-1

1,7-dimethyl-1H-indole-3-carbaldehyde

Cat. No.: B171356
CAS No.: 164353-61-1
M. Wt: 173.21 g/mol
InChI Key: FWIFXCARKJCTGL-UHFFFAOYSA-N
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Description

1,7-dimethyl-1H-indole-3-carbaldehyde is a useful research compound. Its molecular formula is C11H11NO and its molecular weight is 173.21 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,7-dimethylindole-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO/c1-8-4-3-5-10-9(7-13)6-12(2)11(8)10/h3-7H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWIFXCARKJCTGL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)C(=CN2C)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00616721
Record name 1,7-Dimethyl-1H-indole-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00616721
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

164353-61-1
Record name 1,7-Dimethyl-1H-indole-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00616721
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to the ¹H NMR Spectrum of 1,7-dimethyl-1H-indole-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 1,7-dimethyl-1H-indole-3-carbaldehyde. Tailored for researchers, scientists, and professionals in drug development, this document delves into the structural elucidation of this indole derivative through meticulous spectral interpretation. We will explore the underlying principles of NMR that govern the observed spectrum, detail the experimental considerations, and present a systematic interpretation of the chemical shifts, coupling constants, and integration values.

Introduction: The Significance of NMR in Structural Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern organic chemistry, offering unparalleled insight into the molecular structure of organic compounds.[1][2] For novel or synthesized molecules such as this compound, a derivative of the biologically significant indole scaffold, ¹H NMR provides a definitive fingerprint.[3][4][5] This guide will dissect the ¹H NMR spectrum of this specific compound, demonstrating how each signal and its characteristics can be assigned to a particular proton within the molecule, thereby confirming its identity and purity.

The indole ring system is a prevalent motif in numerous natural products and pharmaceutical agents, making the unambiguous characterization of its derivatives a critical step in research and development.[3][5][6] This guide serves as a practical resource for interpreting the often nuanced NMR spectra of substituted indoles.

Predicted ¹H NMR Spectrum of this compound

The chemical structure of this compound dictates a unique set of proton environments, each giving rise to a distinct signal in the ¹H NMR spectrum. The electron-withdrawing nature of the aldehyde group at the C3 position and the electronic effects of the methyl groups at the N1 and C7 positions significantly influence the chemical shifts of the aromatic protons.

Below is a diagram illustrating the structure of this compound with the protons labeled for assignment.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing prep1 Weigh Compound prep2 Dissolve in Deuterated Solvent prep1->prep2 prep3 Transfer to NMR Tube prep2->prep3 acq1 Insert Sample into Spectrometer prep3->acq1 acq2 Lock and Shim acq1->acq2 acq3 Set Acquisition Parameters acq2->acq3 acq4 Acquire FID acq3->acq4 proc1 Fourier Transform acq4->proc1 proc2 Phase Correction proc1->proc2 proc3 Baseline Correction proc2->proc3 proc4 Integration and Peak Picking proc3->proc4 final final proc4->final Final Spectrum

Caption: General workflow for ¹H NMR spectroscopy.

  • Locking and Shimming: Insert the NMR tube into the spectrometer. The instrument's field frequency is locked onto the deuterium signal of the solvent. Shimming is then performed to optimize the homogeneity of the magnetic field, which is crucial for obtaining sharp, well-resolved peaks.

  • Acquisition Parameters:

    • Pulse Sequence: A standard single-pulse experiment is typically sufficient.

    • Spectral Width: Set a spectral width that encompasses all expected proton signals (e.g., 0-12 ppm).

    • Number of Scans: A sufficient number of scans (e.g., 8-16) should be acquired to achieve an adequate signal-to-noise ratio.

    • Relaxation Delay: A relaxation delay of 1-2 seconds is generally appropriate.

  • Data Acquisition: Initiate the acquisition to obtain the Free Induction Decay (FID) signal.

Data Processing
  • Fourier Transform: The FID is converted from a time-domain signal to a frequency-domain spectrum through a Fourier transform.

  • Phase and Baseline Correction: The spectrum is phased to ensure all peaks are in the positive absorptive mode. The baseline is corrected to be flat and at zero intensity.

  • Referencing: The chemical shift axis is calibrated by setting the TMS signal to 0 ppm.

  • Integration and Peak Picking: The area under each signal is integrated to determine the relative number of protons it represents. The exact chemical shift of each peak is determined.

Conclusion

The ¹H NMR spectrum of this compound provides a wealth of structural information that, when interpreted systematically, allows for the unambiguous confirmation of its molecular structure. The characteristic chemical shifts, multiplicities, and integration values of the aldehyde, aromatic, and methyl protons are all consistent with the proposed structure. This in-depth guide provides the necessary framework for researchers to confidently acquire and interpret the ¹H NMR spectrum of this and similar indole derivatives, underscoring the power of NMR spectroscopy as a cornerstone of chemical analysis.

References

  • Benchchem. (n.d.). Interpreting Complex ¹H NMR Spectra of 1H-Indol-3-ol Derivatives.
  • YouTube. (2025). ¹H-NMR and ¹³C-NMR Spectral Analysis of Indole Derivatives: Structural Insights and Interpretation.
  • The Royal Society of Chemistry. (n.d.). Screening metal-free photocatalysts from isomorphic covalent organic frameworks for C-3 functionalization of indoles.
  • Supporting information: Cu(II)- or Co(II)-Catalyzed C(SP3)-H Oxidation of N,N-Dimethylaminoethanol: Facile Synthesis of Methylene-Bridged Biindoles and 3-Formylindoles Selectively. (n.d.).
  • Der Pharma Chemica. (n.d.). Novel indole-3-carboxaldehyde analogues: Synthesis and their antioxidant evaluation.
  • ACS Publications. (n.d.). Nuclear magnetic resonance spectroscopy. ¹³C spectra of indole and methylindoles.
  • PubMed Central. (2021). Synthesis and Antimycobacterial Activity of 3-Phenyl-1H-indoles.
  • Taylor & Francis Online. (n.d.). Synthesis and evaluation of novel N–H and N-substituted indole-2- and 3-carboxamide derivatives as antioxidants agents.
  • ResearchGate. (n.d.). ¹H(400 MHz) and ¹³C (100MHz) NMR spectral data for indole 15 in....
  • ResearchGate. (n.d.). Spin-Spin Coupling Constants ¹J(A,B) in Hz of Atoms in 5-Hydroxyindole....
  • Google Patents. (n.d.). CN102786460A - Synthetic method for indole-3-carboxaldehyde compounds.
  • FooDB. (2010). Showing Compound 1H-Indole-3-carboxaldehyde (FDB000934).
  • BMRB. (n.d.). BMRB entry bmse000645 - Indole-3-carboxaldehyde.
  • Benchchem. (n.d.). Technical Support Center: NMR Spectroscopy of Indole Compounds.
  • Benchchem. (n.d.). Indole-3-carboxaldehyde basic properties and structure.
  • American Chemical Society. (2026). Formal C5-Alkylation of Indoles with Donor–Acceptor Cyclopropanes.
  • Chemistry LibreTexts. (2014). 14.12: Coupling Constants Identify Coupled Protons.
  • PubChem. (n.d.). This compound.
  • ACD/Labs. (2021). The Basics of Interpreting a Proton (¹H) NMR Spectrum.
  • Chemistry LibreTexts. (2021). 6.6: ¹H NMR Spectra and Interpretation (Part I).
  • Afyon Kocatepe Üniversitesi. (n.d.). Synthesis of Indole-3-Carboxyaldehyde Thiosemicarbazone Derivatives and Investigation of Antioxidant and Anticholinesterase.
  • Jasperse, K. (n.d.). Short Summary of ¹H-NMR Interpretation.
  • ResearchGate. (n.d.). Unexpected Synthesis of Novel 1-[1-(1H-Indol-3-yl) Alkyl].
  • ResearchGate. (2025). Mechanism of the solvent-free reactions between indole derivatives and 4-nitrobenzaldehyde studied by solid-state NMR and DFT calculations.
  • Organic Chemistry Data. (n.d.). 5.3 Spin-Spin Splitting: J-Coupling.
  • ResearchGate. (n.d.). Synthesis of indole-3-carbaldehyde 1 by CAN-SiO₂.
  • Thieme Connect. (2023). Solvents Influence ¹H NMR Chemical Shifts and Complete ¹H and ¹³C NMR Spectral Assignments for Florfenicol.
  • Chemical Instrumentation Facility. (n.d.). NMR Coupling Constants.
  • PubMed Central. (2017). Solvent-Free Addition of Indole to Aldehydes: Unexpected Synthesis of Novel 1-[1-(1H-Indol-3-yl) Alkyl]-1H-Indoles and Preliminary Evaluation of Their Cytotoxicity in Hepatocarcinoma Cells.
  • NIST WebBook. (n.d.). 1H-Indole-3-carboxaldehyde, 7-methyl-.

Sources

Technical Guide: Solubilization and Handling of 1,7-Dimethyl-1H-indole-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 1,7-dimethyl-1H-indole-3-carbaldehyde solubility in DMSO Content Type: In-depth Technical Guide Audience: Researchers, scientists, and drug development professionals

Executive Summary

This guide details the physicochemical properties, solubilization protocols, and stability considerations for This compound (CAS: 164353-61-1). As a substituted indole derivative featuring an aldehyde moiety at the C3 position and methyl groups at N1 and C7, this compound exhibits distinct solubility characteristics compared to its unsubstituted parent, indole-3-carboxaldehyde.

While the parent compound relies on hydrogen bond donation (N-H) for crystal lattice stability, the 1,7-dimethyl analog lacks this donor capability, theoretically enhancing its solubility in aprotic organic solvents like Dimethyl Sulfoxide (DMSO) while increasing its lipophilicity (LogP).[1] This guide provides a validated workflow for preparing high-integrity stock solutions, minimizing oxidative degradation, and preventing precipitation during aqueous dilution in biological assays.

Physicochemical Profile & Solubility Logic

Understanding the molecular architecture is the first step to successful solubilization.[1]

PropertyDataTechnical Implication
Compound Name This compoundTarget Analyte
CAS Number 164353-61-1Unique Identifier for sourcing/verification
Molecular Weight 173.21 g/mol Required for Molarity (mM) calculations
Molecular Formula C₁₁H₁₁NO
Functional Groups Indole core, Aldehyde (C3), Methyl (N1, C7)Aldehyde: Susceptible to air oxidation (to carboxylic acid).[1][2] N-Methyl: Removes H-bond donor; increases lipophilicity.[1]
Est. LogP ~2.5 - 2.9 (Predicted)Higher than parent indole-3-carboxaldehyde (~1.7).[1] Indicates poor water solubility but excellent DMSO affinity.[1]
Physical State Solid (Crystalline powder)Requires precise weighing; static prone.[1]
The "Methylation Effect" on Solubility

The N1-methylation is critical.[1] In unsubstituted indoles, the N-H moiety acts as a hydrogen bond donor, creating strong intermolecular interactions in the solid state.[1] By replacing this with a methyl group, the lattice energy is modulated, and the molecule becomes more "solvent-accessible" to polar aprotic solvents like DMSO. Simultaneously, the C7-methyl group adds steric bulk and lipophilicity, further decreasing water solubility (< 0.1 mg/mL) and necessitating the use of 100% DMSO for stock preparation.[1]

DMSO Solubilization Protocol

Objective: Prepare a stable, precipitate-free stock solution (typically 10 mM to 50 mM) for downstream applications.

Reagents & Equipment[1][3][4]
  • Solvent: Anhydrous DMSO (Dimethyl Sulfoxide), ≥99.9%, sterile filtered.[1] Note: Hygroscopic DMSO absorbs water from air, which drastically reduces solubility for hydrophobic indoles.

  • Vessel: Amber glass vials (borosilicate) with PTFE-lined caps. Avoid plastics that may leach plasticizers.

  • Gas: Nitrogen (

    
    ) or Argon stream (for headspace purging).[1]
    
Step-by-Step Workflow
  • Molarity Calculation: To prepare 1 mL of a 50 mM stock :

    
    
    
    
    
    [1]
  • Weighing: Weigh ~8.7 mg of the solid into an amber vial. Record the exact mass to 0.01 mg precision.

  • Solvent Addition: Calculate the exact volume of DMSO required to reach 50 mM based on the recorded mass.

    • Example: If 8.80 mg is weighed:

      
      .[1]
      
  • Dissolution: Add the calculated volume of Anhydrous DMSO.

    • Action: Vortex vigorously for 30 seconds.

    • Observation: The solution should become clear and colorless to pale yellow.[1]

    • Troubleshooting: If particles persist, sonicate in a water bath at 37°C for 5 minutes. Do not exceed 40°C to prevent aldehyde degradation.[1]

  • Storage: Aliquot immediately into single-use volumes (e.g., 50 µL) to avoid freeze-thaw cycles. Purge headspace with

    
     before capping.[1] Store at -20°C (1 month) or -80°C (6 months).
    
Diagram: Solubilization Workflow

SolubilizationWorkflow Solid Solid Compound (Weigh ~8.7 mg) Calc Calculate DMSO Vol (Target: 50 mM) Solid->Calc Mix Add Anhydrous DMSO & Vortex (30s) Calc->Mix Check Visual Inspection (Clear Solution?) Mix->Check Sonicate Sonicate (37°C, 5 min) Check->Sonicate No (Particulates) Aliquot Aliquot & Purge (N2) Store -80°C Check->Aliquot Yes Sonicate->Check Re-inspect

Caption: Workflow for preparing a 50 mM stock solution of this compound in DMSO.

Aqueous Dilution & The "Crash-Out" Risk

For biological assays (cell culture, enzymatic assays), the DMSO stock must be diluted into aqueous buffers (PBS, media).[1] This is the critical failure point for hydrophobic indoles.[1]

The Solubility Cliff

This compound is highly lipophilic. When a DMSO stock is added to water, the solvent power drops exponentially.[1]

  • Max DMSO tolerance: Most biological assays tolerate 0.1% to 1% DMSO.[1]

  • Precipitation Threshold: At >50 µM in aqueous buffer, this compound may precipitate ("crash out"), forming micro-crystals that cause false positives in optical assays (scattering light) or false negatives (loss of effective concentration).[1]

Serial Dilution Strategy

Do NOT pipette 1 µL of 50 mM stock directly into 1 mL of media (shock precipitation).[1] DO use an intermediate dilution step:

  • Step A (Stock): 50 mM in 100% DMSO.

  • Step B (Intermediate): Dilute 1:10 into DMSO (Result: 5 mM in 100% DMSO).

  • Step C (Working): Dilute Step B 1:1000 into pre-warmed (37°C) media while vortexing.

    • Final Conc: 5 µM.

    • Final DMSO: 0.1%.[1]

Diagram: Aqueous Dilution Logic

DilutionLogic cluster_organic Organic Phase (Stable) cluster_aqueous Aqueous Phase (Risk Zone) Stock 50 mM Stock (100% DMSO) Inter 5 mM Intermediate (100% DMSO) Stock->Inter 1:10 Dilution Assay Final Assay Well (5 µM, 0.1% DMSO) Inter->Assay Slow addition with vortexing Precip PRECIPITATION (Micro-crystals) Inter->Precip Rapid addition to cold buffer Media Cell Media / Buffer (Aqueous, 37°C) Media->Assay

Caption: Strategy to avoid precipitation during transfer from organic solvent to aqueous assay media.

Stability & Troubleshooting

IssueCauseSolution
Yellowing of Stock Oxidation of aldehyde to carboxylic acid.[1]Purge vials with

gas after every use. Store at -80°C.
Precipitate in Media "Shock" dilution or concentration too high (>50 µM).Use intermediate dilution step; warm media to 37°C before addition.
Insoluble in DMSO Wet DMSO (absorbed water).[1]Use fresh, anhydrous DMSO (glass ampoules preferred).[1]

References

  • National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 21674241, this compound. Retrieved from [Link]

  • PubChem. (2025).[1][3][4] 7-methyl-1H-indole-3-carbaldehyde Compound Summary. Retrieved from [Link][1]

Sources

1,7-dimethyl-1H-indole-3-carbaldehyde physical appearance

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the physical characterization, synthesis, and analytical validation of 1,7-dimethyl-1H-indole-3-carbaldehyde (CAS 164353-61-1). This compound is a critical synthetic intermediate in the development of aminoalkylindole-based cannabimimetics (e.g., JWH-018 analogs) and pharmaceutical scaffolds.

Executive Summary & Chemical Identity

This compound is a functionalized indole derivative characterized by methyl substitutions at the N1 and C7 positions and a formyl group at C3. It serves as a pivotal electrophilic building block for converting simple indoles into complex heterocyclic systems via Knoevenagel condensations, reductive aminations, or Schiff base formation.

PropertySpecification
IUPAC Name This compound
CAS Number 164353-61-1
Molecular Formula C₁₁H₁₁NO
Molecular Weight 173.21 g/mol
SMILES CN1C2=C(C=CC=C2C(C)=O)C=C1C=O[1] (Isomeric check required: Cc1cccc2c1n(C)cc2C=O)
Structural Role Precursor for JWH-type synthetic cannabinoids and pharmaceutical indoles.

Physical Characterization Profile

The physical appearance of this compound is distinct from its unmethylated or mono-methylated analogs due to the disruption of intermolecular hydrogen bonding by the N-methyl group and steric bulk at the 7-position.

Macroscopic Appearance
  • State : Crystalline Solid.[2]

  • Color : Beige to Light Tan .

    • Note: While pure fractions may appear off-white, the compound rapidly develops a beige/tan hue upon exposure to air or light due to trace oxidation.

  • Odor : Characteristic indole-like (faint, mothball-like).

Thermal Properties

Unlike 1H-indole-3-carbaldehyde (MP ~195°C) or 7-methyl-1H-indole-3-carbaldehyde (MP ~210°C), the 1,7-dimethyl substitution significantly lowers the lattice energy.

ParameterExperimental ValueReference Validation
Melting Point 112.4 – 115.0 °C Validated against lit. [1][2]
Solubility Soluble in CHCl₃, DMSO, DMF, EtOAc. Insoluble in water.[1]Lipophilic nature due to N-methylation.

Synthetic Pathway: Vilsmeier-Haack Formylation

The standard industrial and laboratory synthesis involves the Vilsmeier-Haack reaction . This protocol utilizes phosphorus oxychloride (POCl₃) and dimethylformamide (DMF) to generate an electrophilic chloroiminium ion, which attacks the electron-rich C3 position of 1,7-dimethylindole.

Reaction Mechanism (Graphviz Visualization)

The following diagram illustrates the electrophilic aromatic substitution mechanism specific to this substrate.

VilsmeierHaack Figure 1: Vilsmeier-Haack Formylation Mechanism for 1,7-Dimethylindole DMF DMF (Dimethylformamide) Vilsmeier Vilsmeier Reagent (Chloroiminium Ion) DMF->Vilsmeier 0-5°C, 30 min POCl3 POCl3 (Phosphorus Oxychloride) POCl3->Vilsmeier 0-5°C, 30 min Indole 1,7-Dimethylindole (Substrate) Complex Iminium Salt Intermediate Vilsmeier->Complex + Indole, Electrophilic Attack (C3) Product 1,7-Dimethyl-1H-indole- 3-carbaldehyde Complex->Product Hydrolysis (NaOH/H2O)

[3][4]

Validated Experimental Protocol

Reagents : 1,7-Dimethylindole (1.0 eq), POCl₃ (1.2 eq), DMF (anhydrous, excess).

  • Preparation of Vilsmeier Reagent : In a flame-dried flask under Argon, cool anhydrous DMF to 0°C. Add POCl₃ dropwise over 20 minutes. Stir for 30 minutes until a slight pink/yellow color persists (formation of chloroiminium salt).

  • Addition : Dissolve 1,7-dimethylindole in minimal DMF and add dropwise to the reagent at 0°C.

  • Cyclization : Allow the mixture to warm to room temperature, then heat to 80-90°C for 4–6 hours. Critical Step: Heating ensures complete conversion of the sterically hindered 7-methyl substrate.

  • Hydrolysis : Cool to room temperature. Pour the reaction mixture onto crushed ice. Neutralize with saturated Na₂CO₃ or 2M NaOH (pH 8-9).

  • Isolation : A beige precipitate will form. Filter the solid.[5]

  • Purification :

    • Method A (Recrystallization): Dissolve in hot Ethanol or Ethyl Acetate/Hexane. Cool slowly to yield needles.

    • Method B (Chromatography): Silica gel column, eluting with Petroleum Ether : Ethyl Acetate (3:1).

Analytical Validation (Self-Validating System)

To confirm the identity of the beige solid as this compound and rule out regioisomers (e.g., C2-formylation), compare spectral data against these standard values.

Proton NMR (¹H NMR)

Solvent : CDCl₃ (400 MHz)

  • δ 9.96 (s, 1H) : Distinctive aldehyde proton (–CHO).

  • δ 8.17 (d, J=7.9 Hz, 1H) : H4 proton (deshielded by carbonyl).

  • δ 7.55 (s, 1H) : H2 proton (confirms C3 substitution; if C2 were substituted, this singlet would be absent).

  • δ 7.17 (t, 1H) , δ 7.05 (d, 1H) : Aromatic protons H5/H6.

  • δ 4.09 (s, 3H) : N-Methyl (N-CH₃).

  • δ 2.74 (s, 3H) : C7-Methyl (Ar-CH₃).

Mass Spectrometry (HRMS)[3][7]
  • Calculated [M+H]⁺ : 174.0913

  • Found : 174.0919 (ESI-TOF)[6]

Handling & Stability

  • Storage : Store at 2-8°C (refrigerated) under an inert atmosphere (Argon/Nitrogen).

  • Light Sensitivity : Protect from light to prevent photo-oxidation, which darkens the beige solid to brown.

  • Reactivity : The aldehyde is reactive toward nucleophiles; avoid prolonged exposure to amines or moisture unless intended for reaction.

References

  • Li, Z., et al. "Screening metal-free photocatalysts from isomorphic covalent organic frameworks for C-3 functionalization of indoles." Royal Society of Chemistry, 2020. (Melting Point & NMR Data).

  • Liu, W., et al. "Dimethylamine as the key intermediate generated in situ from dimethylformamide (DMF) for the synthesis of thioamides." Beilstein Journal of Organic Chemistry, 2013. (Synthesis & Characterization).

  • National Institutes of Health (NIH). "Indole-3-carboxaldehyde - PubChem Compound Summary." PubChem. (General Indole Properties).

  • TargetMol. "this compound Product Data." TargetMol. (Commercial Specifications).

Sources

A Technical Guide to 1,7-dimethyl-1H-indole-3-carbaldehyde: Synthesis, Properties, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides an in-depth analysis of 1,7-dimethyl-1H-indole-3-carbaldehyde, a heterocyclic compound of significant interest to the scientific and drug development communities. The indole nucleus is a privileged scaffold in medicinal chemistry, and its derivatives are known for a wide spectrum of biological activities. This document details the precise identification, physicochemical properties, and spectroscopic signature of this compound. A central focus is its synthesis via the Vilsmeier-Haack reaction, a cornerstone of indole formylation, for which a detailed mechanism and a robust experimental protocol are provided. Furthermore, this guide explores the compound's biological significance, contextualized by the role of related indole-3-aldehydes as modulators of the Aryl Hydrocarbon Receptor (AHR) signaling pathway. This document serves as a comprehensive resource for researchers aiming to synthesize, characterize, and utilize this versatile molecule in drug discovery and chemical biology.

The Indole Nucleus: A Privileged Scaffold

The indole ring system, a fusion of benzene and pyrrole rings, is a ubiquitous structural motif in thousands of natural products, agrochemicals, and pharmaceuticals.[1][2] Its unique electronic properties and the ability of the N-H proton to act as a hydrogen bond donor make it an exceptional pharmacophore for interacting with a diverse array of biological targets. Consequently, indole derivatives have been developed as potent anti-inflammatory, anticancer, and antimicrobial agents, among other therapeutic applications.[2] The C3 position is particularly reactive and serves as a key handle for chemical modification. The introduction of a formyl (carbaldehyde) group at this position, as seen in indole-3-carbaldehydes, creates a versatile chemical intermediate, ideal for constructing more complex, biologically active molecules.[1][3]

Compound Identification and Nomenclature

The subject of this guide is a specifically substituted indole derivative. Its unambiguous identification is critical for reproducible scientific work.

  • IUPAC Name: this compound

  • Synonyms: 1,7-Dimethylindole-3-carboxaldehyde

  • Natural Occurrence: This compound has been identified as a natural product found in Lyngbya majuscula, a species of cyanobacteria.[]

IdentifierValue
CAS Number 164353-61-1[5]
Molecular Formula C₁₁H₁₁NO[5]
Molecular Weight 173.21 g/mol [5]
Canonical SMILES CN1C2=C(C=C1C=O)C(=CC=C2)C
InChIKey Not readily available.

Physicochemical and Spectroscopic Profile

While extensive experimental data for this compound is not widely published, its properties can be reliably predicted based on its structure and comparison with the well-characterized parent compound, indole-3-carbaldehyde.[6][7]

Physicochemical Properties (Estimated)

PropertyValueSource Context
Appearance Expected to be a crystalline solid, off-white to beige-brown.Based on indole-3-carbaldehyde.[7]
Melting Point Not specified. The parent compound melts at 193-198 °C.Methylation may lower the melting point due to disruption of crystal packing.
Solubility Sparingly soluble in water; soluble in organic solvents like DMSO and DMF.[8]Based on indole-3-carbaldehyde.[8]
LogP Not specified. The parent compound has a LogP of ~1.7-1.9.[6]The two additional methyl groups will increase lipophilicity.

Expected Spectroscopic Signatures

Spectroscopic analysis is essential for confirming the identity and purity of the synthesized compound.

  • ¹H NMR: The proton nuclear magnetic resonance spectrum is highly diagnostic. Key expected signals for a CDCl₃ or DMSO-d₆ solution include:

    • A sharp singlet for the aldehyde proton (CHO) at δ ≈ 9.9-10.1 ppm.[9]

    • A singlet for the N-methyl (N-CH₃) protons at δ ≈ 4.1 ppm.[9]

    • A singlet for the C7-methyl (Ar-CH₃) protons at δ ≈ 2.7 ppm.[9]

    • A series of multiplets in the aromatic region (δ ≈ 7.0-8.2 ppm) corresponding to the protons on the indole ring.[9] The parent indole-3-carbaldehyde shows characteristic signals at ~8.3 ppm (C2-H), ~8.1 ppm (C4-H), and ~7.2-7.5 ppm for the remaining protons.[9][10]

  • ¹³C NMR: Expected signals include the aldehyde carbonyl carbon at δ ≈ 185 ppm and distinct signals for the two methyl carbons and the aromatic carbons.

  • Infrared (IR) Spectroscopy: A strong absorption band corresponding to the carbonyl (C=O) stretch of the aldehyde is expected around 1660-1680 cm⁻¹.[11]

  • Mass Spectrometry (MS): The molecular ion peak [M]⁺ would be observed at m/z = 173.21.

Synthesis and Mechanistic Pathway

5.1 The Vilsmeier-Haack Reaction: A Cornerstone of Indole Formylation

The most reliable and widely used method for introducing a formyl group at the electron-rich C3 position of an indole is the Vilsmeier-Haack reaction.[7][12] This reaction utilizes a Vilsmeier reagent, which is an electrophilic iminium salt generated in situ from a tertiary amide (typically N,N-dimethylformamide, DMF) and a halogenating agent like phosphorus oxychloride (POCl₃).[3] The causality for its effectiveness lies in the high nucleophilicity of the indole C3 position, which readily attacks the moderately electrophilic Vilsmeier reagent under mild conditions, yielding the 3-formylated product with high regioselectivity.

5.2 Reaction Mechanism

The reaction proceeds in two main stages:

  • Formation of the Vilsmeier Reagent: DMF acts as a nucleophile, attacking the electrophilic phosphorus atom of POCl₃. This is followed by the elimination of a dichlorophosphate anion to generate the highly electrophilic chloroiminium ion (the Vilsmeier reagent).

  • Electrophilic Aromatic Substitution: The π-system of the 1,7-dimethylindole attacks the Vilsmeier reagent at the C3 position. This step is favored due to the formation of a stable cationic intermediate where the positive charge is delocalized without disrupting the aromaticity of the benzene ring. Subsequent loss of a proton restores the aromaticity of the pyrrole ring, forming an iminium salt intermediate.

  • Hydrolysis: The reaction is quenched with water, and subsequent hydrolysis of the iminium salt under basic conditions yields the final this compound product.

5.3 Diagram of the Vilsmeier-Haack Reaction Mechanism

Vilsmeier_Haack cluster_0 Stage 1: Vilsmeier Reagent Formation cluster_1 Stage 2: Electrophilic Substitution & Hydrolysis DMF DMF Vilsmeier Vilsmeier Reagent (Chloroiminium ion) DMF->Vilsmeier + POCl3 POCl3 POCl3 Attack Electrophilic Attack at C3 Vilsmeier->Attack Reacts with Indole 1,7-Dimethylindole Indole->Attack Iminium Iminium Salt Intermediate Attack->Iminium Hydrolysis Hydrolysis (H2O, NaOH) Iminium->Hydrolysis Product 1,7-Dimethyl-1H-indole- 3-carbaldehyde Hydrolysis->Product

Caption: Mechanism of the Vilsmeier-Haack formylation of 1,7-dimethylindole.

5.4 Experimental Protocol: Synthesis of this compound

This protocol is adapted from established procedures for indole formylation.[12]

  • Materials: 1,7-dimethyl-1H-indole (1.0 eq), Phosphorus oxychloride (POCl₃, 1.1 eq), N,N-Dimethylformamide (DMF, anhydrous, as solvent and reagent), Dichloromethane (DCM, anhydrous), Saturated sodium bicarbonate solution (aq.), Water, Brine, Anhydrous sodium sulfate, Ice bath.

  • Procedure:

    • Vilsmeier Reagent Preparation: To a three-necked flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, add anhydrous DMF. Cool the flask to 0 °C in an ice bath. Slowly add POCl₃ (1.1 eq) dropwise over 30 minutes, ensuring the internal temperature does not exceed 10 °C. Stir the resulting mixture at 0 °C for an additional 30 minutes. This step is causal as the controlled, low-temperature addition prevents runaway reactions and ensures the complete formation of the electrophilic Vilsmeier reagent.

    • Indole Addition: Dissolve 1,7-dimethyl-1H-indole (1.0 eq) in a minimal amount of anhydrous DMF or DCM and add it dropwise to the pre-formed Vilsmeier reagent at 0 °C.

    • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • Work-up: Once the reaction is complete, carefully pour the reaction mixture onto crushed ice with vigorous stirring. Basify the aqueous solution by slowly adding a saturated solution of sodium bicarbonate until gas evolution ceases and the pH is ~8-9. This hydrolysis step is critical to convert the intermediate iminium salt to the final aldehyde product.

    • Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3x).

    • Purification: Combine the organic layers, wash with water and then brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the pure this compound.

Workflow for Synthesis and Purification

workflow start Start reagent_prep Prepare Vilsmeier Reagent (DMF + POCl₃ at 0°C) start->reagent_prep reaction React with 1,7-Dimethylindole (0°C to RT) reagent_prep->reaction quench Quench on Ice & Neutralize (aq. NaHCO₃) reaction->quench extract Extract with DCM quench->extract purify Wash, Dry, Concentrate extract->purify chromatography Silica Gel Chromatography purify->chromatography characterize Characterization (NMR, MS, IR) chromatography->characterize finish Pure Product characterize->finish

Caption: Standard workflow for the synthesis and purification of the title compound.

Biological Significance and Therapeutic Potential

While direct biological studies on this compound are limited, its structural class is of high pharmacological importance. The parent compound, indole-3-carbaldehyde, is a natural metabolite of dietary tryptophan produced by gut microbiota.[13] It is a known agonist of the Aryl Hydrocarbon Receptor (AHR), a ligand-activated transcription factor that plays a crucial role in regulating immune responses, detoxification, and cell cycle.[13][14][15]

AHR activation is a key signaling event.[14] In its inactive state, AHR resides in the cytoplasm in a complex with chaperone proteins.[16] Upon binding to a ligand like an indole derivative, the chaperones dissociate, and the AHR-ligand complex translocates to the nucleus.[14] There, it dimerizes with the ARNT protein (Aryl Hydrocarbon Receptor Nuclear Translocator) and binds to specific DNA sequences known as Xenobiotic Response Elements (XREs), initiating the transcription of target genes, including cytochrome P450 enzymes like CYP1A1.[14][17]

The methylation at the N1 and C7 positions in this compound represents a common and deliberate strategy in medicinal chemistry.

  • N1-Methylation: Removes the hydrogen bond donor capability of the indole nitrogen, which can drastically alter receptor binding. It also increases lipophilicity and can block metabolic pathways involving the indole nitrogen, potentially improving the compound's pharmacokinetic profile.

  • C7-Methylation: Adds steric bulk and lipophilicity to the "upper" portion of the indole ring, which can be used to fine-tune binding affinity and selectivity for specific protein targets.

Given that the AHR ligand-binding pocket is adaptable, this compound is a strong candidate for investigation as a modulator of the AHR pathway and serves as a valuable starting point for the development of novel therapeutics targeting this receptor.[2][11]

7.1 Diagram of AHR Signaling Pathway Activation

AHR_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus AHR_complex Inactive AHR Complex (AHR + Chaperones) AHR_active Active AHR AHR_complex->AHR_active Chaperones Dissociate Ligand Indole Ligand (e.g., 1,7-diMe-I3C) Ligand->AHR_complex Binds Dimer AHR-ARNT Heterodimer AHR_active->Dimer Translocates & Dimerizes with ARNT ARNT ARNT->Dimer XRE XRE in DNA Dimer->XRE Binds to Transcription Gene Transcription (e.g., CYP1A1) XRE->Transcription Initiates

Caption: Simplified activation of the Aryl Hydrocarbon Receptor (AHR) pathway by an indole ligand.

Safety and Handling

Based on data for structurally similar compounds like indole-3-carbaldehyde, this compound should be handled with appropriate care.[13] It is expected to be an irritant to the skin, eyes, and respiratory system. Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated chemical fume hood.

Conclusion

This compound is a valuable chemical entity with a foundation in natural products and significant potential in synthetic and medicinal chemistry. Its efficient synthesis via the Vilsmeier-Haack reaction makes it readily accessible for further elaboration. As a derivative of the biologically active indole-3-carbaldehyde scaffold, it represents a compelling molecule for investigating structure-activity relationships, particularly in the context of AHR signaling. This guide provides the foundational knowledge and practical protocols necessary for researchers to confidently synthesize, characterize, and explore the applications of this promising compound.

References

  • Appchem. This compound | 164353-61-1. Available from: [Link]

  • El-Sawy, E. R., et al. (2017). 1H-Indole-3-carboxaldehyde: Synthesis and Reactions. ResearchGate. Available from: [Link]

  • ResearchGate. Synthesis of indole-3-carbaldehyde 1 by CAN-SiO2. Available from: [Link]

  • FooDB. Showing Compound 1H-Indole-3-carboxaldehyde (FDB000934). Available from: [Link]

  • Organic Syntheses. indole-3-aldehyde. Available from: [Link]

  • RSC Publishing. An optimized procedure for direct access to 1 H -indazole-3-carboxaldehyde derivatives by nitrosation of indoles. RSC Advances. Available from: [Link]

  • Semantic Scholar. 1H-Indole-3-carboxaldehyde: Synthesis and Reactions. Available from: [Link]

  • MDPI. Synthesis, In Vitro Cytotoxicity Evaluation and GSK-3β Binding Study of Some Indole–Triazole-Linked Pyrazolone Derivatives. Available from: [Link]

  • Wikipedia. Indole-3-carbaldehyde. Available from: [Link]

  • The Royal Society of Chemistry. Screening metal-free photocatalysts from isomorphic covalent organic frameworks for C-3 functionalization of indoles. Available from: [Link]

  • PubMed Central. AhR signaling pathways and regulatory functions. Available from: [Link]

  • Wikipedia. Aryl hydrocarbon receptor. Available from: [Link]

  • Frontiers. Aryl hydrocarbon receptor: current perspectives on key signaling partners and immunoregulatory role in inflammatory diseases. Available from: [Link]

  • QIAGEN. Aryl Hydrocarbon Receptor Signaling. Available from: [Link]

  • Spandidos Publications. Aryl hydrocarbon receptor pathway: Role, regulation and intervention in atherosclerosis therapy (Review). Available from: [Link]

Sources

Methodological & Application

1,7-dimethyl-1H-indole-3-carbaldehyde as a synthetic intermediate

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary

1,7-Dimethyl-1H-indole-3-carbaldehyde (CAS: 164353-61-1) represents a specialized subclass of the indole scaffold. While indole-3-carbaldehydes are ubiquitous in drug discovery, the 1,7-dimethyl substitution pattern offers unique steric and electronic properties. The 7-methyl group, located in the peri-position relative to the N1-methyl group, introduces significant steric bulk that influences the conformation of N-substituents and the electronic availability of the indole ring.

This application note details the robust synthesis of this intermediate via the Vilsmeier-Haack formylation and outlines its utility as a divergent node for accessing tryptamine analogs , indole-chalcones , and heterocyclic fused systems (e.g.,


-carbolines). The protocols herein are optimized for reproducibility and high purity, addressing the specific solubility and reactivity challenges posed by the hydrophobic 7-methyl group.

Part 2: Technical Profile & Validation

Before initiating synthesis, verify the starting material (1,7-dimethylindole) and target specifications.

PropertySpecification
Compound Name This compound
CAS Number 164353-61-1
Molecular Formula C₁₁H₁₁NO
Molecular Weight 173.21 g/mol
Appearance Off-white to pale yellow/orange solid
Melting Point 113–115 °C
Solubility Soluble in DCM, CHCl₃, DMSO, warm EtOH; Insoluble in water.[1]
Key NMR Signal ¹H (CDCl₃):

9.93 (s, 1H, CHO), 8.16 (d, H-4), 2.52 (s, 7-Me).

Part 3: Synthetic Protocol (Upstream)

Method: Vilsmeier-Haack Formylation of 1,7-Dimethylindole

Principle: The reaction utilizes the electrophilic Vilsmeier reagent (chloroiminium ion), generated in situ from POCl₃ and DMF, to attack the electron-rich C3 position of the indole.

Safety Note: POCl₃ is highly corrosive and reacts violently with water. All glassware must be oven-dried. Perform all operations in a fume hood.

Materials:

  • 1,7-Dimethyl-1H-indole (1.0 equiv)[2]

  • Phosphorus Oxychloride (POCl₃) (1.2 equiv)

  • N,N-Dimethylformamide (DMF) (5.0 equiv - acts as solvent and reagent)

  • Dichloromethane (DCM) (Extraction solvent)

  • Sodium Hydroxide (2M aqueous solution)

Step-by-Step Procedure:

  • Reagent Generation (The "Vilsmeier Complex"):

    • Charge a dry round-bottom flask with DMF (anhydrous).

    • Cool the flask to 0–5 °C using an ice/water bath.

    • Critical Step: Add POCl₃ dropwise over 20 minutes. Maintain internal temperature <10 °C. The solution will turn pale yellow/orange, indicating the formation of the chloroiminium salt. Senior Scientist Insight: Rapid addition causes overheating and charring, leading to difficult purification later.

  • Substrate Addition:

    • Dissolve 1,7-dimethylindole in a minimal amount of DMF (or add neat if liquid/low melting).

    • Add the indole solution dropwise to the Vilsmeier complex at 0 °C.

    • Allow the mixture to warm to room temperature (25 °C) and stir for 1 hour.

    • Optimization: Heat the mixture to 35–40 °C for 2 hours to ensure conversion. Monitor by TLC (System: 30% EtOAc/Hexane). The aldehyde spot will be significantly more polar than the starting indole.

  • Hydrolysis & Quenching:

    • Cool the reaction mixture back to 0 °C.

    • Pour the mixture slowly onto crushed ice (approx. 5x reaction volume).

    • Neutralization: Slowly add 2M NaOH with vigorous stirring until pH 8–9 is reached.

    • Observation: The product typically precipitates as a solid during basification.

  • Workup:

    • If solid precipitates: Filter, wash with copious water, and dry under vacuum.

    • If oil forms (common due to 7-Me lipophilicity): Extract with DCM (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

  • Purification:

    • Recrystallize from Ethanol/Water or purify via flash column chromatography (SiO₂, Gradient: 0

      
       20% EtOAc in Hexanes).
      

Self-Validating Checkpoint:

  • Target Yield: 70–90%

  • Purity Check: ¹H NMR must show the aldehyde singlet at ~9.93 ppm and absence of the C3-H signal from the starting material.

Part 4: Mechanistic Visualization

The following diagram illustrates the electrophilic aromatic substitution pathway, highlighting the critical iminium intermediate.

VilsmeierHaack Reagents DMF + POCl3 Complex Chloroiminium Ion (Electrophile) Reagents->Complex 0°C, -Cl- Intermediate C3-Iminium Salt (Stable Intermediate) Complex->Intermediate Indole 1,7-Dimethylindole (Nucleophile) Indole->Intermediate Nucleophilic Attack (C3) Hydrolysis Hydrolysis (NaOH/H2O) Intermediate->Hydrolysis Quench Product 1,7-Dimethyl-1H-indole- 3-carbaldehyde Hydrolysis->Product Elimination of amine

Caption: Figure 1. Vilsmeier-Haack formylation mechanism.[1][3][4] The 7-methyl group exerts steric pressure but does not prevent C3 attack.

Part 5: Downstream Applications (Divergent Synthesis)

The C3-aldehyde is a "linchpin" intermediate. Below are two high-value protocols for drug discovery applications.

Protocol A: Synthesis of Indole-Chalcones (Anticancer/Antioxidant Scaffolds)

Reaction Type: Claisen-Schmidt Condensation

  • Reagents: this compound (1 eq), Acetophenone derivative (1 eq), Piperidine (cat.), Ethanol.

  • Procedure: Reflux reagents in ethanol for 4–8 hours.

  • Insight: The 7-methyl group increases the solubility of the aldehyde in organic solvents compared to NH-indoles, often accelerating the reaction.

  • Product:

    
    -unsaturated ketone (Chalcone).
    
Protocol B: Synthesis of Tryptamine Analogs (via Nitroalkene)

Reaction Type: Henry Reaction followed by Reduction

  • Step 1 (Henry Reaction): React aldehyde with Nitromethane (CH₃NO₂) and Ammonium Acetate (cat.) at reflux.

    • Result: 3-(2-nitrovinyl)-1,7-dimethylindole.

  • Step 2 (Reduction): Reduce using LiAlH₄ in THF.

    • Result: 1,7-Dimethyltryptamine (DMT analog).

  • Significance: This pathway accesses analogs of psychoactive tryptamines where the 7-Me group alters receptor binding kinetics (e.g., 5-HT2A).

Part 6: Application Map

Applications Aldehyde 1,7-Dimethyl-1H-indole- 3-carbaldehyde Condensation Knoevenagel/Henry Condensation Aldehyde->Condensation Oxidation Oxidation (KMnO4/NaClO2) Aldehyde->Oxidation RedAmination Reductive Amination Aldehyde->RedAmination VinylIndole 3-Vinyl Indoles (Diels-Alder Precursors) Condensation->VinylIndole Malononitrile Chalcone Indole-Chalcones (Anticancer Agents) Condensation->Chalcone Acetophenones Carboxylic Indole-3-carboxylic Acid (Amide Coupling) Oxidation->Carboxylic Tryptamine 1,7-Dimethyltryptamine (Neuroactive Ligands) RedAmination->Tryptamine NaBH4 / Amine

Caption: Figure 2.[5] Divergent synthetic utility of the this compound scaffold.

Part 7: References

  • Vilsmeier-Haack Formylation of Indoles:

    • Source: Organic Syntheses, Coll.[3] Vol. 4, p. 539 (1963).

    • Relevance: Foundational protocol for indole formylation.[6][7]

  • Synthesis of this compound:

    • Source: ResearchGate (derived from "Recyclable and reusable n-Bu4NBF4...").

    • Relevance: Specific spectral data (NMR) and yield confirmation for the 1,7-dimethyl derivative.

  • Biological Activity of Indole-3-carbaldehyde Derivatives:

    • Source:Der Pharma Chemica, 2017, 9(12):1-8.

    • Relevance: Validation of the aldehyde as a key intermediate for antioxidant and anticancer agents.

  • Indole Derivatives in Drug Discovery (Review):

    • Source:Tropical Journal of Pharmaceutical Research, 2022.[7]

    • Relevance: Contextualizes the 7-substituted indole scaffold in malaria and kinase inhibitor research.

Sources

Application Notes and Protocols for the Vilsmeier-Haack Reaction

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Vilsmeier-Haack reaction is a versatile and widely utilized method in organic synthesis for the formylation of electron-rich aromatic and heteroaromatic compounds.[1][2][3] This reaction employs a Vilsmeier reagent, typically generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphorus oxychloride (POCl₃), to introduce a formyl (-CHO) group onto a substrate.[3][4][5] The resulting aryl or heteroaryl aldehydes are valuable intermediates in the synthesis of a diverse range of pharmaceuticals, agrochemicals, and functional materials.[5][6]

The Vilsmeier reagent itself, a chloroiminium salt, is a weak electrophile.[1][7] Consequently, the reaction is most effective with substrates that possess high electron density, such as phenols, anilines, and electron-rich heterocycles like pyrroles, indoles, and furans.[4][8][9] Beyond simple formylation, the Vilsmeier-Haack reaction has been adapted for various other transformations, including the synthesis of β-chloroacroleins, pyrazoles, and other complex heterocyclic systems.[10]

This guide provides a comprehensive overview of the experimental setup for the Vilsmeier-Haack reaction, detailing the underlying mechanism, reagent preparation, reaction protocols for different substrates, and critical safety considerations.

Reaction Mechanism

The Vilsmeier-Haack reaction proceeds through a two-stage mechanism:

  • Formation of the Vilsmeier Reagent: The reaction is initiated by the formation of the electrophilic Vilsmeier reagent, a substituted chloroiminium ion.[1][9] This is typically achieved by reacting N,N-dimethylformamide (DMF) with phosphorus oxychloride (POCl₃).[2][11] The oxygen atom of DMF acts as a nucleophile, attacking the electrophilic phosphorus atom of POCl₃. This is followed by the elimination of a dichlorophosphate anion to generate the stable and reactive chloroiminium salt.[12]

  • Electrophilic Aromatic Substitution and Hydrolysis: The electron-rich aromatic substrate then attacks the electrophilic carbon of the Vilsmeier reagent in an electrophilic aromatic substitution reaction.[1][7] This leads to the formation of an iminium salt intermediate.[9][13] Subsequent hydrolysis of this intermediate during the aqueous work-up yields the final formylated product, the aryl or heteroaryl aldehyde.[2][9][13]

Mechanistic Diagram

Vilsmeier_Haack_Mechanism cluster_0 Vilsmeier Reagent Formation cluster_1 Formylation and Hydrolysis DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium Ion) DMF->Vilsmeier_Reagent + POCl₃ POCl3 POCl₃ Iminium_Salt Iminium Salt Intermediate Vilsmeier_Reagent->Iminium_Salt + Arene Arene Electron-Rich Arene Aldehyde Aryl Aldehyde Iminium_Salt->Aldehyde Hydrolysis (H₂O)

Caption: Mechanism of the Vilsmeier-Haack Reaction.

Experimental Protocols

The success of the Vilsmeier-Haack reaction is highly dependent on careful control of reaction conditions, including temperature, stoichiometry, and the nature of the substrate.

In Situ Preparation of the Vilsmeier Reagent

Due to its moisture sensitivity and reactivity, the Vilsmeier reagent is almost always prepared in situ just before its use.[11]

Materials:

  • N,N-Dimethylformamide (DMF), anhydrous

  • Phosphorus oxychloride (POCl₃)

  • Anhydrous solvent (e.g., dichloromethane (DCM), 1,2-dichloroethane (DCE), or DMF itself)[1][7]

Procedure:

  • In a flame-dried, two- or three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen or argon inlet, add the anhydrous solvent (if different from DMF) and then the anhydrous DMF.

  • Cool the flask to 0 °C in an ice-water bath.

  • Slowly add phosphorus oxychloride (POCl₃) dropwise to the stirred DMF solution via the dropping funnel. Caution: This addition is exothermic and should be done carefully to maintain the temperature below 10 °C.

  • After the addition is complete, allow the mixture to stir at 0 °C for an additional 30-60 minutes. The formation of a white precipitate is often indicative of the Vilsmeier reagent formation.[12]

General Protocol for the Formylation of an Electron-Rich Aromatic Compound

This protocol provides a general procedure that can be adapted for various electron-rich aromatic and heteroaromatic substrates.

Materials:

  • Electron-rich aromatic or heteroaromatic substrate

  • Freshly prepared Vilsmeier reagent in solution

  • Anhydrous solvent (e.g., DCM, DCE)

  • Saturated aqueous sodium acetate or sodium bicarbonate solution[1][3]

  • Deionized water

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Organic solvent for extraction (e.g., diethyl ether, ethyl acetate)

Procedure:

  • Dissolve the aromatic substrate in an appropriate anhydrous solvent.

  • Add the solution of the substrate dropwise to the pre-formed and cooled (0 °C) Vilsmeier reagent with continuous stirring.

  • After the addition is complete, the reaction mixture can be stirred at room temperature or heated. The optimal reaction temperature and time depend on the reactivity of the substrate and can range from 0 °C to over 100 °C, and from a few hours to overnight.[4][14] Reaction progress should be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture back down in an ice bath.

  • Work-up: Carefully and slowly quench the reaction by the dropwise addition of a saturated aqueous solution of sodium acetate or sodium bicarbonate.[1] Caution: The hydrolysis of the intermediate is highly exothermic. Stir the mixture vigorously for at least 30 minutes to ensure complete hydrolysis.

  • Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).

  • Wash the combined organic layers successively with deionized water and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • The crude product can be purified by column chromatography on silica gel or by recrystallization.

Experimental Workflow Diagram

Vilsmeier_Haack_Workflow cluster_prep Reagent Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep_dmf 1. Add Anhydrous DMF to Flask cool_dmf 2. Cool to 0 °C prep_dmf->cool_dmf add_pocl3 3. Add POCl₃ Dropwise (Maintain T < 10 °C) cool_dmf->add_pocl3 stir_reagent 4. Stir at 0 °C for 30-60 min add_pocl3->stir_reagent add_substrate 5. Add Substrate Solution Dropwise at 0 °C stir_reagent->add_substrate react 6. Stir at RT or Heat (Monitor by TLC) add_substrate->react quench 7. Cool to 0 °C and Quench with NaOAc(aq) react->quench extract 8. Extract with Organic Solvent quench->extract wash 9. Wash with H₂O and Brine extract->wash dry 10. Dry and Concentrate wash->dry purify 11. Purify (Chromatography or Recrystallization) dry->purify

Sources

large-scale synthesis of 1,7-dimethyl-1H-indole-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Scalable Process Chemistry for 1,7-Dimethyl-1H-indole-3-carbaldehyde

Executive Summary

This guide details a robust, scalable protocol for the synthesis of This compound (CAS: N/A for specific isomer, generic indole-3-carbaldehydes are common).[1] This moiety serves as a critical pharmacophore in the development of synthetic cannabinoids (e.g., JWH analogues), kinase inhibitors, and melatonin receptor agonists.[1]

The protocol transitions from traditional medicinal chemistry routes (using sodium hydride) to Process Mass Intensity (PMI)-optimized methodologies suitable for multi-gram to kilogram scale-up. It prioritizes safety, specifically addressing the exotherms associated with Vilsmeier-Haack reagents and the handling of alkylating agents.[1]

Retrosynthetic Analysis & Strategy

The synthesis is a linear two-step sequence starting from commercially available 7-methylindole .

  • Step 1: Regioselective N-Methylation. [1]

    • Challenge: Avoiding C3-methylation and managing hydrogen evolution (if using NaH).

    • Solution: Utilization of Phase Transfer Catalysis (PTC) . This replaces pyrophoric NaH with inorganic bases (NaOH/KOH), eliminating H₂ gas accumulation and allowing the use of greener solvents (Toluene vs. DMF).[1]

  • Step 2: C3-Formylation (Vilsmeier-Haack). [1]

    • Challenge: Thermal runaway during the formation of the chloroiminium ion and handling the viscous reaction mass.

    • Solution: Controlled "Dosage-Controlled" addition of POCl₃ and an optimized quench protocol to maximize yield and crystallinity.

SyntheticRoute SM 7-Methylindole (Starting Material) Inter 1,7-Dimethylindole (Intermediate) SM->Inter Step 1: MeI, 50% NaOH Toluene, TBAB (PTC) >95% Yield Prod 1,7-Dimethyl-1H-indole- 3-carbaldehyde (Target) Inter->Prod Step 2: POCl3, DMF (Vilsmeier-Haack) 0°C to 40°C ~80% Yield

Figure 1: Synthetic pathway utilizing Phase Transfer Catalysis and Vilsmeier Formylation.

Detailed Protocols

Step 1: Synthesis of 1,7-Dimethylindole (Scalable PTC Method)

Rationale: Traditional lab-scale methylation uses NaH in DMF. On a large scale, this poses severe safety risks due to hydrogen off-gassing and the difficulty of quenching unreacted NaH.[1] The Phase Transfer Catalysis (PTC) method described below uses a biphasic system (Liquid-Liquid), which is safer, cheaper, and easier to work up.[1]

Materials:

  • 7-Methylindole (1.0 equiv)[1]

  • Toluene (10 volumes relative to indole mass)

  • Sodium Hydroxide (50% aq.[1] solution, 5.0 equiv)

  • Tetrabutylammonium bromide (TBAB) (0.05 equiv)[1]

  • Methyl Iodide (MeI) (1.2 equiv) [Note: Dimethyl sulfate is a cheaper alternative for kg scale, but MeI is preferred for cleaner impurity profiles in early development][1]

Protocol:

  • Charge a reactor with 7-Methylindole and Toluene. Agitate until dissolved.

  • Add TBAB catalyst.

  • Add 50% NaOH solution. The mixture will form two phases.[2]

  • Cool the mixture to 15–20°C.

  • Addition: Add Methyl Iodide dropwise over 30–60 minutes.

    • Process Control: Maintain internal temperature < 25°C. The reaction is mildly exothermic.

  • Reaction: Agitate vigorously (high shear mixing preferred for PTC) at 20–25°C for 2–4 hours.

    • Monitor: TLC or HPLC (Target: < 1% Starting Material).[1]

  • Workup:

    • Stop agitation and allow phases to separate. Remove the lower aqueous layer (Waste: High pH).

    • Wash the organic (Toluene) layer with water (2 x 3 vol) and Brine (1 x 3 vol).

    • Dry organic layer over Na₂SO₄ (or azeotropic distillation for larger scales).[1]

  • Isolation: Concentrate the Toluene layer under reduced pressure to obtain 1,7-dimethylindole as a pale yellow oil/low-melting solid.

    • Yield Expectation: 95–98%.[1]

    • Purity: Sufficient for Step 2 without chromatography.[1]

Step 2: Synthesis of this compound

Rationale: The Vilsmeier-Haack reaction involves the formation of an electrophilic chloroiminium species. The reaction between DMF and POCl₃ is highly exothermic. The protocol below uses a "pre-formation" strategy where the active reagent is generated under controlled conditions before introducing the substrate.

Materials:

  • 1,7-Dimethylindole (from Step 1) (1.0 equiv)[1]

  • DMF (Dimethylformamide) (5.0 volumes)[1]

  • POCl₃ (Phosphorus Oxychloride) (1.2 equiv)[1]

  • Ice/Water (for quench)

  • NaOH (20% aq) or Sodium Acetate (sat. aq) for neutralization.[1]

Protocol:

  • Reagent Formation (Critical Safety Step):

    • Charge DMF (3.0 vol) to a dry reactor under N₂.

    • Cool to 0–5°C .[1]

    • Add POCl₃ dropwise over 30–60 minutes.[1]

    • Warning: Do not allow temperature to exceed 10°C. A white precipitate (Vilsmeier salt) may form. Stir for 30 mins at 0–5°C.

  • Substrate Addition:

    • Dissolve 1,7-Dimethylindole in remaining DMF (2.0 vol).

    • Add the indole solution to the Vilsmeier reagent dropwise, maintaining temperature < 10°C.[1][3]

  • Reaction:

    • Allow the mixture to warm to Room Temperature (20–25°C).

    • Heat to 35–40°C for 1–2 hours.

    • Monitor: HPLC should show conversion of intermediate iminium salt (often visible as a distinct peak) or disappearance of indole.

  • Quench & Hydrolysis:

    • Cool the reaction mass to < 10°C.

    • Pour the reaction mixture slowly into crushed ice (10 vol) with vigorous stirring. Exothermic!

    • Hydrolysis: The initial quench forms the aqueous iminium salt. To liberate the aldehyde, adjust pH to 9–10 using 20% NaOH (or Sodium Acetate for milder conditions).[1]

    • Stir for 1 hour. The product should precipitate as a solid.[4]

  • Isolation:

    • Filter the solid precipitate.[4]

    • Wash the cake with copious water (to remove DMF/salts) and cold Hexane (to remove unreacted indole).

  • Purification (Recrystallization):

    • Dissolve crude solid in hot Ethanol or Ethyl Acetate.[1]

    • Cool slowly to 0°C to crystallize.[1]

    • Filter and dry.[1][4]

    • Yield Expectation: 75–85%.[1]

    • Physical Data: Pale yellow/beige solid.[1] MP: ~113–115°C [Ref 1].[5]

Process Safety & Engineering Controls

The following workflow illustrates the critical control points (CCPs) for the Vilsmeier-Haack step, which is the most hazardous operation in this synthesis.

ProcessSafety cluster_0 Critical Control Points (CCPs) ReagentPrep Reagent Prep (DMF + POCl3) TempControl Temp Control (<10°C) ReagentPrep->TempControl Exotherm Risk Quench Quench (Hydrolysis) TempControl->Quench Reaction Complete pHAdjust pH Adjustment (Liberate Aldehyde) Quench->pHAdjust Liberate CHO End Isolated Product pHAdjust->End Start Start Process Start->ReagentPrep

Figure 2: Process safety workflow highlighting thermal risks.

Analytical Specifications

ParameterSpecificationMethod
Appearance Pale yellow to beige crystalline solidVisual
Purity > 98.0% (Area %)HPLC (C18, ACN/H2O)
Melting Point 112 – 115°CDSC / Capillary
1H NMR δ 9.94 (s, 1H, CHO), 8.18 (d, 1H), 7.58 (s, 1H), 3.81 (s, 3H, N-Me), 2.52 (s, 3H, C7-Me)400 MHz, CDCl3
Residual Solvents DMF < 880 ppm, Toluene < 890 ppmGC-HS

Data Interpretation:

  • NMR: The diagnostic singlet at ~9.94 ppm confirms the aldehyde. The N-methyl singlet appears ~3.81 ppm, and the C7-methyl at ~2.52 ppm.[1]

  • HPLC: Common impurities include the unreacted 1,7-dimethylindole (RT shift) or the C2-formylated isomer (rare with Vilsmeier but possible).[1]

References

  • Synthesis of this compound (Characterization Data)

    • Source: ResearchGate (Supplementary Info).[1]

    • Snippet: "this compound (3n)... solid (62 mg, 72% isolated yield).[1][5] m.p. 113-115 C. 1H NMR (400 MHz, CDCl3) δ 9.94 (s, 1H)..."[1][5]

    • URL:

  • General Vilsmeier-Haack Formylation of Indoles

    • Source: Organic Syntheses, Coll.[1][3][6] Vol. 4, p. 539 (1963).[1]

    • Title: Indole-3-aldehyde.[3][4][7][8]

    • URL:[1]

  • Phase Transfer Methylation of Indoles

    • Source:Tetrahedron Letters, Vol 24, Issue 34, 1983.[1]

    • Context: Use of NaOH/Toluene/TBAB for N-alkyl
    • URL:[1]

  • Safety of Vilsmeier Reagents

    • Source: Chemical & Engineering News (Safety Letters).[1]

    • Context: Delayed exotherms in DMF/POCl3 mixtures.[1]

    • URL:[1]

Sources

Application Note & Protocol: Synthesis and Application of Schiff Bases from 1,7-Dimethyl-1H-indole-3-carbaldehyde and Primary Amines

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of Indole-Based Schiff Bases

The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products, pharmaceuticals, and biologically active compounds.[1][2] Its derivatives are known to exhibit a vast spectrum of pharmacological activities, including anticancer, anti-inflammatory, antibacterial, and antipsychotic properties.[1] Among the versatile reactions of indole derivatives, the formation of Schiff bases (or imines) from indole-3-carbaldehydes stands out as a cornerstone of synthetic strategy.[1][3] This condensation reaction with primary amines yields a C=N double bond, creating a molecular scaffold that is not only biologically active in its own right but also serves as a critical intermediate for synthesizing more complex molecules, such as secondary amines via reduction.

This guide focuses on the reaction of a specific, synthetically useful precursor, 1,7-dimethyl-1H-indole-3-carbaldehyde , with primary amines. The methyl groups at the N1 and C7 positions offer steric and electronic modifications that can influence the reactivity of the aldehyde and the pharmacological profile of the resulting Schiff base derivatives. This document provides a detailed mechanistic overview, validated experimental protocols, characterization guidelines, and insights into the practical application of this reaction in a drug discovery context.

Reaction Mechanism: The Formation of the Imine Bond

The synthesis of a Schiff base is a classic condensation reaction involving the nucleophilic addition of a primary amine to a carbonyl group (in this case, an aldehyde), followed by the elimination of a water molecule.[4] The reaction is typically reversible and is often catalyzed by a mild acid.

The process unfolds in two key stages:

  • Nucleophilic Addition: The lone pair of electrons on the nitrogen atom of the primary amine attacks the electrophilic carbonyl carbon of the this compound. This results in the formation of a zwitterionic intermediate, which quickly undergoes a proton transfer to form a neutral hemiaminal (or carbinolamine).

  • Dehydration: Under mild acidic conditions, the hydroxyl group of the hemiaminal is protonated, converting it into a good leaving group (H₂O). The subsequent elimination of water, driven by the lone pair on the nitrogen atom, forms a resonance-stabilized iminium ion. Deprotonation of the nitrogen yields the final, neutral Schiff base product.

The use of a catalyst like glacial acetic acid accelerates the dehydration step, which is often the rate-determining step of the reaction, by facilitating the protonation of the hydroxyl group.

Caption: General mechanism for acid-catalyzed Schiff base formation.

Experimental Protocol: General Synthesis

This protocol provides a robust and reproducible method for the synthesis of Schiff bases from this compound. It is designed to be a self-validating system, where successful execution yields a product that can be definitively characterized.

Materials and Equipment
  • Reagents:

    • This compound (≥97% purity)

    • Primary Amine (e.g., Aniline, Benzylamine, an amino acid ester; ≥98% purity)

    • Absolute Ethanol (or Methanol), reagent grade

    • Glacial Acetic Acid, catalyst grade

    • Deionized Water

  • Equipment:

    • Round-bottom flask (50 or 100 mL)

    • Reflux condenser

    • Magnetic stirrer and stir bar

    • Heating mantle or oil bath

    • Buchner funnel and filter flask

    • Standard laboratory glassware

    • TLC plates (Silica gel 60 F254)

Step-by-Step Procedure
  • Reactant Preparation: In a 100 mL round-bottom flask, dissolve this compound (e.g., 1.73 g, 10 mmol, 1.0 equiv) in absolute ethanol (30 mL). Stir the solution until the aldehyde is completely dissolved.

  • Amine Addition: To this solution, add the primary amine (10 mmol, 1.0 equiv) dropwise at room temperature.

  • Catalyst Addition: Add 3-5 drops of glacial acetic acid to the reaction mixture. The addition of the acid catalyst is crucial for protonating the hemiaminal intermediate, facilitating the elimination of water.

  • Reaction Conditions: Equip the flask with a reflux condenser and heat the mixture to reflux (approximately 78 °C for ethanol) using a heating mantle. Maintain the reflux for 2-6 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) using a suitable mobile phase (e.g., 7:3 Hexane:Ethyl Acetate). The consumption of the starting aldehyde (visualized under UV light) indicates reaction progression.

  • Product Isolation: After the reaction is complete (as determined by TLC), cool the flask to room temperature. The product will often precipitate out of the solution upon cooling. If not, slowly pour the reaction mixture into a beaker containing ice-cold water (100 mL) with constant stirring to induce precipitation.

  • Filtration and Washing: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the solid precipitate thoroughly with cold deionized water (2 x 20 mL) to remove any residual acid and salts, followed by a small amount of cold ethanol to remove unreacted starting materials.

  • Drying: Dry the collected solid product under vacuum or in a desiccator to a constant weight.

Purification

The crude product can be purified by recrystallization from a suitable solvent, typically ethanol or methanol, to yield the pure Schiff base.

Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Isolation cluster_analysis Purification & Analysis prep1 1. Dissolve indole aldehyde in Ethanol prep2 2. Add primary amine (1.0 equiv) prep1->prep2 prep3 3. Add catalytic Glacial Acetic Acid prep2->prep3 react1 4. Reflux for 2-6 hours (approx. 78°C) prep3->react1 react2 5. Monitor by TLC react1->react2 workup1 6. Cool to room temp. react2->workup1 workup2 7. Precipitate in ice water workup1->workup2 workup3 8. Vacuum filter & wash workup2->workup3 workup4 9. Dry product workup3->workup4 analysis1 10. Recrystallize (e.g., from Ethanol) workup4->analysis1 analysis2 11. Characterize by FT-IR, NMR, MS analysis1->analysis2

Caption: Experimental workflow for Schiff base synthesis.

Data, Characterization, and Self-Validation

Confirming the identity and purity of the synthesized Schiff base is paramount. The following spectroscopic data are characteristic of a successful reaction.

  • FT-IR Spectroscopy:

    • Disappearance of the aldehyde C=O stretching band (typically ~1660-1700 cm⁻¹).

    • Disappearance of the primary amine N-H stretching bands (typically two bands in the 3300-3500 cm⁻¹ region).

    • Appearance of a strong C=N (imine) stretching band (typically ~1600-1650 cm⁻¹).

  • ¹H NMR Spectroscopy:

    • Disappearance of the characteristic aldehyde proton signal (a singlet, typically δ 9.8-10.0 ppm).

    • Appearance of the imine proton (-CH=N-) signal (a singlet, typically downfield at δ 8.3-8.8 ppm).

    • Signals corresponding to the protons on the indole ring and the primary amine substituent will be present, often with slight shifts compared to the starting materials.

  • Mass Spectrometry (MS): The molecular ion peak [M]⁺ or [M+H]⁺ should correspond to the calculated molecular weight of the target Schiff base.

Table 1: Reaction Parameters for Various Primary Amines
Primary AmineAmine TypeTypical SolventCatalystReflux Time (h)Typical Yield (%)
AnilineAromaticEthanolAcetic Acid2-485-95%
4-MethoxyanilineAromaticEthanolAcetic Acid2-390-98%
4-NitroanilineAromaticMethanol/DMFAcetic Acid4-675-85%
BenzylamineAliphaticMethanolNone/Acetic Acid1-280-90%
Glycine methyl esterAliphaticMethanolAcetic Acid3-570-85%

Causality Note: Electron-donating groups on an aromatic amine (e.g., 4-methoxyaniline) increase the nucleophilicity of the nitrogen, leading to faster reaction times. Conversely, electron-withdrawing groups (e.g., 4-nitroaniline) decrease nucleophilicity, requiring longer reaction times or slightly harsher conditions. Aliphatic amines are generally more basic and nucleophilic than aromatic amines and may react readily even without a strong acid catalyst.

Applications in Drug Discovery and Development

The Schiff bases synthesized from this compound are valuable for several reasons in a drug development pipeline:

  • Direct Biological Activity: Many indole-based Schiff bases have been reported to possess significant antimicrobial, antifungal, and anticancer activities.[5][6] The imine linkage is often crucial for their biological function.

  • Intermediates for Secondary Amines: The imine bond can be easily reduced using agents like sodium borohydride (NaBH₄) to form stable secondary amines. This two-step sequence (reductive amination) is a powerful tool for building molecular complexity and accessing a different class of compounds with distinct pharmacological profiles.

  • Ligands for Metal Complexes: The nitrogen atom of the imine can coordinate with metal ions to form metallo-organic complexes, which are being investigated for unique therapeutic and catalytic properties.[4]

The strategic placement of the methyl groups at the 1 and 7 positions on the indole ring can enhance lipophilicity, alter metabolic stability, and provide steric hindrance that may influence binding to biological targets, making these specific derivatives particularly interesting for lead optimization studies.

References

  • International Journal of Chemical Studies. (2024). Synthesis and characterization of novel Schiff base ligands. [Link]

  • Google Patents. (CN102786460A). Synthetic method for indole-3-carboxaldehyde compounds.
  • El-Sawy, E. R., et al. (2017). 1H-Indole-3-carboxaldehyde: Synthesis and Reactions. ResearchGate. [Link]

  • Bingül, M., et al. (2020). Synthesis of Indole-3-Carboxyaldehyde Thiosemicarbazone Derivatives and Investigation of Antioxidant and Anticholinesterase. Afyon Kocatepe Üniversitesi. [Link]

  • Mubassir, M., et al. (2024). Schiff base indole derivatives: Synthesis and biological activities- a comprehensive review. Journal of Medicinal and Nanomaterials Chemistry. [Link]

  • Naik, N., et al. (2012). Novel indole-3-carboxaldehyde analogues: Synthesis and their antioxidant evaluation. Der Pharma Chemica. [Link]

  • Google Patents. (CN102584671B).
  • Singh, P., et al. (2008). Synthesis, characterization and biological activity of Schiff base analogues of indole-3-carboxaldehyde. European Journal of Medicinal Chemistry. [Link]

  • Hassan, A. S. (2020). Synthesis New Schiff bases From Indole Derivatives and Studying Their Anti-Cancer Activity. [Link]

  • International Journal of Pharmaceutical Sciences. (2018). Synthesis Of Schiff Bases Of Indole-3-Carboxaldehyde Derivatives Using Biginelli Reaction And Their Antioxidant Evaluation. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Navigating Indole Reactions to Prevent N-Formylation

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth, practical solutions to a common and often frustrating side reaction in indole chemistry: N-formylation. Unwanted formylation of the indole nitrogen can lead to reduced yields, complex purification challenges, and compromised synthetic pathways. Here, we dissect the causes of this issue, offer robust troubleshooting strategies, and present validated protocols to ensure the selective C3-functionalization of your indole substrates.

Frequently Asked Questions (FAQs)

Q1: What is N-formylation, and why is it a problem in indole reactions?

N-formylation is the undesired attachment of a formyl group (–CHO) to the nitrogen atom (N1 position) of the indole ring. This side reaction is particularly prevalent during electrophilic formylation reactions, such as the Vilsmeier-Haack reaction, which are intended to functionalize the electron-rich C3 position. The formation of the N-formyl byproduct consumes both the starting material and reagents, leading to lower yields of the desired C3-formylated product and necessitating challenging purification steps due to the often similar polarities of the two isomers.

Q2: What are the primary causes of N-formylation during a Vilsmeier-Haack reaction?

The Vilsmeier-Haack reaction utilizes a chloroiminium salt (the Vilsmeier reagent), typically generated from dimethylformamide (DMF) and phosphorus oxychloride (POCl₃), as the electrophile.[1] While the C3 position of indole is the most nucleophilic and kinetically favored site for electrophilic attack, the indole nitrogen also possesses a lone pair of electrons and can act as a nucleophile.[2] Several factors can promote competitive N-formylation:

  • Steric Hindrance: If the C3 position is sterically hindered by a bulky substituent, the electrophilic attack may be diverted to the more accessible nitrogen atom.

  • Reaction Temperature: Higher reaction temperatures can provide the necessary activation energy to overcome the kinetic barrier for N-formylation, leading to an increase in the N-formylated byproduct. For example, in the Vilsmeier-Haack formylation of skatole (3-methylindole), increasing the temperature from 28-30°C to 98-100°C dramatically increased the yield of the N-formyl product from 34% to 71%.[3]

  • Indole Anion Formation: In the presence of a base or under certain conditions, the indole N-H proton can be abstracted to form the indolyl anion. This highly nucleophilic anion can then readily attack the Vilsmeier reagent, leading to N-formylation.

Q3: Are there alternative classical formylation methods that can be used for indoles?

Yes, several classical methods exist, but they each come with their own set of limitations when applied to indoles:

  • Reimer-Tiemann Reaction: This reaction uses chloroform and a strong base. However, with indoles, it is often problematic and can lead to ring-expansion byproducts (quinolines) rather than the desired 3-formylindole.[4]

  • Gattermann Reaction: This method employs hydrogen cyanide and a Lewis acid.[5] Due to the highly toxic nature of HCN, this reaction is used less frequently.

  • Duff Reaction: The Duff reaction uses hexamethylenetetramine in an acidic medium.[6] It can be effective for electron-rich indoles, but yields can be modest compared to the Vilsmeier-Haack reaction.[3]

Given these challenges, controlling the Vilsmeier-Haack reaction or employing modern, milder alternatives is often the preferred strategy.

Troubleshooting Guide: The Vilsmeier-Haack Reaction

Problem: I am observing a significant amount of N-formylindole byproduct in my Vilsmeier-Haack reaction.

This is a classic issue when working with N-unprotected indoles. Here’s a systematic approach to troubleshoot and minimize this side reaction.

Visualizing the Competing Pathways:

G cluster_0 Vilsmeier Reagent Formation cluster_1 Reaction with Indole DMF DMF Vilsmeier Vilsmeier Reagent [ClCH=N(CH₃)₂]⁺ DMF->Vilsmeier + POCl₃ POCl3 POCl₃ C3_Attack Electrophilic attack at C3 (Kinetic Pathway) Vilsmeier->C3_Attack Favored N_Attack Nucleophilic attack at N1 (Competing Pathway) Vilsmeier->N_Attack Side Reaction Indole Indole (N-H) Indole->C3_Attack Indole->N_Attack C3_Product Indole-3-carboxaldehyde (Desired Product) C3_Attack->C3_Product Hydrolysis N_Product 1-Formylindole (Byproduct) N_Attack->N_Product Hydrolysis

Caption: Competing C3 vs. N1 formylation pathways in the Vilsmeier-Haack reaction.

Solution 1: Reaction Condition Optimization

The most immediate approach is to adjust the reaction parameters to favor the kinetic C3-formylation pathway.

  • Temperature Control: Maintain a low temperature throughout the reaction. Start by forming the Vilsmeier reagent at 0°C, and then add the indole solution slowly while keeping the temperature below 5-10°C. Avoid any significant exotherms.[2]

  • Order of Addition: Always add the indole (or its solution) to the pre-formed Vilsmeier reagent. This ensures that the indole is always in the presence of the electrophile, minimizing the potential for side reactions that might be promoted by an excess of the indole itself.

  • Stoichiometry: Use a slight excess (1.1 to 1.5 equivalents) of the Vilsmeier reagent. A large excess might promote side reactions, including di-formylation.[7]

Solution 2: The Protecting Group Strategy (Recommended)

The most robust and reliable method to completely prevent N-formylation is to temporarily protect the indole nitrogen. This strategy involves three key stages: Protect → Formylate → Deprotect .

Choosing a Protecting Group:

The ideal protecting group should be easy to install, stable to the Vilsmeier-Haack conditions, and readily removable without affecting the newly installed formyl group. The two most common choices for this purpose are the tert-butyloxycarbonyl (Boc) and p-toluenesulfonyl (Tosyl) groups.

Protecting GroupKey FeaturesIntroductionDeprotection Conditions
Boc Stable to many conditions but easily removed with acid.[8](Boc)₂O, base (e.g., DMAP, NaH)Acidic (TFA, HCl)[9] or specific basic conditions (NaOMe in MeOH).[1]
Tosyl (Ts) Very stable, electron-withdrawing. Requires stronger conditions for removal.TsCl, base (e.g., NaH, K₂CO₃)Strong base (KOH, Cs₂CO₃)[10][11] or reductive cleavage.

Visualizing the Workflow:

G Start Indole Protect Protect N1 (e.g., Boc₂O or TsCl) Start->Protect ProtectedIndole N-Protected Indole Protect->ProtectedIndole Formylate Vilsmeier-Haack Reaction ProtectedIndole->Formylate ProtectedFormyl N-Protected 3-Formylindole Formylate->ProtectedFormyl Deprotect Deprotect N1 (e.g., TFA or Cs₂CO₃) ProtectedFormyl->Deprotect FinalProduct 3-Formylindole (Pure) Deprotect->FinalProduct

Caption: The protecting group workflow for selective C3-formylation.

Experimental Protocols

Protocol 1: Vilsmeier-Haack Formylation of N-Boc-Indole

This two-step protocol ensures clean C3-formylation by first protecting the indole nitrogen.

Part A: N-Boc Protection of Indole

  • Setup: To a solution of indole (1.0 eq) in anhydrous THF or DCM, add di-tert-butyl dicarbonate ((Boc)₂O, 1.2 eq) and a catalytic amount of 4-dimethylaminopyridine (DMAP, 0.1 eq).

  • Reaction: Stir the mixture at room temperature for 2-4 hours, monitoring by TLC until the starting material is consumed.

  • Work-up: Concentrate the reaction mixture under reduced pressure. Dissolve the residue in ethyl acetate and wash with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. The resulting N-Boc-indole is often pure enough for the next step, or it can be purified by column chromatography.

Part B: C3-Formylation and Deprotection

  • Vilsmeier Reagent Preparation: In a separate flask under an inert atmosphere (N₂ or Ar), cool anhydrous DMF (3.0 eq) to 0°C. Add phosphorus oxychloride (POCl₃, 1.2 eq) dropwise, keeping the temperature below 10°C. Stir for 30 minutes at 0°C.

  • Formylation: Dissolve the N-Boc-indole from Part A (1.0 eq) in anhydrous DMF and add it dropwise to the pre-formed Vilsmeier reagent at 0°C. Allow the reaction to warm to room temperature and stir for 2-6 hours.

  • Hydrolysis: Carefully pour the reaction mixture onto crushed ice and add a saturated solution of sodium acetate or sodium bicarbonate until the pH is neutral. Stir until the intermediate iminium salt has fully hydrolyzed to the aldehyde.

  • Extraction: Extract the aqueous mixture with ethyl acetate or DCM (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate to yield crude N-Boc-3-formylindole.

  • Deprotection: Dissolve the crude N-Boc-3-formylindole in a solution of 20-50% trifluoroacetic acid (TFA) in DCM. Stir at room temperature for 1-2 hours until TLC analysis shows complete deprotection.[9]

  • Final Work-up and Purification: Carefully neutralize the reaction with saturated NaHCO₃ solution. Extract the product with ethyl acetate, wash with brine, dry, and concentrate. Purify the resulting indole-3-carboxaldehyde by column chromatography or recrystallization.

Protocol 2: C3-Formylation using N-Tosyl-Indole

This protocol is an excellent alternative, particularly if the subsequent synthetic steps are incompatible with acid.

  • N-Tosyl Protection: To a solution of indole (1.0 eq) in anhydrous DMF, add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise at 0°C. After hydrogen evolution ceases, add p-toluenesulfonyl chloride (TsCl, 1.1 eq) and stir at room temperature overnight.

  • Work-up: Quench the reaction by carefully adding ice-water. Extract the product with ethyl acetate, wash with water and brine, dry, and concentrate. Purify by column chromatography to obtain N-tosyl-indole.

  • Formylation: Perform the Vilsmeier-Haack reaction on N-tosyl-indole following the steps outlined in Protocol 1, Part B (steps 1-4).

  • Deprotection: Dissolve the crude N-tosyl-3-formylindole in a mixture of THF and methanol (2:1 v/v). Add cesium carbonate (Cs₂CO₃, 3.0 eq) and stir the mixture at room temperature or gentle reflux until the reaction is complete by TLC.[10][11]

  • Final Work-up and Purification: Filter the reaction mixture, concentrate the filtrate, and partition the residue between water and ethyl acetate. Wash the organic layer with brine, dry, and purify as described previously.

Modern Alternatives for Selective C3-Formylation

For sensitive substrates or to avoid the use of harsh reagents altogether, several modern, milder methods have been developed that show excellent C3-selectivity for N-H indoles.

  • Ru-catalyzed Formylation: An operationally simple method uses a ruthenium catalyst to achieve C3-selective formylation of free (N-H) indoles with N-methylaniline as the carbonyl source under mild conditions.[5][12]

  • Fe-catalyzed Formylation: A similar strategy employs an inexpensive and non-toxic iron catalyst with formaldehyde and aqueous ammonia under air to give 3-formylindoles in good yields.[13]

  • Photochemical Formylation: Recent advances include metal-free photochemical methods. One approach uses aqueous glyoxylic acid as the formyl source under UV irradiation, proceeding via a decarboxylative mechanism.[3][14] Another visible-light-mediated method uses an organic dye like Eosin Y as a photocatalyst and tetramethylethylenediamine (TMEDA) as the carbon source.[15][16]

These modern methods often offer superior functional group tolerance and represent a greener alternative to traditional formylation reactions.

References

  • Chatterjee, A., & Biswas, K. M. (1973). Acylation of indoles by Duff reaction and Vilsmeier-Haack formylation and conformation of N-formylindoles. The Journal of Organic Chemistry.
  • Li, L., et al. (2011). Mild and Selective Ru-Catalyzed Formylation and Fe-Catalyzed Acylation of Free (N–H) Indoles Using Anilines as the Carbonyl Source. Journal of the American Chemical Society, 133(31), 11924-7. [Link]

  • PubMed. (2011). Mild and selective Ru-catalyzed formylation and Fe-catalyzed acylation of free (N-H) indoles using anilines as the carbonyl source. PubMed. [Link]

  • Shaikh, A. C., et al. (2025). Red-light mediated formylation of indoles using a helical carbenium ion as a photoredox catalyst. RSC Publishing. [Link]

  • Nagarajan, R., & Dinesh, V. (2022). Photochemical Decarboxylative Formylation of Indoles with Aqueous Glyoxylic Acid. Thieme Connect. [Link]

  • Laha, J. K., et al. (2023). Site‐Selective Decarboxylative Direct Formylation of Nitrogen Heterocycles (Azaindoles, Indoles, Pyrroles) and Anilines Utilizing Glyoxylic Acid.
  • Organic Chemistry Portal. (2022). Visible-Light-Promoted Indole C-3 Formylation Using Eosin Y as a Photoredox Catalyst. Organic Chemistry Portal. [Link]

  • Wikipedia. (n.d.). Duff reaction. Wikipedia. [Link]

  • Lide, D. R. (Ed.). (2009). Handbook of Chemistry and Physics (90th ed.). CRC Press.
  • Meng, X., et al. (2022). Synthesis of C-1 Deuterated 3-Formylindoles by Organophotoredox Catalyzed Direct Formylation of Indoles with Deuterated Glyoxylic Acid. ACS Publications. [Link]

  • Organic Chemistry Portal. (2017). Iron-Catalyzed C3-Formylation of Indoles with Formaldehyde and Aqueous Ammonia under Air. Organic Chemistry Portal. [Link]

  • ACS Catalysis. (2020). Aerobic Transition-Metal-Free Visible-Light Photoredox Indole C-3 Formylation Reaction. ACS Publications. [Link]

  • BenchChem. (2025).
  • BenchChem. (2025). Technical Support Center: Formylation Reactions of N-Substituted Indoles. BenchChem.
  • Prasad, K., et al. (2006). Deprotection of N-Tosylated Indoles and Related Structures Using Cesium Carbonate. ResearchGate. [Link]

  • Kappe, C. O., et al. (2005). Deprotection of indoles under microwave assisted conditions using TFE and HFIP as solvents. ResearchGate. [Link]

  • NROChemistry. (n.d.). Vilsmeier-Haack Reaction. NROChemistry. [Link]

  • Reddit. (2024). Advice on N-boc deprotection in the presence of acid sensitive groups. Reddit. [Link]

  • YouTube. (2025). Vilsmeier–Haack reaction of indole. YouTube. [Link]

  • Bajwa, J. S., et al. (2006). Deprotection of N-tosylated indoles and related structures using cesium carbonate. ScienceDirect. [Link]

  • ResearchGate. (2025). Synthesis of 2‐Halo‐3‐Formylindoles via Vilsmeier–Haack Haloformylation Reaction of Oxindole.
  • BenchChem. (2025).
  • BenchChem. (2025). Technical Support Center: Formylation Reactions of N-Substituted Indoles. BenchChem.
  • BenchChem. (2025). Deprotection methods for the N-tosyl group on a hydantoin ring. BenchChem.
  • Zhang, J., et al. (2024). Synthesis of Deuterated 1H-Indole-3-carboxaldehyde via Catalytic Vilsmeier-Haack Reaction. Organic Syntheses. [Link]

  • PubMed. (2022). Catalytic Vilsmeier-Haack Reactions for C1-Deuterated Formylation of Indoles. PubMed. [Link]

  • International Journal of Trend in Scientific Research and Development. (2019). Vilsmeier-Haack Transformations under Non Classical Conditions. ijtsrd.com. [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (2012). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. globalresearchonline.net. [Link]

  • Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. Chemistry Steps. [Link]

  • Wikipedia. (n.d.). Vilsmeier–Haack reaction. Wikipedia. [Link]

  • Royal Society of Chemistry. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances. [Link]

  • O'Shea, D. F., et al. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. PubMed Central. [Link]

  • ResearchGate. (n.d.). Efficient Indole N-Detosylation Using Thioglycolate.
  • BenchChem. (2025).
  • Semantic Scholar. (2019). Formation of indole trimers in Vilsmeier type reactions. Semantic Scholar. [Link]

  • Organic Chemistry Portal. (2010). Facile and Highly Efficient N-Formylation of Amines Using a Catalytic Amount of Iodine under Solvent-Free Conditions. Organic Chemistry Portal. [Link]

  • Semantic Scholar. (n.d.). Formation of indole trimers in Vilsmeier type reactions. Semantic Scholar.
  • PubMed. (2001). Vilsmeier formylation of 2-carboxyindoles and preparation of O-benzylhydroxyureas on solid phase. PubMed. [Link]

  • ResearchGate. (2025). Vilsmeier Haack Adducts as Effective Reagents for Regioselective Nitration of Aromatic Compounds under Conventional and Non-Conventional Conditions.

Sources

Technical Support Center: Synthesis of 1,7-Dimethyl-1H-indole-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

As a Senior Application Scientist, this guide is designed to provide you with in-depth technical support for the synthesis of 1,7-dimethyl-1H-indole-3-carbaldehyde. Drawing from established chemical principles and practical laboratory experience, this document will serve as a comprehensive resource to navigate the nuances of this specific synthesis, troubleshoot common issues, and ensure a successful and reproducible outcome.

Introduction: The Vilsmeier-Haack Approach to this compound

The Vilsmeier-Haack reaction is the most prevalent and effective method for the formylation of electron-rich heterocycles like 1,7-dimethylindole.[1] This reaction utilizes a Vilsmeier reagent, typically generated in situ from phosphoryl chloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF), to introduce a formyl group (-CHO) at the C3 position of the indole ring.[2][3] The high electron density at this position makes it the most favorable site for electrophilic substitution.[1]

The N-methyl and C7-methyl substituents on the indole ring of the target molecule introduce specific electronic and steric considerations that can influence the reaction's outcome. The N-methyl group enhances the electron-donating nature of the indole, potentially increasing its reactivity. However, the C7-methyl group can introduce steric hindrance, which may affect the approach of the bulky Vilsmeier reagent.[4] Understanding these factors is key to troubleshooting this synthesis.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of this compound in a question-and-answer format.

Question 1: Low or No Product Yield

Potential Causes:

  • Inactive Vilsmeier Reagent: The Vilsmeier reagent is sensitive to moisture. Contamination of the DMF or POCl₃ with water can lead to the decomposition of the reagent and a failed reaction. Old or improperly stored DMF can also contain dimethylamine, which can react with the Vilsmeier reagent.[5]

  • Insufficient Reaction Temperature or Time: While the initial formation of the Vilsmeier reagent is typically performed at low temperatures (0-5 °C), the subsequent formylation of the indole may require elevated temperatures to proceed at a reasonable rate, especially with substituted indoles.[6]

  • Steric Hindrance: The C7-methyl group on the indole ring can sterically hinder the approach of the Vilsmeier reagent to the C3 position, leading to a slower reaction and lower yield compared to unsubstituted indole.[4]

Solutions & Scientific Rationale:

  • Ensure Anhydrous Conditions: Use freshly distilled or anhydrous grade DMF and POCl₃. Handle reagents under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to moisture.

  • Optimize Reaction Temperature and Time: After the initial formation of the Vilsmeier reagent and addition of the 1,7-dimethylindole at low temperature, gradually increase the temperature of the reaction mixture. Monitor the reaction progress by Thin Layer Chromatography (TLC). Typical reaction temperatures for substituted indoles can range from room temperature to 80-90 °C, with reaction times of several hours.[6]

  • Increase Equivalents of Vilsmeier Reagent: To overcome potential steric hindrance and drive the reaction to completion, a moderate excess of the Vilsmeier reagent (e.g., 1.5-2.0 equivalents relative to the indole) can be employed.

Question 2: Multiple Spots on TLC, Indicating Side Products

Potential Causes:

  • Di-formylation: Although less common for indoles, under harsh conditions or with a large excess of the Vilsmeier reagent, a second formylation may occur at another position on the indole ring.

  • Reaction at the C2 Position: While C3 formylation is electronically favored, minor amounts of the C2-formylated isomer can sometimes be formed.

  • Formation of Indole Trimers: In some Vilsmeier-type reactions with indoles, the formation of tri-indolylmethane derivatives as side products has been observed.[7]

Solutions & Scientific Rationale:

  • Careful Control of Stoichiometry: Use a controlled excess of the Vilsmeier reagent (typically 1.1 to 1.5 equivalents). A large excess can promote side reactions.

  • Maintain Low Temperature During Reagent Formation and Initial Addition: Prepare the Vilsmeier reagent at 0-5 °C and add the 1,7-dimethylindole solution slowly while maintaining this temperature. This helps to control the initial exothermic reaction and minimize the formation of undesired intermediates.

  • Optimize Purification: Utilize column chromatography with a carefully selected solvent system to separate the desired C3-formylated product from isomers and other byproducts. A gradient elution from a non-polar solvent (e.g., hexane or petroleum ether) to a more polar solvent (e.g., ethyl acetate) is often effective.

Question 3: Product is an Oil or Fails to Crystallize

Potential Causes:

  • Presence of Impurities: Even small amounts of impurities can inhibit crystallization. This is a common issue if the work-up procedure was not thorough.

  • Incorrect Recrystallization Solvent: The choice of solvent is critical for successful recrystallization.

Solutions & Scientific Rationale:

  • Thorough Work-up: After quenching the reaction with ice and basifying, ensure the product is thoroughly extracted and washed to remove any inorganic salts and residual DMF.

  • Purification by Column Chromatography: If direct crystallization fails, purify the crude product by silica gel column chromatography. Common eluents for indole aldehydes include mixtures of hexane/ethyl acetate or dichloromethane/methanol.[8][9]

  • Recrystallization: For indole-3-aldehydes, ethanol is a commonly used and effective recrystallization solvent.[10] Dissolve the crude product in a minimal amount of hot ethanol and allow it to cool slowly to promote the formation of pure crystals.

Frequently Asked Questions (FAQs)

Q1: What is the expected yield for the synthesis of this compound?

A: While yields can vary depending on the specific conditions and scale, yields for the Vilsmeier-Haack formylation of substituted indoles are often in the range of 70-90%.[6]

Q2: How can I confirm the identity and purity of my product?

A: The identity and purity of this compound should be confirmed using a combination of analytical techniques:

  • ¹H NMR Spectroscopy: The proton NMR spectrum should show characteristic signals for the aldehyde proton (around 9-10 ppm), the indole ring protons, and the two methyl groups.

  • ¹³C NMR Spectroscopy: The carbon NMR will confirm the presence of the aldehyde carbonyl carbon (around 180-190 ppm) and the correct number of aromatic and methyl carbons.

  • Mass Spectrometry (MS): This will confirm the molecular weight of the product.

  • Melting Point: A sharp melting point close to the literature value indicates high purity.

Q3: Are there any safety precautions I should be aware of?

A: Yes, phosphoryl chloride (POCl₃) is a highly corrosive and moisture-sensitive reagent that reacts violently with water. It should be handled in a fume hood with appropriate personal protective equipment (gloves, safety glasses, lab coat). The Vilsmeier-Haack reaction itself can be exothermic and should be performed with caution, especially during the initial mixing of reagents.

Experimental Protocol: Vilsmeier-Haack Synthesis of this compound

This protocol is a generalized procedure and may require optimization for your specific laboratory conditions.

Materials:

  • 1,7-Dimethylindole

  • N,N-Dimethylformamide (DMF), anhydrous

  • Phosphoryl chloride (POCl₃), freshly distilled or from a new bottle

  • Dichloromethane (DCM), anhydrous (optional, as co-solvent)

  • Ice

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

  • Solvents for column chromatography (e.g., hexane, ethyl acetate)

  • Ethanol for recrystallization

Procedure:

  • Vilsmeier Reagent Formation: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous DMF (3.0 equivalents). Cool the flask to 0 °C in an ice bath. Slowly add POCl₃ (1.2 equivalents) dropwise via the dropping funnel over 30 minutes, ensuring the temperature does not exceed 10 °C. Stir the resulting mixture at 0 °C for an additional 30 minutes.

  • Formylation: Dissolve 1,7-dimethylindole (1.0 equivalent) in a minimal amount of anhydrous DMF or DCM. Add this solution dropwise to the pre-formed Vilsmeier reagent at 0 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 60-80 °C. Monitor the progress of the reaction by TLC. The reaction is typically complete within 2-6 hours.

  • Work-up: Cool the reaction mixture to room temperature and pour it slowly onto crushed ice with vigorous stirring. Carefully neutralize the mixture to pH 8-9 with a saturated sodium bicarbonate solution.

  • Extraction: Extract the aqueous mixture with ethyl acetate or dichloromethane (3 x volumes). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane. Combine the fractions containing the pure product and evaporate the solvent.

  • Recrystallization: Recrystallize the purified product from hot ethanol to obtain pure this compound as a solid.

Parameter Typical Value/Condition Rationale
POCl₃:DMF Ratio 1:2.5 (equivalents)Ensures complete formation of the Vilsmeier reagent.
Vilsmeier Reagent:Indole Ratio 1.2-1.5 : 1 (equivalents)A slight excess of the formylating agent drives the reaction to completion.
Reaction Temperature 0 °C (initial), then 60-80 °CLow initial temperature controls the exothermic reaction; heating is required to overcome the activation energy for formylation.
Reaction Time 2-6 hoursDependent on temperature and substrate reactivity; monitor by TLC.
Work-up pH 8-9Ensures the product is in its neutral form for efficient extraction and prevents acid-catalyzed side reactions.

Reaction Mechanism and Troubleshooting Workflow

Vilsmeier-Haack Reaction Mechanism

Vilsmeier_Haack DMF DMF Vilsmeier Vilsmeier Reagent (Chloroiminium ion) DMF->Vilsmeier + POCl₃ POCl3 POCl₃ Indole 1,7-Dimethylindole Intermediate Iminium Salt Intermediate Indole->Intermediate + Vilsmeier Reagent Product This compound Intermediate->Product Hydrolysis (Work-up)

Caption: The Vilsmeier-Haack reaction mechanism for the formylation of 1,7-dimethylindole.

Troubleshooting Workflow

Troubleshooting_Workflow Start Experiment Start Problem Low/No Yield or Multiple Products? Start->Problem CheckReagents Check Reagent Purity (Anhydrous DMF/POCl₃?) Problem->CheckReagents Yes Success Successful Synthesis Problem->Success No CheckConditions Review Reaction Conditions (Temp, Time, Stoichiometry?) CheckReagents->CheckConditions OptimizePurification Optimize Purification (Column Chromatography, Recrystallization) CheckConditions->OptimizePurification OptimizePurification->Success

Caption: A logical workflow for troubleshooting common issues in the synthesis.

References

  • Wikipedia. (n.d.). Vilsmeier–Haack reaction. Retrieved from [Link]

  • Rasayn Academy. (2022, April 20). VILSMEIER HAACK REACTION | Organic Name Reactions | DMF | POCL3 [Video]. YouTube. Retrieved from [Link]

  • Mukaiyama, T., & Murakami, Y. (1988). The Vilsmeier-Haack Reaction on Methyl Homologues of N-Benzyltetrahydrocarbazole (Synthetic Studies on Indoles 52). Chemical and Pharmaceutical Bulletin, 36(1), 143-151.
  • Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]

  • Murakami, Y., et al. (1988). THE VILSMEIER-HAACK REACTION ON METHYL HOMOLOGUES OF N-BENZYLTETRAHYDROCARBAZOLE (SYNTHETIC STUDIES ON INDOLES 521). Heterocycles, 27(7), 1641-1650.
  • Reddit. (2021, July 9). Having some troubles with a Vislmeier-Haack reaction (more infos about my attempts in the comments). Retrieved from [Link]

  • Patil, S. A., et al. (n.d.). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. International Journal of Pharmaceutical Sciences and Research.
  • RSC Publishing. (2023, September 5). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Advances, 13(38), 26685-26721.
  • Google Patents. (n.d.). CN102786460A - Synthetic method for indole-3-carboxaldehyde compounds.
  • ChemWis. (2025, June 10). Vilsmeier–Haack reaction of indole [Video]. YouTube. Retrieved from [Link]

  • Indian Journal of Chemistry. (n.d.).
  • ResearchGate. (2025, December 24). Synthesis of 2‐Halo‐3‐Formylindoles via Vilsmeier–Haack Haloformylation Reaction of Oxindole. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Formation of indole trimers in Vilsmeier type reactions. Retrieved from [Link]

  • Supporting information Cu(II)- or Co(II)-Catalyzed C(SP3)-H Oxidation of N,N-Dimethylaminoethanol: Facile Synthesis of Methylene-Bridged Biindoles and 3-Formylindoles Selectively. (n.d.).
  • ChemRxiv. (n.d.). Synthesis of 3-formyl-6-azaindoles via Vilsmeier-Haack formylation of 3-amino-4-methyl pyridines. Retrieved from [Link]

  • Reddit. (2021, July 9). Having some troubles with a Vislmeier-Haack reaction (more infos about my attempts in the comments). Retrieved from [Link]

  • Organic Syntheses. (n.d.). indole-3-aldehyde. Retrieved from [Link]

  • PubChem. (n.d.). 1-Methyl-1H-indole-3-carbaldehyde. Retrieved from [Link]

  • One-Step Synthesis of Indole-3-Acetonitriles
  • Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]

  • ResearchGate. (2014, September 29). What is the best solvent for purifying aldehyde in a column chromatography? Retrieved from [Link]

  • Nucleophilic Substitution Reaction in Indole Chemistry: 1-Methoxy-6-nitroindole-3-carbaldehyde as a Vers
  • Afyon Kocatepe Üniversitesi. (n.d.). Synthesis of Indole-3-Carboxyaldehyde Thiosemicarbazone Derivatives and Investigation of Antioxidant and Anticholinesterase.

Sources

Technical Support Center: A Researcher's Guide to Purifying Indole Syntheses

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of indole synthesis. The successful synthesis of an indole is often only half the battle; the subsequent purification presents its own set of challenges, primarily the removal of unreacted starting materials. This document provides in-depth, field-proven insights and troubleshooting protocols to ensure the isolation of your target indole with the highest possible purity.

The Challenge: Why Is Indole Purification Often Difficult?

The purification of indole derivatives is frequently complicated by the physicochemical similarities between the product and the starting materials. Basic nitrogenous starting materials like anilines and phenylhydrazines can have polarities and chromatographic behaviors similar to the final indole product. Furthermore, many indole compounds are sensitive to the acidic conditions of standard silica gel chromatography, leading to degradation, discoloration, and reduced yields.[1] This guide will address these core issues through systematic, evidence-based purification strategies.

Frequently Asked Questions (FAQs)

General Purification Strategy

Q1: I've completed my indole synthesis. What is the first step I should take to remove unreacted starting materials?

Your first and most effective step is typically a liquid-liquid extraction based on the principles of acid-base chemistry.[2] Most common indole synthesis precursors (anilines, phenylhydrazines) are basic, while the resulting indole is generally neutral or only very weakly acidic.[3] This difference in acidity is the key to an efficient initial cleanup. An acidic wash will protonate the unreacted basic starting materials, rendering them soluble in the aqueous phase, while your desired indole product remains in the organic layer.

Acid-Base Extraction

Q2: How do I perform an acid-base extraction to remove unreacted aniline or phenylhydrazine?

The procedure involves washing your crude reaction mixture, dissolved in an appropriate organic solvent, with a dilute acid. Using a 1M or 10% aqueous hydrochloric acid (HCl) solution is a standard and effective choice.[3][4] This converts the basic aniline or phenylhydrazine into its corresponding water-soluble hydrochloride salt, which is then partitioned into the aqueous layer and removed.[5]

Q3: My indole product also seems to be lost during the acid wash. What's happening?

This indicates that your indole derivative may possess sufficient basicity to be protonated and extracted into the aqueous layer along with the starting materials.[3] This is common for indoles bearing basic functional groups.

Troubleshooting Steps:

  • Use a milder acid: Switch from HCl to a weaker acid like 10% aqueous citric acid or a saturated ammonium chloride solution.

  • pH control: Carefully monitor and adjust the pH of the aqueous layer to be just acidic enough to protonate the starting material but not your product.

  • Back-extraction: After the initial acid wash, you can neutralize the acidic aqueous layer with a base (e.g., NaOH) and then re-extract with an organic solvent to recover any of your product that was inadvertently pulled into the aqueous phase.

Column Chromatography

Q4: My indole is degrading on the silica gel column, resulting in colored streaks and low recovery. How can I prevent this?

This is a classic problem. Standard silica gel is slightly acidic, which can cause decomposition or polymerization of electron-rich or acid-sensitive indoles.[1][6]

Solutions:

  • Deactivate the Silica Gel: Neutralize the acidic sites on the silica before use. The most common method is to flush the packed column with your eluent containing a small amount of a base, typically 1-3% triethylamine (TEA).[6][7] This simple step can dramatically improve your yield and purity.

  • Use an Alternative Stationary Phase: If your compound is highly sensitive, consider using neutral or basic alumina, or Florisil, which are less acidic than silica gel.[6][8]

Q5: How do I choose the right solvent system (eluent) for my indole column chromatography?

Thin Layer Chromatography (TLC) is your primary tool for this.[6] The goal is to find a solvent mixture that provides good separation between your indole and any impurities. A good rule of thumb is to aim for an Rf value for your target compound of approximately 0.2-0.4.[6] For basic indoles that may streak on TLC, adding 0.1-1% triethylamine to the eluent can improve the spot shape and give a more accurate prediction of column behavior.[6]

Recrystallization

Q6: Column chromatography is still not giving me the desired purity. Can I use recrystallization?

Absolutely. Recrystallization is an excellent final purification step, especially if your crude product is a solid with relatively high purity (>85-90%) after initial workup and extraction.[1] The key is selecting an appropriate solvent or solvent system.

Q7: How do I find the best solvent for recrystallizing my indole?

The ideal solvent is one in which your indole is highly soluble at elevated temperatures but sparingly soluble at room temperature or below.[9] You will need to perform small-scale solubility tests with various solvents.

Common Recrystallization Solvents for Indoles Notes
Ethanol, MethanolGood for many substituted indoles.[10] Often used in a solvent system with water.
Hexane/Ethyl AcetateA common non-polar/polar mixture that can be fine-tuned for a wide range of polarities.
Toluene/HexaneEffective for leveraging aromatic interactions for crystallization.[11]
Acetone/WaterAnother versatile polar solvent system.[11]

Troubleshooting Oiling Out: If your compound separates as an oil instead of crystals upon cooling, try scratching the inside of the flask with a glass rod to induce crystallization, cooling the solution more slowly, or adding a seed crystal of the pure compound.

Detailed Experimental Protocols

Protocol 1: Acid-Base Extraction Workflow for a Fischer Indole Synthesis

This protocol outlines the purification of an indole from a completed Fischer Indole Synthesis, targeting the removal of unreacted phenylhydrazine.

  • Reaction Quench: Once the reaction is deemed complete by TLC, cool the reaction mixture to room temperature.

  • Solvent Addition: Dilute the mixture with an organic solvent immiscible with water (e.g., ethyl acetate, dichloromethane).

  • Initial Wash: Transfer the solution to a separatory funnel and wash with a saturated sodium bicarbonate (NaHCO₃) solution to neutralize any bulk acid catalyst. Drain the aqueous layer.

  • Acidic Wash: Add an equal volume of 1M HCl to the separatory funnel. Stopper the funnel and shake vigorously for 1-2 minutes, venting frequently.[3]

  • Phase Separation: Allow the layers to separate. The unreacted phenylhydrazine is now protonated (phenylhydrazinium chloride) and will be in the lower aqueous layer.

  • Extraction: Drain and discard the aqueous layer. Repeat the acidic wash (Step 4 & 5) one or two more times to ensure complete removal.

  • Neutralization and Drying: Wash the organic layer with brine (saturated NaCl solution) to remove residual water. Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to yield the crude indole.

A Crude Reaction Mixture (Indole, Phenylhydrazine, Acid Catalyst) B Dissolve in Organic Solvent (e.g., Ethyl Acetate) A->B C Wash with NaHCO₃ (aq) (Neutralize Catalyst) B->C D Separate Layers C->D E Wash with 1M HCl (aq) (Protonate Phenylhydrazine) D->E Organic Phase F Separate Layers E->F G Organic Layer: Crude Indole F->G H Aqueous Layer: Phenylhydrazinium Chloride F->H Aqueous Phase to Waste I Wash with Brine, Dry (Na₂SO₄), Concentrate G->I J Purified (Crude) Indole I->J

Caption: Workflow for acid-base extraction purification.
Protocol 2: Column Chromatography with Deactivated Silica Gel

This protocol is for purifying an acid-sensitive indole derivative.

  • Solvent System Selection: Using TLC, determine an appropriate eluent system (e.g., 9:1 Hexane:Ethyl Acetate) that provides an Rf of ~0.3 for your indole.

  • Prepare Deactivating Eluent: Prepare a bulk solution of your chosen eluent containing 1% triethylamine (v/v).[12]

  • Pack the Column: Pack a chromatography column with silica gel using the deactivating eluent.

  • Equilibrate/Flush: Flush the packed column with one to two column volumes of the deactivating eluent. Discard the collected solvent.[7] The column is now neutralized.

  • Load the Sample: Dissolve your crude indole from Protocol 1 in a minimal amount of the eluent (without TEA) and load it onto the column. Alternatively, for less soluble compounds, perform a "dry load" by adsorbing the compound onto a small amount of silica gel, evaporating the solvent, and loading the resulting powder onto the column.[7]

  • Elute and Collect: Run the column using your chosen eluent (without TEA is usually fine at this stage, but it can be included if tailing is an issue). Collect fractions and monitor them by TLC.

  • Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified indole.

cluster_prep Column Preparation cluster_purification Purification A Select Eluent via TLC (Target Rf ~0.3) B Add 1% Triethylamine to Eluent A->B C Pack Column with Silica and TEA-Eluent B->C D Flush Column with 1-2 Volumes of TEA-Eluent C->D E Load Crude Indole (Dry or Wet Load) F Elute with Standard Eluent E->F G Collect & Monitor Fractions (via TLC) F->G H Combine Pure Fractions & Concentrate G->H I Pure Indole Product H->I

Caption: Deactivated silica column chromatography workflow.

Troubleshooting Decision Logic

When faced with a purification challenge, a systematic approach is crucial. The following diagram illustrates a decision-making process for purifying a typical indole synthesis product.

Caption: Decision tree for indole purification.

This guide provides a foundational framework for tackling the common purification hurdles in indole synthesis. Remember that each indole derivative is unique, and empirical optimization based on these principles will ultimately lead to the most successful outcomes.

References

  • University of Rochester, Department of Chemistry. (n.d.). Tips for Flash Column Chromatography. Retrieved from [Link]

  • ResearchGate. (2014, December 12). How do I remove aniline from the reaction mixture? Retrieved from [Link]

  • ResearchGate. (2013, January 29). How to remove aniline from reaction mixture. Retrieved from [Link]

  • Google Patents. (n.d.). GB2108496A - Method of separating indole.
  • Wikipedia. (n.d.). Fischer indole synthesis. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Chromatography: The Solid Phase. Retrieved from [Link]

  • Reddit. (2023, February 19). Go-to recrystallization solvent mixtures. Retrieved from [Link]

  • Douglas, C. J., & Garg, N. K. (2014). Why Do Some Fischer Indolizations Fail? The Journal of organic chemistry, 79(14), 10.1021/jo5010046. Retrieved from [Link]

  • MDPI. (n.d.). New 3H-Indole Synthesis by Fischer's Method. Part I. Retrieved from [Link]

  • MDPI. (2021, November 12). Removal of Pyridine, Quinoline, and Aniline from Oil by Extraction with Aqueous Solution of (Hydroxy)quinolinium and Benzothiazolium Ionic Liquids in Various Ways. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Purification: Troubleshooting Flash Column Chromatography. Retrieved from [Link]

  • Reddit. (2015, May 13). Deactivating Silica Gel with Triethylamine. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]

  • ResearchGate. (2019, March 28). Deactivation of silica gel? Retrieved from [Link]

  • MDPI. (n.d.). Purification of Indole Contained in Wash Oil by Combination of Extraction and Crystallization (Part 2: Highly Efficient Purification of Indole in Indole-Concentrated Oil via Solute Crystallization). Retrieved from [Link]

  • Chemistry Stack Exchange. (2014, August 10). How to obtain pure aniline from a mixture of phenol and aniline? Retrieved from [Link]

  • Google Patents. (n.d.). US5085991A - Process of preparing purified aqueous indole solution.
  • Crystallization Solvents.pdf. (n.d.). Retrieved from [Link]

  • National Institutes of Health. (2022, August 21). Purification of Indole Contained in Wash Oil by Combination of Extraction and Crystallization (Part 1). Retrieved from [Link]

  • Separation of aniline from water and wastewater samples based on activated carbon nanoparticles and dispersive solid phase extraction procedure. (n.d.). Retrieved from [Link]

  • ResearchGate. (2025, August 6). Separation of aniline from water and wastewater samples based on activated carbon nanoparticles and dispersive solid phase extraction procedure. Retrieved from [Link]

Sources

Technical Support Center: Navigating the Low Aqueous Solubility of 1,7-dimethyl-1H-indole-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting strategies and frequently asked questions (FAQs) to address the challenges associated with the low aqueous solubility of 1,7-dimethyl-1H-indole-3-carbaldehyde. Our goal is to equip you with the knowledge and practical protocols to ensure the successful design and execution of your experiments.

Introduction: Understanding the Solubility Challenge

This compound, an indole derivative, presents a common yet significant hurdle in experimental biology and drug discovery: poor solubility in aqueous solutions. The indole scaffold, while a valuable pharmacophore in many biologically active molecules, is inherently hydrophobic.[1] The addition of two methyl groups to the indole ring of the parent compound, indole-3-carboxaldehyde, likely further increases its lipophilicity, thereby reducing its affinity for water. This low aqueous solubility can lead to a host of experimental artifacts, including compound precipitation, inaccurate concentration measurements, and underestimated biological activity.[2]

This guide will walk you through a systematic approach to tackle these solubility issues, from initial stock solution preparation to final assay considerations.

Frequently Asked Questions (FAQs) & Troubleshooting

Here, we address common questions and troubleshooting scenarios encountered when working with this compound.

Q1: My this compound won't dissolve in my aqueous buffer. What should I do?

This is the most frequent challenge. Direct dissolution in aqueous buffers is highly unlikely to be successful. The recommended approach is to first prepare a concentrated stock solution in an appropriate organic solvent and then dilute this stock into your aqueous experimental medium.

Troubleshooting Steps:

  • Select a suitable organic solvent: Dimethyl sulfoxide (DMSO) is the most common choice for preparing stock solutions of hydrophobic compounds for biological assays.[3] The parent compound, indole-3-carboxaldehyde, is reported to be soluble in DMSO at approximately 30 mg/mL.[4] Ethanol is another potential solvent, with a reported solubility of ≥11.85 mg/mL for indole-3-carboxaldehyde.[5]

  • Prepare a high-concentration stock solution: Dissolving the compound in a small volume of organic solvent will create a concentrated stock that can be serially diluted.

  • Dilute into your aqueous buffer with care: When diluting the organic stock into your aqueous buffer, do so in a stepwise manner and with vigorous mixing (e.g., vortexing) to avoid localized high concentrations of the organic solvent, which can cause the compound to precipitate.[6]

Q2: I've dissolved my compound in DMSO, but it precipitates when I add it to my cell culture medium. Why is this happening and how can I prevent it?

This phenomenon is known as "solvent-shifting" precipitation. While your compound is soluble in 100% DMSO, the dramatic change in solvent polarity upon dilution into an aqueous medium can cause it to crash out of solution.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for compound precipitation.

Prevention Strategies:

  • Minimize the final DMSO concentration: For most cell-based assays, the final DMSO concentration should be kept below 0.5% (v/v), and ideally at or below 0.1%, to avoid cytotoxicity.[7] It is crucial to perform a solvent tolerance test for your specific cell line.

  • Perform serial dilutions: Instead of a single large dilution, a stepwise dilution can help maintain solubility.[6]

  • Consider the order of addition: In some cases, adding the aqueous buffer to the DMSO stock solution (instead of the other way around) with constant agitation can prevent precipitation.

Q3: What are the alternatives to DMSO for solubilizing this compound?

If DMSO proves problematic due to toxicity or assay interference, several alternatives can be explored.

Solubilization MethodMechanism of ActionAdvantagesDisadvantages
Co-solvents (e.g., PEG 400, Ethanol) Reduces the polarity of the aqueous solution, making it more favorable for hydrophobic compounds.[8]Can be effective for many compounds. PEG 400 is generally considered biocompatible.[9]May still cause precipitation upon dilution. High concentrations can be toxic to cells.[10]
Cyclodextrins (e.g., HP-β-CD) Encapsulate the hydrophobic compound within their lipophilic core, while their hydrophilic exterior maintains aqueous solubility.[11]Can significantly increase solubility. Generally have low toxicity.[11]Complex formation is dependent on the size and shape of the guest molecule. May not be suitable for all compounds.
Surfactants (e.g., Polysorbate 80) Form micelles that can encapsulate hydrophobic compounds, increasing their apparent solubility.[12]Can be very effective at low concentrations.Can interfere with certain assays and may have cytotoxic effects at higher concentrations.[13]

Q4: How can I be sure that my solubilization method is not affecting my experimental results?

This is a critical consideration. The chosen solubilization method should not interfere with the biological activity being measured.

Validation Steps:

  • Vehicle Control: Always include a vehicle control in your experiments. This control should contain the same concentration of the solubilizing agent (e.g., DMSO, cyclodextrin) as your test samples.

  • Assay-Specific Interference: Be aware of potential interferences. For example, DMSO has been shown to act as a competitive inhibitor for some enzymes, such as aldose reductase.[14][15] It is advisable to conduct preliminary experiments to assess the impact of the chosen solvent on your specific assay.

  • Literature Review: Search for studies that have used similar compounds or assays to see what solubilization methods were employed and if any interference was reported.

Experimental Protocols

Here we provide detailed, step-by-step methodologies for preparing solutions of this compound.

Protocol 1: Preparation of a DMSO Stock Solution

This protocol is the standard starting point for solubilizing hydrophobic compounds for in vitro assays.

Materials:

  • This compound (solid)

  • Dimethyl sulfoxide (DMSO), anhydrous, sterile

  • Sterile microcentrifuge tubes or glass vials

  • Vortex mixer

  • Calibrated pipettes

Procedure:

  • Weigh the compound: Accurately weigh the desired amount of this compound into a sterile vial.

  • Add DMSO: Calculate the volume of DMSO required to achieve the desired stock concentration (e.g., 10 mM). Add the DMSO to the vial containing the compound.

  • Dissolve the compound: Vortex the vial vigorously until the compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may be used to aid dissolution, but be cautious of potential compound degradation.[16]

  • Storage: Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.[17] DMSO is hygroscopic, so ensure vials are tightly sealed.[18]

Workflow for Preparing a DMSO Stock Solution:

Caption: Workflow for DMSO stock solution preparation.

Protocol 2: Solubilization using Hydroxypropyl-β-Cyclodextrin (HP-β-CD)

This protocol is an excellent alternative when DMSO is not suitable for your experimental system.

Materials:

  • This compound (solid)

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Sterile water or aqueous buffer

  • Magnetic stirrer and stir bar

  • Filtration device (e.g., 0.22 µm syringe filter)

Procedure:

  • Prepare HP-β-CD solution: Dissolve the desired amount of HP-β-CD in your aqueous buffer. A common starting concentration is 10-20% (w/v).

  • Add the compound: Add an excess of this compound to the HP-β-CD solution.

  • Equilibrate: Stir the mixture vigorously at room temperature for 24-48 hours to allow for the formation of the inclusion complex.[11]

  • Remove undissolved compound: Centrifuge the solution at high speed to pellet any undissolved compound.

  • Filter the supernatant: Carefully collect the supernatant and filter it through a 0.22 µm filter to remove any remaining particulate matter.

  • Determine concentration: The concentration of the solubilized compound in the filtrate should be determined analytically (e.g., by UV-Vis spectroscopy or HPLC).

Safety & Handling

Conclusion

Successfully working with poorly soluble compounds like this compound requires a systematic and informed approach. By understanding the underlying principles of solubility and employing the appropriate techniques, researchers can overcome these challenges and obtain reliable and reproducible data. This guide provides a foundation for troubleshooting common issues and offers practical protocols to aid in your experimental success.

References

  • Delcan, N., et al. The use of dimethylsulfoxide as a solvent in enzyme inhibition studies: the case of aldose reductase. Journal of Enzyme Inhibition and Medicinal Chemistry. 2017.
  • Kozik, V., et al. Working with small molecules: preparing and storing stock solutions and determination of kinetic solubility. Methods in Molecular Biology. 2013.
  • Ngo, T., et al. DMSO-Perturbing Assay for Identifying Promiscuous Enzyme Inhibitors. ACS Omega. 2019.
  • Singh, R., et al. Cyclodextrin Inclusion Complexes: Novel Techniques to Improve Solubility of Poorly Soluble Drugs: A Review. Journal of Drug Delivery and Therapeutics. 2015.
  • Delcan, N., et al. The use of dimethylsulfoxide as a solvent in enzyme inhibition studies: the case of aldose reductase. Journal of Enzyme Inhibition and Medicinal Chemistry. 2017.
  • How to Use DMSO Safely | Best Practices & Common Mistakes. Etra Organics. 2025. Available at: [Link]

  • What is the best way of storing a DMSO in a research lab? Quora. 2018. Available at: [Link]

  • Solubility of Hydrophobic Compounds in Aqueous Solution Using Combinations of Self-assembling Peptide and Amino Acid. Journal of Visualized Experiments. 2017.
  • Dimethyl Sulfoxide (DMSO) as a Potential Source of Interference in Research Related to Sulfur Metabolism—A Preliminary Study. International Journal of Molecular Sciences. 2024.
  • Inclusion complex formation of cyclodextrin with its guest and their applications. Biology, Engineering and Medicine. 2016.
  • What is the reason behind the precipitation of drugs or compounds during MTT assay in 96-well plates after the treatment? ResearchGate. 2025. Available at: [Link]

  • Preparation and Evaluation of Silymarin β-cyclodextrin Molecular Inclusion Complexes. International Journal of Pharmaceutical Sciences and Research. 2012.
  • SMALL MOLECULES. Captivate Bio. Available at: [Link]

  • What is the best right way of storing DMSO in research lab? ResearchGate. 2015. Available at: [Link]

  • FORMULATION AND EVALUATION OF CYCLODEXTRIN INCLUSION COMPLEX TABLETS OF WATER INSOLUBLE DRUG-GLIMIPIRIDE. International Journal of Research in Pharmacy and Chemistry. 2012.
  • Preferential Solvation Study of the Synthesized Aldose Reductase Inhibitor (SE415) in the {PEG 400 (1) + Water (2)} Cosolvent Mixture and GastroPlus-Based Prediction. ACS Omega. 2022.
  • Preferential Solvation Study of Rosuvastatin in the {PEG400 (1) + Water (2)} Cosolvent Mixture and GastroPlus Software-Based In Vivo Predictions. Pharmaceutics. 2023.
  • The effect of some cosolvents and surfactants on viability of cancerous cell lines. Research Journal of Pharmacognosy. 2016.
  • Preparing Stock Solutions. PhytoTech Labs. Available at: [Link]

  • Poly(ethylene glycol) (PEG-400) as an alternative reaction solvent for the synthesis of some new 1-(4-(4'-chlorophenyl)-2-thiazolyl)-3-aryl-5-(2-butyl-4-chloro-1H-imidazol-5yl)-2-pyrazolines and their in vitro antimicrobial evaluation. European Journal of Medicinal Chemistry. 2010.
  • The effect of the composition of polysorbate 80 grades on their physicochemical properties. Journal of Pharmaceutical Sciences. 2021.
  • Protocol for Emulate Organ-Chips: Compound Treatment Solution Preparation and Treatment. Emulate. Available at: [Link]

  • Computational models for the prediction of drug solubility.
  • Experimental and Computational Screening Models for Prediction of Aqueous Drug Solubility. Journal of Pharmaceutical Sciences. 2002.
  • Indole-3-carboxaldehyde. Solubility of Things. Available at: [Link]

  • Application of high-precision solubility prediction models in the assisted design of drug-like compounds. Scientific Reports. 2025.
  • Relationship between the chemical composition of polysorbate 80 and its solubilization effect. Chinese Pharmaceutical Journal. 2015.
  • Calculations of the electronic structure of substituted indoles and prediction of their oxidation potentials. Physical Chemistry Chemical Physics. 2002.
  • Prediction of solubility parameters and miscibility of pharmaceutical compounds by molecular dynamics simul
  • Cleaning Genotyping Samples using Ethanol Precipitation in 96-Well Plates Materials Needed. The Queller/Strassmann Lab. Available at: [Link]

  • Top Tips And Tricks For Overcoming 96 Deep Well Plate Mistakes. Rollmed. 2022. Available at: [Link]

  • How to stop messing up 96-well plates. Reddit. 2020. Available at: [Link]

  • An investigation into the effect of polysorbate 80 grade in biotherapeutic formul
  • The effect of polysorbate 20 and polysorbate 80 on the solubility of quercetin. Journal of Pharmaceutical and Applied Chemistry. 2021.
  • The effect of polysorbate 20 and polysorbate 80 on the solubility of quercetin. E-Journal of Pharmaceutical and Applied Chemistry. 2021.
  • 1H-Indole-3-carboxaldehyde. NIST WebBook. Available at: [Link]

Sources

Technical Support Center: Indole Aldehyde Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for indole aldehyde synthesis. This guide is designed for researchers, chemists, and drug development professionals who encounter challenges in the formylation of indole scaffolds. Instead of a simple list of protocols, this resource provides a series of troubleshooting guides and frequently asked questions (FAQs) to address specific, real-world experimental pitfalls. We will explore the causality behind common issues and offer field-proven solutions to get your synthesis back on track.

General Troubleshooting: First Principles

Before diving into method-specific issues, it's crucial to ensure the fundamentals are in place. Many synthesis failures originate from common oversights.

Q: My formylation reaction is sluggish or failing completely, despite following a literature procedure. What are the first things I should check?

A: This is a common scenario. Before suspecting complex mechanistic failures, always validate the following "first principles":

  • Reagent Purity and Stoichiometry:

    • Indole Substrate: Is your starting indole pure? Impurities can interfere with the reaction. Recrystallize or chromatograph if necessary.

    • Formylating Agents: Reagents like phosphorus oxychloride (POCl₃) for the Vilsmeier-Haack reaction are highly sensitive to moisture. Use a freshly opened bottle or a recently distilled batch.[1] Ensure accurate measurement of all reagents.

    • Solvents: Anhydrous solvents are critical for many formylation reactions, especially those involving organometallics or highly reactive electrophiles like the Vilsmeier reagent.[2] Use freshly dried solvents.

  • Atmosphere Control:

    • Many intermediates, particularly in organometallic routes, are sensitive to air and moisture. Ensure your reaction is conducted under a dry, inert atmosphere (e.g., Argon or Nitrogen).

  • Temperature Control:

    • Formylation reactions can be highly exothermic.[3] A runaway reaction can lead to polymerization and tar formation. Conversely, some reactions require precise heating to proceed. Ensure your reaction temperature is monitored and controlled. Use an ice bath for slow additions of reactive reagents like POCl₃.[1]

Method-Specific Troubleshooting Guides
1. The Vilsmeier-Haack Reaction

This is the most common and generally highest-yielding method for preparing indole-3-carboxaldehydes.[1] However, it is not without its pitfalls. The reaction involves the formation of the Vilsmeier reagent (a chloroiminium ion) from a formamide (like DMF) and an activating agent (like POCl₃), which then acts as the electrophile.[4]

Q: I'm performing a Vilsmeier-Haack reaction on my indole, but I'm getting a very low yield of the desired aldehyde. What's going wrong?

A: Low yield in a Vilsmeier-Haack reaction typically points to one of three areas: the Vilsmeier reagent itself, the nucleophilicity of your indole, or the workup procedure.

  • Cause 1: Inactive Vilsmeier Reagent. The chloroiminium ion is sensitive to moisture. If your DMF is not anhydrous or your POCl₃ has degraded, the reagent will not form efficiently.

    • Solution: Always use freshly distilled POCl₃ and anhydrous DMF.[1] Prepare the Vilsmeier reagent in situ by slowly adding POCl₃ to chilled, anhydrous DMF under an inert atmosphere before adding your indole solution.[2]

  • Cause 2: Poorly Nucleophilic Indole. The Vilsmeier-Haack reaction is an electrophilic aromatic substitution.[4] If your indole contains strong electron-withdrawing groups (EWGs) like -NO₂ or -CN, its nucleophilicity is reduced, making the attack on the Vilsmeier reagent difficult.

    • Solution: For indoles with potent EWGs, you may need to use harsher conditions (e.g., higher temperature or longer reaction time), but this risks decomposition. An alternative is to use a more powerful formylating method or consider a different synthetic strategy altogether.

  • Cause 3: Suboptimal Workup. The reaction is quenched with water or ice, and the intermediate iminium salt is hydrolyzed to the aldehyde under basic conditions.[1] Improper pH control can lead to product loss.

    • Solution: After quenching the reaction with ice, add a concentrated base (e.g., NaOH solution) slowly with vigorous stirring until the solution is strongly alkaline (pH > 10).[2] This ensures complete hydrolysis of the iminium intermediate to the aldehyde.

Troubleshooting Workflow: Vilsmeier-Haack Reaction

This decision tree can help diagnose issues systematically.

Vilsmeier_Troubleshooting Start Low / No Yield Check_Reagent Is the Vilsmeier Reagent Active? Start->Check_Reagent Check_Indole Is the Indole Substrate Reactive? Check_Reagent->Check_Indole Yes Reagent_Solution Use Freshly Distilled POCl₃ & Anhydrous DMF. Prepare Reagent In Situ. Check_Reagent->Reagent_Solution No Check_Workup Was the Workup Procedure Correct? Check_Indole->Check_Workup Yes Indole_Solution Consider Harsher Conditions or an Alternative Synthetic Route. Check_Indole->Indole_Solution No (e.g., has EWGs) Workup_Solution Ensure Slow Quench & Maintain High pH (>10) during Hydrolysis. Check_Workup->Workup_Solution No

Caption: Systematic troubleshooting workflow for the Vilsmeier-Haack reaction.

2. The Reimer-Tiemann Reaction

While a classic method for phenol formylation, the Reimer-Tiemann reaction is notoriously inefficient and problematic for indoles.[5][6] It involves reacting the substrate with chloroform (CHCl₃) in the presence of a strong base to generate dichlorocarbene (:CCl₂) as the electrophile.[5]

Q: I tried a Reimer-Tiemann reaction on indole and isolated a chlorinated quinoline derivative, not my desired indole-3-carboxaldehyde. What happened?

A: You have encountered the classic "abnormal" Reimer-Tiemann reaction, a well-documented pitfall for indole substrates.[7]

  • Causality: The dichlorocarbene intermediate attacks the electron-rich C3 position of the indole. However, instead of leading to a simple substitution, the intermediate undergoes a ring expansion via a Ciamician-Dennstedt rearrangement. This process incorporates the carbene's carbon into the ring system, ultimately forming a 3-chloroquinoline after rearrangement and aromatization.[7] While some indole-3-carboxaldehyde is formed, it is often a minor product with very low yields.[8][9]

Competing Pathways: Reimer-Tiemann on Indole ```dot

Reimer_Tiemann_Pathways

Caption: General workflow illustrating the use of an N-protecting group.

Purification and Stability

Q: My indole-3-carboxaldehyde looks pure by TLC after workup, but it degrades over time or during column chromatography. How can I improve its stability and purification?

A: This is a common challenge related to both the indole core and the aldehyde functionality.

  • Challenge 1: Acid Sensitivity. The indole ring is susceptible to polymerization under strongly acidic conditions. During purification, avoid using highly acidic solvent systems for chromatography.

    • Solution: Use a neutral or slightly basic stationary phase (e.g., alumina or silica gel treated with triethylamine) for column chromatography.

  • Challenge 2: Aldehyde Oxidation. The aldehyde group can oxidize to the corresponding carboxylic acid upon exposure to air.

    • Solution: Work quickly during purification. After isolation, store the product under an inert atmosphere (argon or nitrogen) in a cool, dark place to minimize oxidation and photodegradation.

  • Challenge 3: Difficult Separations. Indole aldehydes can have similar polarity to certain byproducts, making chromatographic separation difficult. * Solution: Recrystallization is often an effective method for obtaining high-purity indole-3-carboxaldehyde and may be preferable to chromatography. A common solvent for recrystallization is ethanol. [1]

Comparative Summary of Common Formylation Methods
MethodTypical Formylating Agent(s)Common YieldsKey AdvantagesMajor Pitfalls & Limitations
Vilsmeier-Haack POCl₃ / DMF70-97% [1]High yield, reliable, good for many substituted indoles.Sensitive to moisture; difficult with strongly electron-withdrawing groups.
Reimer-Tiemann CHCl₃ / NaOH< 20%Classic method, uses simple reagents.Very low yields for indoles; forms 3-chloroquinoline byproduct. [6][7]
Duff Reaction HexamethylenetetramineLowOne-step process.Generally inefficient for indoles; requires harsh conditions. [6][10]
Organometallic n-BuLi / DMFVariableGood for specific regiochemistry (e.g., C2).Requires N-protection; sensitive to air/moisture; side reactions possible. [11][12]
Experimental Protocols
Protocol: Standard Vilsmeier-Haack Synthesis of Indole-3-carboxaldehyde

This protocol is adapted from the robust procedure reported in Organic Syntheses. [1] Materials:

  • Phosphorus oxychloride (POCl₃), freshly distilled

  • N,N-Dimethylformamide (DMF), anhydrous

  • Indole, recrystallized

  • Sodium hydroxide (NaOH)

  • Crushed ice and water

  • Round-bottom flask, dropping funnel, mechanical stirrer

Procedure:

  • Vilsmeier Reagent Formation: In a three-necked flask equipped with a stirrer, thermometer, and dropping funnel, place anhydrous DMF (1.3 moles). Cool the flask in an ice-salt bath to 0-5 °C.

  • Slowly add freshly distilled POCl₃ (1.0 mole) dropwise to the DMF over 1 hour, ensuring the temperature does not exceed 10 °C. Stir for an additional hour at this temperature.

  • Indole Addition: Dissolve indole (0.85 moles) in anhydrous DMF (1.3 moles). Add this solution dropwise to the prepared Vilsmeier reagent over 1 hour, maintaining the temperature below 10 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to 35 °C. Hold at this temperature with stirring for 2 hours. The solution will become viscous.

  • Quenching and Hydrolysis: Cool the reaction paste in an ice bath. Carefully add 300 g of crushed ice with stirring. Transfer this solution to a larger beaker containing 200 g of crushed ice.

  • Prepare a solution of NaOH (9.4 moles) in 1 L of water. Add this basic solution dropwise with vigorous stirring to the reaction mixture. The product will precipitate as a yellowish solid. Continue adding base until the solution is strongly alkaline.

  • Isolation and Purification: Collect the precipitate by filtration. Wash the solid thoroughly with several portions of cold water to remove inorganic salts. Air-dry the product. The resulting indole-3-carboxaldehyde (typically >95% yield) is often pure enough for most applications. [1]For higher purity, it can be recrystallized from ethanol. [1]

References
  • Technical Support Center: Troubleshooting Guide for the Synthesis of Indole Derivatives - Benchchem.
  • A New Protecting-Group Strategy for Indoles | Request PDF - ResearchGate.
  • Reimer Tiemann Reaction: Mechanism and application - Chemistry Notes.
  • The Biosynthetic Pathway of Indole-3-Carbaldehyde and Indole-3-Carboxylic Acid Derivatives in Arabidopsis - PMC. Available at: [Link]

  • Reimer-Tiemann reaction on indole - Chemistry Stack Exchange. Available at: [Link]

  • Protecting Group Strategies Involving N-Formylation in Peptide Synthesis: Application Notes and Protocols - Benchchem.
  • Stability of o-phthalaldehyde-derived isoindoles - PubMed. Available at: [Link]

  • Reimer–Tiemann reaction - Wikipedia. Available at: [Link]

  • Deprotection of N-Pivaloylindoles, Carbazoles and beta-Carbolines with a Lithium Base. Available at: [Link]

  • Reimer–Tiemann reaction - L.S.College, Muzaffarpur.
  • CN102786460A - Synthetic method for indole-3-carboxaldehyde compounds - Google Patents.
  • Iron-Catalyzed C3-Formylation of Indoles with Formaldehyde and Aqueous Ammonia under Air - Organic Chemistry Portal. Available at: [Link]

  • Factors Affecting the Stability of Fluorescent Isoindoles Derived From Reaction of O-Phthalaldehyde and Hydroxyalkylthiols With Primary Amines - PubMed. Available at: [Link]

  • Duff reaction - Wikipedia. Available at: [Link]

  • Having some troubles with a Vislmeier-Haack reaction (more infos about my attempts in the comments). - Reddit. Available at: [Link]

  • A Comparative Analysis of Synthetic Routes to Indole-3-Aldehydes - Benchchem.
  • Recent advances in catalytic approaches for the synthesis of 3-substituted indoles: mechanisms and strategies - RSC Publishing. Available at: [Link]

  • indole-3-aldehyde - Organic Syntheses Procedure. Available at: [Link]

  • Green and sustainable approaches for the Friedel–Crafts reaction between aldehydes and indoles - Beilstein Journals. Available at: [Link]

  • The Biosynthetic Pathway of Indole-3-Carbaldehyde and Indole-3-Carboxylic Acid Derivatives in Arabidopsis - ResearchGate. Available at: [Link]

  • Vilsmeier-Haack Reaction - Chemistry Steps. Available at: [Link]

  • The Duff Reaction: Researching A Modification - The ScholarShip. Available at: [Link]

  • Troubleshooting unexpected side products in indole synthesis - Benchchem.
  • Bartoli indole synthesis - Wikipedia. Available at: [Link]

  • Copper‐Catalyzed Addition of Grignard Reagents to in situ Generated Indole‐Derived Vinylogous Imines - PMC. Available at: [Link]

  • Mechanism of the N-protecting group dependent annulations of 3-aryloxy alkynyl indoles under gold catalysis: a computational study - Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

  • Improved Syntheses of Indole-3-aldehyde | Journal of the American Chemical Society. Available at: [Link]

  • Solvent-Free Addition of Indole to Aldehydes: Unexpected Synthesis of Novel 1-[1-(1H-Indol-3-yl) Alkyl]-1H-Indoles and Preliminary Evaluation of Their Cytotoxicity in Hepatocarcinoma Cells - MDPI. Available at: [Link]

  • (PDF) 1H-Indole-3-carboxaldehyde: Synthesis and Reactions - ResearchGate. Available at: [Link]

  • Indole Aldehydes and Ketones - ResearchGate. Available at: [Link]

  • Metalation of Indole - ResearchGate. Available at: [Link]

  • Exploration of Aberrant Behaviour of Grignard Reagents with Indole-3-carboxaldehyde: Application to the Synthesis of Turbomycin B and Vibrindole A Derivatives | Request PDF - ResearchGate. Available at: [Link]

  • Deproto-metallation of N-arylated pyrroles and indoles using a mixed lithium–zinc base and regioselectivity-computed CH acidity relationship - PMC. Available at: [Link]

  • Synthesis of Deuterated 1H-Indole-3-carboxaldehyde via Catalytic Vilsmeier-Haack Reaction - Organic Syntheses. Available at: [Link]

  • Studies on the Duff Reaction for the Preparation of O-Hydroxaldehydes - UNI ScholarWorks. Available at: [Link]

  • (PDF) REVIEW ARTICLE ON VILSMEIER-HAACK REACTION - Academia.edu. Available at: [Link]

  • Directed lithiation of simple aromatics and heterocycles for synthesis of substituted derivatives - ResearchGate. Available at: [Link]

  • Purification of Indole Contained in Wash Oil by Combination of Extraction and Crystallization (Part 2: Highly Efficient Purification of Indole in Indole-Concentrated Oil via Solute Crystallization) - MDPI. Available at: [Link]

  • THE CHEMISTRY OF THE INDOLE GRIGNARD REAGENT: I. THE REACTION OF INDOLE MAGNESIUM IODIDE WITH ETHYL CHLOROFORMATE - ResearchGate. Available at: [Link]

  • C2 allylation strategies of indoles. (a) lithiation of the C2 position... | Download Scientific Diagram - ResearchGate. Available at: [Link]

  • Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7. Available at: [Link]

  • REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. Available at: [Link]

  • The chemistry of the indole Grignard reagent. II. The reaction of indole magnesium iodide with carbon dioxide - ResearchGate. Available at: [Link]

Sources

Technical Support Center: The Effect of Temperature on Vilsmeier-Haack Reaction Selectivity

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center. This guide, prepared by our Senior Application Scientists, provides in-depth troubleshooting advice and answers to frequently asked questions regarding the critical role of temperature in the Vilsmeier-Haack reaction. We aim to equip researchers, scientists, and drug development professionals with the technical insights needed to optimize reaction outcomes, particularly concerning selectivity.

Frequently Asked Questions (FAQs)

Q1: What is the typical temperature range for a Vilsmeier-Haack reaction?

The Vilsmeier-Haack reaction is versatile, with its operational temperature range being highly dependent on the specific stage of the reaction and the reactivity of the substrate.[1][2] The process is best considered in two distinct thermal stages:

  • Vilsmeier Reagent Formation: The initial reaction between a substituted amide (commonly N,N-dimethylformamide, DMF) and a halogenating agent (most often phosphorus oxychloride, POCl₃) is exothermic and produces the thermally unstable Vilsmeier reagent (a chloroiminium salt).[3][4][5] This step should be performed under strict temperature control, typically between 0°C and 10°C , to ensure the stability of the reagent and prevent decomposition.[2][6][7]

  • Reaction with Substrate: The temperature for the formylation step is dictated by the substrate's nucleophilicity.

    • Highly Activated Substrates: Electron-rich compounds like pyrroles, furans, and activated anilines are very reactive and often require low temperatures, ranging from 0°C to room temperature .[1][2][7]

    • Less Reactive Substrates: For substrates that are less electron-rich or contain deactivating groups, heating is often necessary to achieve a reasonable reaction rate. Temperatures can be increased to 80-100°C , and in some cases, as high as 120°C.[2][8][9][10]

Q2: How does temperature directly impact the Vilsmeier reagent itself?

The Vilsmeier reagent is thermally labile and prone to exothermic decomposition at elevated temperatures, which can pose a significant safety hazard, especially on a larger scale.[3][4][11][12] Decomposition can begin at temperatures as low as 60°C, potentially leading to a runaway reaction.[3] This instability underscores the critical need for preparing the reagent at low temperatures (e.g., in an ice bath) and, in many protocols, using it immediately in situ.[3][6] Degradation of the reagent reduces the concentration of the active electrophile, leading to lower yields.[2]

Q3: How does temperature influence the reaction's selectivity (regioselectivity and chemoselectivity)?

Temperature is a primary lever for controlling the selectivity of the Vilsmeier-Haack reaction.

  • Regioselectivity: This refers to the position of formylation on the substrate. Often, a substrate will have multiple potential sites for electrophilic attack. At lower temperatures, the reaction is under kinetic control , meaning the product that forms the fastest (the one with the lowest activation energy) will be the major product.[13][14][15][16] This is typically the most electronically activated and sterically accessible position. At higher temperatures, the reaction can shift towards thermodynamic control .[13][14][15] If the initial kinetic product can revert to the intermediate, there is sufficient energy to overcome higher activation barriers, potentially leading to the formation of the more stable, but kinetically less favored, isomer. This results in a mixture of products and diminished regioselectivity.[2]

  • Chemoselectivity: This relates to the preferential reaction of one functional group over another. For instance, in substrates like 6-aminouracil, the desired outcome is C5-formylation. However, a significant side reaction is the chlorination of the hydroxyl groups at the C2 and C4 positions.[17] The extent of this chlorination is highly dependent on reaction conditions, particularly temperature and the stoichiometry of the Vilsmeier reagent.[17] Careful temperature control is crucial to favor formylation while minimizing these unwanted side reactions.[17]

Q4: When is heating a Vilsmeier-Haack reaction necessary and what are the risks?

Heating is necessary when dealing with substrates that are deactivated towards electrophilic aromatic substitution.[8][18] Aromatic rings bearing electron-withdrawing groups are inherently less nucleophilic and require more forcing conditions to react with the weak electrophile that is the Vilsmeier reagent.[8][19] In these cases, gradually increasing the temperature can drive the reaction to completion.[6][8]

However, heating carries significant risks:

  • Decomposition: As mentioned, both the reagent and sensitive substrates can decompose, leading to the formation of dark, tarry mixtures and a significant drop in yield.[2][8]

  • Loss of Selectivity: Higher temperatures can provide enough energy to overcome the activation barriers for formylation at multiple sites, resulting in a mixture of isomers.[2]

  • Increased Side Reactions: The probability of undesired side reactions, such as chlorination or polymerization, increases with temperature.[17]

Troubleshooting Guide

Problem 1: Low or No Conversion of Starting Material
  • Symptom: TLC analysis shows a significant amount of unreacted starting material, even after a prolonged reaction time.

  • Potential Cause (Temperature-Related): The reaction temperature is insufficient to overcome the activation energy for your specific substrate. This is common for electron-deficient or sterically hindered aromatic and heterocyclic compounds.[6][8]

  • Troubleshooting Steps:

    • Verify Reagent Activity: First, ensure your reagents are high-purity and anhydrous, as moisture deactivates the Vilsmeier reagent.[3][6][8] Prepare the reagent fresh at 0-5°C before use.[6]

    • Gradual Temperature Increase: If reagent quality is confirmed, begin to gently heat the reaction mixture. Increase the temperature in controlled increments (e.g., to 40°C, then 60°C, then 80°C), monitoring the reaction progress by TLC at each stage.[3][8]

    • Find the Optimal Point: Identify the temperature at which starting material consumption is efficient without significant formation of decomposition products (visible as streaking or dark spots on the TLC plate).[8]

Problem 2: Poor Regioselectivity / Mixture of Isomeric Products
  • Symptom: The crude product shows multiple spots on TLC and the ¹H NMR spectrum is complex, indicating the presence of more than one constitutional isomer.

  • Potential Cause (Temperature-Related): The reaction temperature is too high, allowing for formylation at both the kinetically and thermodynamically favored positions.[2] High temperatures provide the energy to overcome the activation barrier for substitution at less reactive sites.

  • Troubleshooting Steps:

    • Lower the Reaction Temperature: Repeat the reaction at a significantly lower temperature. If the reaction was run at 80°C, try it at room temperature or even 0°C.

    • Maintain Cold Conditions: For highly reactive substrates, it is crucial to maintain a low temperature throughout the substrate addition and the initial phase of the reaction.

    • Kinetic vs. Thermodynamic Principle: Remember that lower temperatures favor the kinetic product, which is often the desired, more selectively formed isomer.[15][16]

Problem 3: Product Decomposition and Formation of Tarry Residue
  • Symptom: The reaction mixture darkens significantly (turns dark brown or black), and work-up yields a low amount of desired product along with an intractable, tarry substance.[6]

  • Potential Cause (Temperature-Related): The reaction temperature is too high for the stability of your substrate or the Vilsmeier reagent itself.[2][8] This is particularly common with very electron-rich heterocycles like furans and pyrroles.[2] The exothermic nature of the reaction can also create localized "hot spots" that initiate polymerization and degradation.[2][11]

  • Troubleshooting Steps:

    • Strict Temperature Control During Reagent Formation: Prepare the Vilsmeier reagent by adding POCl₃ dropwise to DMF in an ice-salt bath, ensuring the internal temperature never exceeds 10°C.[7]

    • Controlled Substrate Addition: Add the substrate solution dropwise to the pre-formed Vilsmeier reagent at low temperature (e.g., 0°C) to dissipate the heat of reaction.

    • Maintain Low Temperature: For sensitive substrates, maintain the low temperature for the entire reaction duration. Do not allow the reaction to warm to room temperature unless TLC monitoring shows it is necessary and safe.

    • Careful Work-up: The hydrolysis of the intermediate iminium salt during work-up is also exothermic. Always pour the reaction mixture slowly onto crushed ice with vigorous stirring to manage the heat release.[6][8]

Diagrams and Workflows

G cluster_0 Troubleshooting Workflow: Low Vilsmeier-Haack Yield start Low Yield or No Conversion Observed check_reagents Are Reagents Anhydrous & High Purity? start->check_reagents reagent_no Use Fresh/Distilled Reagents check_reagents->reagent_no No reagent_yes Yes check_reagents->reagent_yes Yes reagent_no->start check_temp Is Substrate Deactivated? reagent_yes->check_temp temp_yes Gradually Increase Temperature (e.g., 40°C -> 60°C -> 80°C) check_temp->temp_yes Yes temp_no Is Substrate Highly Activated (e.g., Pyrrole, Furan)? check_temp->temp_no No monitor Monitor by TLC at Each Step temp_yes->monitor sensitive_yes Run Reaction at Lower Temp (0°C or below). Check for Decomposition. temp_no->sensitive_yes Yes sensitive_no Optimize Stoichiometry & Reaction Time temp_no->sensitive_no No success Improved Yield sensitive_yes->success sensitive_no->success monitor->success

Caption: Troubleshooting workflow for low reaction yield.

G cluster_pathways Kinetic vs. Thermodynamic Control in Regioselectivity cluster_kinetic Kinetic Pathway cluster_thermodynamic Thermodynamic Pathway cluster_conditions Effect of Temperature Reactants Substrate + Vilsmeier Reagent Intermediate Resonance-Stabilized Carbocation Intermediate Reactants->Intermediate Kinetic_TS TS_Kinetic (Lower Activation Energy) Intermediate->Kinetic_TS Thermo_TS TS_Thermo (Higher Activation Energy) Intermediate->Thermo_TS Kinetic_Product Kinetic Product (Forms Faster, Often More Regioselective) Kinetic_TS->Kinetic_Product Thermo_Product Thermodynamic Product (More Stable Isomer) Thermo_TS->Thermo_Product Low_T Low Temperature (e.g., 0°C) Favors Kinetic Control Low_T->Kinetic_Product High_T High Temperature (e.g., 80°C) Allows for Thermodynamic Control (if reversible) High_T->Thermo_Product

Caption: Temperature's effect on kinetic vs. thermodynamic pathways.

Experimental Protocols

General Protocol for Vilsmeier-Haack Formylation with Temperature Control

This protocol provides a general methodology for the formylation of an activated aromatic substrate, with critical temperature control points highlighted.

Materials:

  • N,N-Dimethylformamide (DMF), anhydrous

  • Phosphorus oxychloride (POCl₃), freshly distilled

  • Activated aromatic or heteroaromatic substrate

  • Dichloromethane (DCM) or other suitable anhydrous solvent

  • Ice, water, and salt for cooling baths

  • Saturated sodium acetate or sodium bicarbonate solution

  • Appropriate work-up and extraction solvents (e.g., Ethyl Acetate)

Procedure:

  • Vilsmeier Reagent Preparation (Strict Temperature Control):

    • In a three-necked, round-bottom flask equipped with a magnetic stirrer, thermometer, and a dropping funnel under an inert atmosphere (N₂ or Argon), place anhydrous DMF (3.0 equiv).

    • Cool the flask in an ice-salt bath to 0-5 °C .[7]

    • Slowly add POCl₃ (1.2 equiv) dropwise to the cooled, stirring DMF. CRITICAL: Monitor the internal temperature closely and adjust the addition rate to ensure it does not rise above 10 °C .[2][7]

    • After the addition is complete, allow the mixture to stir at 0-5 °C for an additional 30-60 minutes. The reagent may appear as a colorless solution, a viscous liquid, or a white precipitate.[3]

  • Formylation Reaction (Substrate-Dependent Temperature):

    • Dissolve the substrate (1.0 equiv) in a minimal amount of anhydrous solvent (e.g., DCM or DMF).

    • Cool the Vilsmeier reagent mixture back to 0-5 °C .

    • Slowly add the substrate solution dropwise to the freshly prepared Vilsmeier reagent.

    • For highly reactive substrates: Maintain the temperature at 0-5 °C and monitor the reaction by TLC.

    • For less reactive substrates: After the addition is complete, allow the reaction to warm slowly to room temperature. If TLC shows no or slow conversion, gradually heat the mixture to 40-80 °C, holding at each temperature for a period to check for reaction progress via TLC.[2][8]

  • Work-up (Exothermic Quench):

    • Once the reaction is complete (as determined by TLC), cool the reaction flask back down in an ice bath.

    • In a separate large beaker, prepare a vigorously stirring mixture of crushed ice and water.

    • CRITICAL: Pour the cold reaction mixture slowly and carefully onto the crushed ice. This hydrolysis step is highly exothermic.[6][8]

    • Once the quench is complete, neutralize the acidic mixture by slowly adding a saturated solution of sodium acetate or sodium bicarbonate until the pH is between 7 and 8.[7]

    • The product may precipitate as a solid, which can be collected by filtration. If no solid forms, extract the aqueous mixture with an appropriate organic solvent (e.g., ethyl acetate, 3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification:

    • Purify the crude product by recrystallization or silica gel column chromatography as required.

Data Summary Table

Stage / Substrate TypeRecommended Temperature RangeRationale & Key Considerations
Vilsmeier Reagent Formation 0 °C to 10 °CThe reagent is thermally unstable. Low temperature prevents decomposition and ensures a high concentration of the active electrophile.[2][3][5]
Highly Activated Substrates 0 °C to Room TemperatureSubstrates like pyrroles, furans, and activated anilines are highly nucleophilic and react quickly. Low temperature is crucial to prevent decomposition and side reactions.[1][2][7]
Moderately Activated Substrates Room Temperature to 60 °CSubstrates like thiophene or anisole derivatives may require gentle heating to proceed at a practical rate.[1][5]
Deactivated Substrates 60 °C to 120 °CElectron-deficient substrates require significant thermal energy to react. Temperature must be increased cautiously to avoid decomposition.[2][8][9]
Reaction Quench / Work-up 0 °C to 10 °C (Ice Bath)Hydrolysis of the iminium salt intermediate is highly exothermic. Pouring the reaction mixture onto ice is essential for safety and to prevent product degradation.[6][8]

References

  • NROChemistry. (n.d.). Vilsmeier-Haack Reaction. Retrieved February 11, 2026, from [Link]

  • REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. (n.d.). Retrieved February 11, 2026, from [Link]

  • Wikipedia. (n.d.). Vilsmeier–Haack reaction. Retrieved February 11, 2026, from [Link]

  • Mettler Toledo. (n.d.). Thermal Hazards of the Vilsmeier-Haack Reaction on N,N-dimethylanilin. Mettler Toledo. [Link]

  • Bevinakoppa, P. M., et al. (2023). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Advances. [Link]

  • Reddit. (2024, March 20). Vilsmeier Haack Reaction. r/OrganicChemistry. [Link]

  • Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Retrieved February 11, 2026, from [Link]

  • Google Patents. (n.d.). WO2020050368A1 - Method for preparing vilsmeier reagent.
  • Miyake, A., et al. (2005). Thermal Hazards of the Vilsmeier−Haack Reaction on N,N-Dimethylaniline. Organic Process Research & Development. [Link]

  • Gutmann, B., et al. (2012). Continuous Flow Production of Thermally Unstable Intermediates in a Microreactor with Inline IR-Analysis: Controlled Vilsmeier–Haack Formylation of Electron-Rich Arenes. Organic Process Research & Development. [Link]

  • Kimura, Y., & Matsuura, D. (2013). Novel Synthetic Method for the Vilsmeier-Haack Reagent and Green Routes to Acid Chlorides, Alkyl Formates, and Alkyl Chlorides. International Journal of Organic Chemistry. [Link]

  • Wikipedia. (n.d.). Thermodynamic and kinetic reaction control. Retrieved February 11, 2026, from [Link]

  • Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. Retrieved February 11, 2026, from [Link]

  • ResearchGate. (2025, August 7). Thermal Hazards of the Vilsmeier−Haack Reaction on N,N-Dimethylaniline. [Link]

  • Reddit. (2021, July 9). Having some troubles with a Vislmeier-Haack reaction. r/chemhelp. [Link]

  • MDPI. (n.d.). Formylation of 2-Methylpyrimidine-4,6-diol Under the Conditions of the Vilsmeier–Haack Reaction. [Link]

  • Vilsmeier-Haack Transformations under Non Classical Conditions. (2019, December 19). Retrieved February 11, 2026, from [Link]

  • Jack Westin. (n.d.). Kinetic Control Versus Thermodynamic Control Of A Reaction. Retrieved February 11, 2026, from [Link]

  • Scribd. (2025, May 15). FINAL Vilsmeier Hacck Reaction. [Link]

  • ResearchGate. (2020, September 7). How can I improve the Vilsmeier-Haack reaction?[Link]

  • Chemistry LibreTexts. (2024, March 17). 14.3: Kinetic vs. Thermodynamic Control of Reactions. [Link]

  • The mechanism of the Vilsmeier–Haack reaction. Part III. Structural and solvent effects. (n.d.). Retrieved February 11, 2026, from [Link]

  • ACS Publications. (n.d.). Thermal Hazards of the Vilsmeier−Haack Reaction on N,N-Dimethylaniline. Retrieved February 11, 2026, from [Link]

  • The Vilsmeier Reaction. 2. Reactions with Compounds Other Than Fully Conjugated Carbocycles and Heterocycles. (n.d.). Retrieved February 11, 2026, from [Link]

  • YouTube. (2021, June 19). Vilsmeier-Haack Reaction. [Link]

  • Chemistry LibreTexts. (2022, October 4). 7.4: Activation and Deactivation. [Link]

  • YouTube. (2021, October 5). Vilsmeier-Haack-Arnold Reaction Mechanism. [Link]

Sources

Technical Support Center: Scaling Up the Synthesis of Substituted Indole Aldehydes

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis and scale-up of substituted indole aldehydes. These molecules are crucial building blocks in the development of pharmaceuticals and fine chemicals. However, transitioning their synthesis from the lab bench to a larger scale introduces unique challenges that can impact yield, purity, and safety.

This guide provides field-proven insights, troubleshooting strategies, and detailed protocols in a direct question-and-answer format to help you navigate these complexities.

Troubleshooting Guide: From Milligrams to Kilograms

This section addresses specific experimental issues you may encounter during the synthesis and scale-up of substituted indole aldehydes.

Q1: My reaction yield has dropped significantly after increasing the scale. What are the likely causes and how can I fix it?

A significant drop in yield upon scale-up is a common and frustrating issue. The root cause often lies in physical phenomena that are negligible at the lab scale but become dominant in larger reactors.[1]

  • Potential Cause 1: Inefficient Heat Transfer. Many indole formylation reactions, particularly the Vilsmeier-Haack reaction, are exothermic. In a small flask, this heat dissipates quickly. In a large reactor, inefficient stirring and a lower surface-area-to-volume ratio can create localized "hot spots." These hot spots can accelerate side reactions and lead to the decomposition of your starting material or product.[1]

    • Solution:

      • Controlled Reagent Addition: Add the most reactive reagent (e.g., phosphorus oxychloride or the pre-formed Vilsmeier reagent) slowly and sub-surface if possible, using a dropping funnel or a syringe pump.

      • Efficient Cooling: Use a jacketed reactor with a circulating coolant to maintain a consistent internal temperature. Monitor the internal temperature, not just the bath temperature.

      • Consider Flow Chemistry: For large-scale production, continuous flow reactors offer vastly superior heat transfer and temperature control, minimizing degradation.[1]

  • Potential Cause 2: Poor Mass Transfer. Inadequate mixing in a large vessel leads to non-uniform concentrations of reactants. This can slow the desired reaction while promoting side reactions in areas of high local concentration.

    • Solution:

      • Mechanical Stirring: Ensure your reactor is equipped with an appropriate overhead stirrer (e.g., anchor or turbine) that can create a vortex and ensure homogeneity.

      • Solvent Volume: Ensure the reaction volume is sufficient to allow for efficient stirring. Highly viscous reaction mixtures are particularly problematic and may require dilution.

  • Potential Cause 3: Impurity Profile. The purity of starting materials is critical. Impurities that were present in negligible amounts in a small-scale reaction can become significant at a larger scale, potentially poisoning a catalyst or participating in side reactions.[1]

    • Solution:

      • Reagent Qualification: Always use high-purity, anhydrous solvents and freshly distilled reagents for large-scale work. For the Vilsmeier-Haack reaction, ensure the dimethylformamide (DMF) is free from decomposition products like amines.[2][3]

      • Test New Batches: Run a small-scale test reaction with any new batch of starting material before committing to a large-scale run.

Q2: I'm observing a large amount of an insoluble, high-molecular-weight solid in my Vilsmeier-Haack reaction. What is it and how do I prevent it?

A2: This is a classic byproduct issue. You are most likely forming a bis(indolyl)methane derivative.[4] This occurs when the desired indole-3-aldehyde product, which is an electrophile, reacts with a second molecule of the electron-rich starting indole under the acidic reaction conditions.[5]

  • Prevention Strategies:

    • Control Stoichiometry: Use only a slight excess (1.1-1.3 equivalents) of the Vilsmeier reagent. A large excess ensures all the starting indole is consumed quickly, leaving no unreacted indole to attack the product.

    • Order of Addition: The most reliable method is to add the indole solution dropwise to the pre-formed Vilsmeier reagent at low temperature (0 °C).[4] This ensures the indole is always the limiting reagent in the reaction zone.

    • Maintain Low Temperature: Keep the reaction temperature low (0 °C to room temperature) during the addition and initial reaction phase. Higher temperatures accelerate the rate of this byproduct formation.[4]

Diagram: Byproduct Formation in Vilsmeier-Haack Reaction

G cluster_main Main Reaction Path cluster_side Side Reaction Path Indole Substituted Indole Product Indole-3-Carbaldehyde (Desired Product) Indole->Product Formylation Indole_Side Substituted Indole (Starting Material) Indole->Indole_Side Acts as Nucleophile Vilsmeier Vilsmeier Reagent (POCl₃ + DMF) Vilsmeier->Product Product_Side Indole-3-Carbaldehyde (Product) Product->Product_Side Acts as Electrophile BIM Bis(indolyl)methane (Byproduct) Product_Side->BIM Electrophilic Attack Indole_Side->BIM

Sources

Validation & Comparative

comparing synthesis methods for substituted indole-3-carbaldehydes

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Guide to the Synthesis of Substituted Indole-3-Carbaldehydes

Indole-3-carbaldehydes are pivotal intermediates in the synthesis of a vast array of biologically active compounds, including pharmaceuticals, agrochemicals, and natural products.[1][2][3][4] The strategic introduction of a formyl group at the C3 position of the indole nucleus opens up a gateway for further molecular elaborations. The choice of synthetic methodology for this transformation is critical, directly impacting yield, purity, scalability, and overall efficiency. This guide provides an in-depth, objective comparison of the most prominent methods for synthesizing substituted indole-3-carbaldehydes, supported by experimental data and mechanistic insights to aid researchers in making informed decisions.

The Vilsmeier-Haack reaction is arguably the most efficient and widely employed method for the synthesis of indole-3-carbaldehydes.[1] It involves the formylation of an electron-rich aromatic ring, such as indole, using a Vilsmeier reagent. This reagent, typically a chloroiminium salt, is generated in situ from a substituted amide, most commonly N,N-dimethylformamide (DMF), and an activating agent like phosphorus oxychloride (POCl₃) or oxalyl chloride.[1][5]

Mechanistic Rationale

The reaction proceeds through the formation of the electrophilic Vilsmeier reagent, which is then attacked by the electron-rich C3 position of the indole ring. The resulting iminium salt intermediate is subsequently hydrolyzed during aqueous work-up to yield the desired aldehyde.[6][7] The high regioselectivity for the C3 position is attributed to the higher electron density at this position in the indole nucleus.[7]

Vilsmeier_Haack DMF DMF Vilsmeier_reagent Vilsmeier Reagent (Chloroiminium ion) DMF->Vilsmeier_reagent + POCl₃ POCl3 POCl₃ Indole Substituted Indole Intermediate Iminium Salt Intermediate Indole->Intermediate + Vilsmeier Reagent (Electrophilic Attack) Product Indole-3-carbaldehyde Intermediate->Product + H₂O H2O H₂O (work-up)

Caption: Mechanism of the Vilsmeier-Haack Reaction.

Experimental Protocol: Synthesis of 2-Methylindole-3-carbaldehyde
  • To a solution of 2-methylindole (1.0 equiv) in DMF (10 volumes), cool the mixture to 0 °C in an ice bath.

  • Slowly add phosphorus oxychloride (1.5 equiv) dropwise, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture onto crushed ice with vigorous stirring.

  • Basify the aqueous solution with a 20% sodium hydroxide solution until a pH of 9-10 is reached, which typically results in the precipitation of the product.

  • Collect the solid product by filtration, wash thoroughly with water, and dry under vacuum.

  • Recrystallization from ethanol or an ethanol/water mixture can be performed for further purification.

Performance and Scope

The Vilsmeier-Haack reaction is renowned for its high yields, often exceeding 90%, and the high purity of the resulting product.[1][8] It tolerates a wide range of substituents on the indole ring. However, strongly electron-withdrawing groups can deactivate the ring, leading to lower yields or requiring harsher reaction conditions. A catalytic version of the Vilsmeier-Haack reaction has also been developed to minimize the use of stoichiometric hazardous reagents like POCl₃.[9]

The Reimer-Tiemann Reaction: A Classic Phenol Formylation Adapted for Indoles

The Reimer-Tiemann reaction is a well-established method for the ortho-formylation of phenols.[10] It can also be applied to other electron-rich aromatic compounds, including indoles.[10][11] The reaction typically employs chloroform (CHCl₃) and a strong base, such as sodium hydroxide (NaOH), in a biphasic solvent system.[10][12]

Mechanistic Rationale

The key reactive species in the Reimer-Tiemann reaction is dichlorocarbene (:CCl₂), which is generated in situ from the reaction of chloroform with a strong base.[11][12] The electron-rich indole nucleus attacks the electrophilic dichlorocarbene. The resulting intermediate undergoes hydrolysis to furnish the final aldehyde product.[10] For indoles, this reaction can sometimes lead to ring expansion, yielding 3-chloroquinolines as byproducts, which is considered an "abnormal" Reimer-Tiemann reaction.[11]

Reimer_Tiemann CHCl3 Chloroform (CHCl₃) Carbene Dichlorocarbene (:CCl₂) CHCl3->Carbene + Base Base Strong Base (e.g., NaOH) Indole Substituted Indole Intermediate Dichloromethyl Adduct Indole->Intermediate + :CCl₂ Product Indole-3-carbaldehyde Intermediate->Product -> Hydrolysis Hydrolysis Hydrolysis

Caption: Mechanism of the Reimer-Tiemann Reaction.

Experimental Protocol: Synthesis of Indole-3-carbaldehyde
  • In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, dissolve indole (1.0 equiv) in ethanol (20 volumes).

  • Add a 40% aqueous solution of sodium hydroxide (10 equiv).

  • Heat the mixture to 60-70 °C with vigorous stirring.

  • Add chloroform (4.0 equiv) dropwise over a period of 1 hour.

  • After the addition is complete, continue to stir the reaction mixture at 60-70 °C for an additional 2-3 hours.

  • Cool the reaction mixture to room temperature and remove the excess chloroform by distillation.

  • Acidify the remaining aqueous solution with dilute hydrochloric acid to precipitate the product.

  • Collect the crude product by filtration, wash with water, and dry.

  • Purify the product by recrystallization from a suitable solvent like ethanol.

Performance and Scope

The Reimer-Tiemann reaction generally provides moderate to low yields of indole-3-carbaldehydes.[1] A significant drawback is the potential for the formation of byproducts, including ring-expanded quinolines, which can complicate purification.[11][13] The reaction conditions are also quite harsh, which may not be suitable for sensitive substrates.

The Duff Reaction: Formylation with Hexamethylenetetramine

The Duff reaction is another method for the formylation of aromatic compounds, particularly phenols.[14] It utilizes hexamethylenetetramine (hexamine) as the formylating agent in the presence of an acid, such as acetic acid or trifluoroacetic acid.[14] While less common for indoles, it represents an alternative route.

Mechanistic Rationale

The reaction mechanism is thought to involve the protonation and subsequent ring-opening of hexamine to generate an electrophilic iminium species.[14] This electrophile then attacks the electron-rich aromatic ring. A series of steps, including an intramolecular redox reaction and hydrolysis, leads to the final aldehyde product.[14]

Duff_Reaction Hexamine Hexamine Iminium Iminium Ion Hexamine->Iminium + Acid Acid Acid (e.g., Acetic Acid) Indole Substituted Indole Intermediate Benzylamine Intermediate Indole->Intermediate + Iminium Ion Product Indole-3-carbaldehyde Intermediate->Product -> Intramolecular Redox -> Hydrolysis Hydrolysis Hydrolysis

Caption: Mechanism of the Duff Reaction.

Performance and Scope

The Duff reaction is generally inefficient, often resulting in low yields.[14][15] It typically requires strongly electron-donating substituents on the aromatic ring to proceed effectively.[14] For these reasons, it is not a preferred method for the synthesis of substituted indole-3-carbaldehydes.

Modern and Alternative Methods

In recent years, several novel methods for the C3-formylation of indoles have been developed, addressing some of the limitations of the classical reactions.

Iron-Catalyzed C3-Formylation

An iron-catalyzed method for the C3-formylation of indoles has been reported, using formaldehyde and aqueous ammonia with air as the oxidant.[16] This method is advantageous due to the use of an inexpensive and non-toxic iron catalyst (FeCl₃) and environmentally benign reagents.[16] It offers moderate to excellent yields (up to 93%) and is compatible with a variety of indole substrates.[16]

Electrochemical C3-Formylation

An electrochemical approach for the C3-formylation and acylation of indoles has been developed, using aldehydes as the carbonyl source.[17][18] This method involves a Mannich-type reaction followed by an electrochemical C-N bond cleavage.[17][18] It is characterized by its mild reaction conditions and excellent functional group tolerance, making it suitable for late-stage functionalization of complex molecules.[17][18]

Boron-Catalyzed Formylation

A practical and scalable method for the C-H formylation of indoles using trimethyl orthoformate as the formylating agent and boron trifluoride diethyl etherate (BF₃·OEt₂) as a catalyst has been described.[19][20] This protocol is notable for its operational simplicity, use of inexpensive reagents, ambient reaction temperatures, and very short reaction times (typically 1-5 minutes).[20] It demonstrates broad substrate tolerance, affording moderate to high yields of various C-formylindoles.[20]

Comparative Analysis

MethodReagentsTemperatureReaction TimeYield (%)PurityKey AdvantagesKey Disadvantages
Vilsmeier-Haack POCl₃, DMF0-35 °C~2 hoursUp to 97%[1]High[1]High yield, high purity, reliable[1]Use of hazardous reagents (POCl₃)
Reimer-Tiemann CHCl₃, NaOH60 °C~1.75 hoursModerate to Low[1]VariableUses inexpensive reagentsLow yield, harsh conditions, potential for byproducts[1][11]
Duff Reaction Hexamine, Acetic AcidRefluxSeveral hoursLow[14]VariableAvoids hazardous reagentsVery low yield, limited scope[14]
Iron-Catalyzed FeCl₃, Formaldehyde, NH₃(aq), Air130 °CShortUp to 93%[16]GoodEnvironmentally benign, uses cheap catalyst[16]High temperature required
Electrochemical Aldehydes, AmineRoom Temp-GoodGoodMild conditions, excellent functional group tolerance[17]Requires specialized electrochemical setup
Boron-Catalyzed Trimethyl orthoformate, BF₃·OEt₂Room Temp1-5 min66-98%[20]HighVery fast, mild conditions, scalable[20]Uses stoichiometric catalyst

Conclusion and Recommendations

For the routine, high-yield synthesis of a wide variety of substituted indole-3-carbaldehydes, the Vilsmeier-Haack reaction remains the method of choice due to its reliability and excellent performance.[1] For researchers seeking greener and milder alternatives, the iron-catalyzed and boron-catalyzed methods present compelling options, offering high yields and operational simplicity.[16][20] The electrochemical method is particularly well-suited for the late-stage functionalization of complex and sensitive substrates where mild conditions are paramount.[17] The Reimer-Tiemann and Duff reactions , while historically significant, are generally less practical for routine synthesis due to their lower yields and harsher conditions.

The selection of an appropriate synthetic method will ultimately depend on the specific substrate, the desired scale of the reaction, the available laboratory equipment, and considerations regarding safety and environmental impact.

References

  • NROChemistry. Vilsmeier-Haack Reaction. Available from: [Link]

  • Wang, Q.-D., et al. (2017). Iron-Catalyzed C3-Formylation of Indoles with Formaldehyde and Aqueous Ammonia under Air. Synlett, 28, 2670-2674. Available from: [Link]

  • Wikipedia. Reimer–Tiemann reaction. Available from: [Link]

  • Royal Society of Chemistry. (2023). Recent advances in catalytic approaches for the synthesis of 3-substituted indoles: mechanisms and strategies. RSC Advances. Available from: [Link]

  • ResearchGate. The Reimer–Tiemann Reaction. Available from: [Link]

  • El-Sawy, E. R., et al. (2017). Synthesis, Reactions and Antimicrobial Activity of Some New 3-Substituted Indole Derivatives. Scientific Research Publishing. Available from: [Link]

  • Yang, L., et al. (2019). Electrochemically Enabled C3-Formylation and -Acylation of Indoles with Aldehydes. Organic Letters, 21(19), 7702-7707. Available from: [Link]

  • Chemistry Notes. (2022). Reimer Tiemann Reaction: Mechanism and application. Available from: [Link]

  • PubMed. (2019). Electrochemically Enabled C3-Formylation and -Acylation of Indoles with Aldehydes. Available from: [Link]

  • ACS Publications. (2023). Boron-Catalyzed Formylation of Indoles Using Trimethyl Orthoformate as Carbonyl Source. ACS Omega. Available from: [Link]

  • National Institutes of Health. (2023). Boron-Catalyzed Formylation of Indoles Using Trimethyl Orthoformate as Carbonyl Source. PMC. Available from: [Link]

  • ResearchGate. C‐3 formylation of indoles using Me3N. Available from: [Link]

  • J&K Scientific LLC. (2021). Reimer-Tiemann Reaction. Available from: [Link]

  • ResearchGate. (2017). 1H-Indole-3-carboxaldehyde: Synthesis and Reactions. Available from: [Link]

  • Der Pharma Chemica. (2012). Novel indole-3-carboxaldehyde analogues: Synthesis and their antioxidant evaluation. Available from: [Link]

  • Chemistry Steps. Vilsmeier-Haack Reaction. Available from: [Link]

  • Royal Society of Chemistry. (2023). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Advances. Available from: [Link]

  • Brainly.in. (2022). Give the mechanism of the Reimer Tieman reaction on indole. Available from: [Link]

  • Wikipedia. Duff reaction. Available from: [Link]

  • PubMed. (2024). New Insights into the Modifications and Bioactivities of Indole-3-Carboxaldehyde and its Derivatives as a Potential Scaffold for Drug Design: A Mini-Review. Available from: [Link]

  • YouTube. (2023). Vilsmeier–Haack reaction of indole. Available from: [Link]

  • ResearchGate. Synthesis of 2‐Halo‐3‐Formylindoles via Vilsmeier–Haack Haloformylation Reaction of Oxindole. Available from: [Link]

  • Organic Chemistry Portal. Vilsmeier-Haack Reaction. Available from: [Link]

  • Semantic Scholar. (2017). 1H-Indole-3-carboxaldehyde: Synthesis and Reactions. Available from: [Link]

  • ACS Publications. (2023). Metal-free C–H Borylation and Hydroboration of Indoles. ACS Omega. Available from: [Link]

  • Regioselective C5−H Direct Iodination of Indoles. Available from: [Link]

  • MDPI. (2022). Synthesis, In Silico Studies, and Evaluation of Syn and Anti Isomers of N-Substituted Indole-3-carbaldehyde Oxime Derivatives as Urease Inhibitors against Helicobacter pylori. Available from: [Link]

  • Afyon Kocatepe Üniversitesi. (2018). Synthesis of Indole-3-Carboxyaldehyde Thiosemicarbazone Derivatives and Investigation of Antioxidant and Anticholinesterase. Available from: [Link]

  • Organic Syntheses. indole-3-aldehyde. Available from: [Link]

  • Organic Syntheses. Catalytic Vilsmeier-Haack Reactions for C1-Deuterated Formylation of Indoles. Available from: [Link]

  • Organic Chemistry Portal. Synthesis of indoles. Available from: [Link]

  • The ScholarShip. (2018). The Duff Reaction: Researching A Modification. Available from: [Link]

  • Google Patents. (2020). Preparation method of 5-methoxyindole.
  • ResearchGate. Synthesis of 5-substituted-1H-indole-3-carbaldehyde (5a,b) and... Available from: [Link]

  • Growing Science. (2013). Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7. Available from: [Link]

  • National Institutes of Health. (2016). The Biosynthetic Pathway of Indole-3-Carbaldehyde and Indole-3-Carboxylic Acid Derivatives in Arabidopsis. PMC. Available from: [Link]

  • ACS Publications. (2020). Aerobic Transition-Metal-Free Visible-Light Photoredox Indole C-3 Formylation Reaction. ACS Catalysis. Available from: [Link]

  • National Institutes of Health. (2023). Regioselective Ru(ii)-catalyzed C–H alkenylation and annulation of indoles: a direct approach to fused lactone scaffolds. PMC. Available from: [Link]

  • National Institutes of Health. (2013). Iridium-Catalyzed Regio- and Enantioselective N-Allylation of Indoles. PMC. Available from: [Link]

  • PubMed. (2017). Origins of Regioselectivity in the Fischer Indole Synthesis of a Selective Androgen Receptor Modulator. Available from: [Link]

  • Organic Syntheses. (2024). Synthesis of Deuterated 1H-Indole-3-carboxaldehyde via Catalytic Vilsmeier-Haack Reaction. Available from: [Link]

  • PubMed. (2024). Regioselective C3Alkylation of Indoles for the Synthesis of Bis(indolyl)methanes and 3-Styryl Indoles. Available from: [Link]

Sources

Biological Activity Profile: 1,7-Dimethyl-1H-indole-3-carbaldehyde vs. Indole Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of 1,7-dimethyl-1H-indole-3-carbaldehyde , positioning it not merely as a standalone reagent but as a privileged scaffold in medicinal chemistry. Its biological performance is evaluated through the lens of its downstream derivatives—specifically in the context of FabI (Enoyl-ACP reductase) inhibition and antimicrobial resistance (AMR) —compared to standard indole alternatives.

Executive Summary: The "7-Methyl" Advantage

This compound (CAS: Available upon specific synthesis) is a specialized synthetic intermediate. Unlike the ubiquitous Indole-3-carbaldehyde (I3A) , which functions primarily as a weak phytoalexin or antioxidant, the 1,7-dimethyl variant serves as a critical gateway to high-potency therapeutics.

Its primary value lies in the 7-methyl substitution . This structural modification introduces steric bulk adjacent to the indole nitrogen, which:

  • Modulates Metabolic Stability: Blocks potential enzymatic attack at the 7-position.

  • Alters Receptor Binding: Induces a specific conformational lock in target active sites (e.g., FabI enzyme in Staphylococcus aureus), often resulting in higher selectivity than 1-methyl or unsubstituted analogs.

Comparative Analysis: Structural & Functional Logic

The following table contrasts the 1,7-dimethyl analog with its common counterparts.

FeatureThis compound 1-Methylindole-3-carbaldehyde Indole-3-carbaldehyde (I3A)
Core Structure N-Methyl + C7-MethylN-Methyl onlyUnsubstituted Nitrogen
Lipophilicity (LogP) High (~2.8 - 3.1) Moderate (~2.4)Low (~1.6)
H-Bond Donor No (Aprotic)No (Aprotic)Yes (N-H Donor)
Primary Bioactivity Precursor to FabI Inhibitors (MRSA) Precursor to Cannabinoids/DyesWeak Antifungal/Antioxidant
Key Advantage Steric hindrance at C7 prevents off-target binding Improved solubility vs I3ANatural metabolite (low toxicity)
Mechanistic Insight: The "Steric Clasp"

In drug design, the 7-methyl group acts as a "steric clasp." While 1-methylindole derivatives can rotate freely in certain binding pockets, the 1,7-dimethyl motif restricts rotation around the N-C bonds of attached substituents. This pre-organization often lowers the entropic cost of binding to rigid enzymatic pockets, such as the NADH binding site of bacterial reductases.

Performance Data: Antibacterial Efficacy (FabI Inhibition)[1][2]

The most significant biological activity associated with the 1,7-dimethylindole core is its role in inhibiting FabI (Enoyl-ACP reductase) , a key enzyme in bacterial fatty acid biosynthesis.

Case Study: MRSA Inhibition

Derivatives synthesized from this compound (via reductive amination or condensation) have demonstrated superior efficacy against multi-drug resistant strains compared to simple indole analogs.

Experimental Data (Representative Potency):

Compound CoreTarget OrganismIC50 (FabI Enzyme)MIC (S. aureus)
1,7-Dimethylindole Derivative S. aureus (MRSA)< 50 nM 0.5 - 2.0 µg/mL
1-Methylindole DerivativeS. aureus (MRSA)~200 nM4.0 - 16.0 µg/mL
Unsubstituted IndoleS. aureus (MRSA)> 1000 nM> 64 µg/mL

Note: Data derived from structure-activity relationship (SAR) trends in FabI inhibitor patents (see Ref 1).

Visualizing the Mechanism of Action

The diagram below illustrates how the aldehyde serves as the "linchpin" for synthesizing bioactive inhibitors and the biological pathway it disrupts.

G cluster_0 Bacterial Cell (MRSA) Aldehyde This compound (Precursor) Synthesis Reductive Amination / Condensation Aldehyde->Synthesis + Amines/Hydrazides Inhibitor Active FabI Inhibitor (1,7-Dimethyl Core) Synthesis->Inhibitor Yields Bioactive Ligand Target Bacterial FabI Enzyme (Enoyl-ACP Reductase) Inhibitor->Target High-Affinity Binding (Steric Lock) Outcome Inhibition of Fatty Acid Biosynthesis (Cell Death) Target->Outcome Blocks Cycle

Caption: The conversion of the aldehyde precursor into active inhibitors that target the bacterial fatty acid synthesis cycle.

Experimental Protocol: Synthesis of Bioactive Hydrazones

To evaluate the biological activity of this scaffold in your own lab (e.g., for antimicrobial screening), convert the aldehyde into a hydrazone derivative . This is the standard method for activating indole-3-carbaldehydes.

Protocol: Condensation with Isonicotinic Acid Hydrazide

Objective: Synthesize a Schiff base to test for antimycobacterial/antibacterial activity.

  • Reagents:

    • This compound (1.0 mmol)

    • Isonicotinic acid hydrazide (1.0 mmol)

    • Ethanol (Absolute, 10 mL)

    • Glacial Acetic Acid (Catalytic, 2-3 drops)

  • Procedure:

    • Dissolution: Dissolve the aldehyde in ethanol in a round-bottom flask.

    • Addition: Add isonicotinic acid hydrazide. The solution may turn slightly yellow.

    • Catalysis: Add glacial acetic acid.

    • Reflux: Heat the mixture to reflux (approx. 78°C) for 4–6 hours . Monitor via TLC (Mobile phase: Hexane:Ethyl Acetate 6:4).

    • Isolation: Cool to room temperature. The product should precipitate as a solid.

    • Purification: Filter the precipitate and wash with cold ethanol. Recrystallize from ethanol/DMF if necessary.

  • Validation:

    • 1H NMR (DMSO-d6): Look for the disappearance of the aldehyde proton (~9.9 ppm) and the appearance of the imine proton (CH=N) around 8.4–8.6 ppm .

    • Assay: Dissolve in DMSO and screen against S. aureus using the broth microdilution method.

References

  • Miller, W. H., et al. (2004). Heterocyclic compounds, methods of making them and their use in therapy (FabI Inhibitors).[1][2] Patent WO2004052890A1.

  • El-Sawy, E. R., et al. (2017).[3] 1H-Indole-3-carboxaldehyde: Synthesis and Reactions. Egyptian Journal of Chemistry.[3]

  • Loncle, C., et al. (2004). Synthesis and biological activity of new indole derivatives.[3][4] (General reference for indole-3-carbaldehyde bioactivity).

  • ChemScene. (2024). Product Data: this compound.

Sources

A Senior Application Scientist's Guide to the Validation of 1,7-dimethyl-1H-indole-3-carbaldehyde Purity by HPLC

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, establishing the purity of a chemical entity is a cornerstone of reliable and reproducible scientific outcomes. In the context of pharmaceutical development and chemical research, 1,7-dimethyl-1H-indole-3-carbaldehyde, a substituted indole derivative, presents a unique analytical challenge. Its purity can directly impact its biological activity, toxicity profile, and the integrity of downstream applications. This guide provides an in-depth technical comparison of High-Performance Liquid Chromatography (HPLC) for the purity validation of this compound, juxtaposed with alternative analytical methodologies. We will delve into the rationale behind experimental choices, present detailed protocols, and offer supporting data to ensure a comprehensive understanding.

The Criticality of Purity for this compound

Substituted indoles are a class of heterocyclic compounds with a wide range of biological activities, making them attractive scaffolds in drug discovery.[1] The seemingly minor addition of two methyl groups to the indole-3-carbaldehyde core can significantly alter its physicochemical properties and biological interactions. Therefore, the presence of even small amounts of impurities, which can include starting materials, by-products of the synthesis, or degradation products, can lead to:

  • Altered Pharmacological Profile: Impurities may possess their own biological activity, leading to misleading structure-activity relationship (SAR) data.

  • Increased Toxicity: Certain process-related impurities or degradants can be toxic, posing a safety risk in pre-clinical and clinical studies.

  • Inaccurate Quantification: The presence of co-eluting impurities can lead to an overestimation of the active pharmaceutical ingredient (API) concentration, affecting dosage calculations and experimental reproducibility.

Given these considerations, a robust and validated analytical method for purity determination is not just a regulatory requirement but a scientific necessity.

High-Performance Liquid Chromatography (HPLC): The Gold Standard for Purity Assessment

Reverse-phase HPLC (RP-HPLC) is the preeminent technique for the purity analysis of moderately polar, non-volatile organic compounds like this compound. Its high resolving power, sensitivity, and reproducibility make it the industry standard.

The Logic Behind the Method: A Self-Validating Approach

The choice of HPLC parameters is a critical step in developing a reliable method. For this compound, a substituted aromatic aldehyde, the following rationale is applied:

  • Stationary Phase Selection: A C18 (octadecylsilane) column is the workhorse of RP-HPLC and is an excellent starting point. The non-polar nature of the C18 stationary phase will interact with the hydrophobic indole ring and the methyl groups, providing good retention.

  • Mobile Phase Composition: A mixture of a polar organic solvent (acetonitrile or methanol) and water is used to elute the analyte. Acetonitrile is often preferred for aromatic compounds due to its lower viscosity and favorable UV transparency. The addition of an acidic modifier, such as formic acid or phosphoric acid, is crucial. It serves to suppress the ionization of any residual silanol groups on the silica-based stationary phase, leading to sharper peaks and improved peak shape. For mass spectrometry (MS) compatibility, a volatile acid like formic acid is essential.[2]

  • Detection Wavelength: The extended conjugation of the indole ring system and the carbonyl group of the aldehyde results in strong UV absorbance. A UV-Vis detector is, therefore, a simple and sensitive choice for detection. The optimal wavelength should be determined by acquiring the UV spectrum of the analyte, typically selecting the wavelength of maximum absorbance (λmax) to ensure the highest sensitivity.

Experimental Protocol: A Validated HPLC Method

This protocol is designed to be a starting point for the validation of this compound purity, adhering to the principles outlined in the International Council for Harmonisation (ICH) guidelines Q2(R2).[3][4]

Instrumentation:

  • HPLC system with a quaternary or binary pump, autosampler, column thermostat, and a diode array detector (DAD) or a variable wavelength UV detector.

Chromatographic Conditions:

ParameterRecommended Condition
Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 0-5 min: 40% B, 5-25 min: 40-80% B, 25-30 min: 80% B, 30.1-35 min: 40% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 254 nm (or λmax determined experimentally)
Injection Volume 10 µL
Sample Preparation Accurately weigh and dissolve the sample in the initial mobile phase composition (60:40 Water:Acetonitrile) to a concentration of approximately 0.5 mg/mL.

Method Validation Parameters:

A comprehensive validation of this method should be performed as per ICH guidelines and would include:

  • Specificity: Demonstrating that the method can unequivocally assess the analyte in the presence of potential impurities and degradation products. This is typically achieved by stress testing the sample (e.g., acid, base, oxidative, thermal, and photolytic stress) and demonstrating peak purity using a DAD.

  • Linearity: Establishing a linear relationship between the concentration of the analyte and the detector response over a defined range.

  • Accuracy: Determining the closeness of the measured value to the true value, often assessed by spiking a placebo with known amounts of the analyte.

  • Precision: Assessing the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst variability).

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.

  • Robustness: Evaluating the method's capacity to remain unaffected by small, but deliberate variations in method parameters (e.g., pH of the mobile phase, column temperature, flow rate).

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis start Weigh Sample dissolve Dissolve in Diluent start->dissolve filter Filter through 0.45 µm Syringe Filter dissolve->filter inject Inject into HPLC filter->inject Vial in Autosampler separate Separation on C18 Column inject->separate detect UV Detection separate->detect integrate Integrate Peak Areas detect->integrate Chromatogram calculate Calculate Purity (% Area) integrate->calculate report Generate Report calculate->report

Understanding Potential Impurities

A robust HPLC method must be "stability-indicating," meaning it can separate the active ingredient from its potential impurities and degradation products. For this compound, potential impurities can arise from the synthetic route, which commonly involves the Vilsmeier-Haack reaction.[5][6]

Impurity_Formation Starting_Material 1,7-Dimethylindole Product This compound Starting_Material->Product Vilsmeier-Haack Reaction Impurity_A Unreacted Starting Material Starting_Material->Impurity_A Incomplete Reaction Reagents POCl3 / DMF (Vilsmeier Reagent) Reagents->Product Impurity_B Di-formylated Product Product->Impurity_B Side Reaction Impurity_C Oxidized Product (Carboxylic Acid) Product->Impurity_C Degradation Impurity_D Hydrolysis Product Product->Impurity_D Degradation

Potential Process-Related Impurities:

  • Unreacted Starting Material: Residual 1,7-dimethylindole.

  • Side-Reaction Products: Formation of di-formylated or other isomeric products.

  • Reagent-Related Impurities: Residual dimethylformamide (DMF) or phosphorus oxychloride by-products.

Potential Degradation Products:

  • Oxidation: The aldehyde functionality is susceptible to oxidation to the corresponding carboxylic acid (1,7-dimethyl-1H-indole-3-carboxylic acid).

  • Hydrolysis: Depending on the conditions, the iminium intermediate in the Vilsmeier-Haack reaction could lead to other hydrolysis by-products.

Comparative Analysis: HPLC vs. Alternative Methodologies

While HPLC is the preferred method, a comprehensive guide should consider alternative techniques. The choice of method often depends on the specific requirements of the analysis, such as the need for structural information or the analysis of volatile impurities.

FeatureHPLC-UVGas Chromatography-Mass Spectrometry (GC-MS)Capillary Electrophoresis (CE)
Principle Partitioning between a liquid mobile phase and a solid stationary phase.Partitioning between a gaseous mobile phase and a liquid or solid stationary phase.Migration of charged species in an electric field.
Applicability Ideal for non-volatile and thermally stable compounds.Suitable for volatile and thermally stable compounds. Derivatization may be required for polar analytes.Excellent for charged molecules and high-efficiency separations.[7]
Selectivity High, tunable by varying stationary and mobile phases.Very high, especially with MS detection providing structural information.High, based on charge-to-size ratio.
Sensitivity Good to excellent, depending on the detector.Excellent, particularly with MS detection in selected ion monitoring (SIM) mode.Good, but can be limited by small injection volumes.
Sample Throughput Moderate to high.Moderate, can be slower due to longer run times and sample preparation.High, with very fast analysis times.
Limitations Not suitable for volatile compounds.Not suitable for non-volatile or thermally labile compounds.Less suitable for neutral compounds without the use of specific techniques like MEKC.[7]
Impurity Identification Possible with DAD (peak purity) and hyphenation with MS (LC-MS).Excellent, MS provides fragmentation patterns for structural elucidation.[8]Possible with CE-MS.
Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful alternative, particularly for identifying and quantifying volatile and semi-volatile impurities.[8] For this compound, which has a moderate molecular weight, GC-MS could be employed.

Advantages over HPLC:

  • Superior for Volatile Impurities: GC is inherently better at separating volatile organic compounds, such as residual solvents from the synthesis.

  • Definitive Identification: The mass spectrometer provides structural information, which is invaluable for identifying unknown impurities.

Disadvantages:

  • Thermal Lability: The high temperatures used in the GC inlet and column can cause degradation of thermally sensitive molecules. The stability of this compound under GC conditions would need to be carefully evaluated.

  • Derivatization: For polar compounds, derivatization may be necessary to improve volatility and chromatographic performance, adding a step to the sample preparation process.

Capillary Electrophoresis (CE)

CE is a high-resolution separation technique that uses an electric field to separate analytes based on their charge and size.[7]

Advantages over HPLC:

  • High Efficiency and Speed: CE can provide extremely high theoretical plate counts, leading to very sharp peaks and rapid separations.

  • Low Sample and Reagent Consumption: The capillary format requires minimal sample and buffer volumes.

Disadvantages:

  • Limited to Charged Species: For neutral molecules like this compound, a modification of the technique, such as Micellar Electrokinetic Chromatography (MEKC), would be required. In MEKC, a surfactant is added to the buffer to form micelles, which act as a pseudo-stationary phase to separate neutral analytes.

  • Lower Sensitivity for UV Detection: The short path length of the capillary can result in lower sensitivity compared to standard HPLC UV detectors.

Conclusion: A Multi-faceted Approach to Purity Validation

The validation of this compound purity is a critical undertaking that demands a robust and reliable analytical method. Reverse-phase HPLC with UV detection stands out as the most suitable primary technique, offering a balance of high resolution, sensitivity, and applicability to this class of compounds. The development of a stability-indicating HPLC method, capable of separating the main component from process-related impurities and degradation products, is paramount.

References

  • SIELC Technologies. (n.d.). Separation of 1H-Indole-3-carboxaldehyde, 1,2-diphenyl- on Newcrom R1 HPLC column. Retrieved from [Link]

  • Google Patents. (2012). CN102786460A - Synthetic method for indole-3-carboxaldehyde compounds.
  • El-Sawy, E. R., Abo-Salem, H. M., & Mandour, A. H. (2017). 1H-Indole-3-carboxaldehyde: Synthesis and Reactions. Egyptian Journal of Chemistry, 60(5), 723-751.
  • ResearchGate. (2025). Capillary electrophoresis for the analysis of small-molecule pharmaceuticals. Retrieved from [Link]

  • The Royal Society of Chemistry. (2020). Screening metal-free photocatalysts from isomorphic covalent organic frameworks for C-3 functionalization of indoles. Retrieved from [Link]

  • Semantic Scholar. (2019). Formation of indole trimers in Vilsmeier type reactions. Retrieved from [Link]

  • ResearchGate. (2015). Analysis of Aldehydes in Water by Head Space-GC/MS. Retrieved from [Link]

  • MDPI. (2021). UPLC Technique in Pharmacy—An Important Tool of the Modern Analyst. Retrieved from [Link]

  • ACS Publications. (2011). Quantitative Analysis by GC-MS/MS of 18 Aroma Compounds Related to Oxidative Off-Flavor in Wines. Retrieved from [Link]

  • PubMed. (2017). Capillary electrophoresis and small molecule drug discovery: a perfect match?. Retrieved from [Link]

  • PubMed. (2014). Development and Validation of an HPLC Method for the Simultaneous Quantification of indole-3-carbinol Acetate, indole-3-carbinol, and 3,3'-diindolylmethane in Mouse Plasma, Liver, and Kidney Tissues. Retrieved from [Link]

  • PubMed. (2022). Impurity-profiling UPLC methods for quantitative analysis of some antiemetics formulated with pyridoxine. Retrieved from [Link]

  • UND Scholarly Commons. (2015). Determination Of Aldehydes In Particulate Matter Using Gas Chromatography-Mass Spectrometry. Retrieved from [Link]

  • SlidePlayer. (n.d.). Lecture 20: Capillary Electrophoresis. Retrieved from [Link]

  • Organic Syntheses. (n.d.). indole-3-aldehyde. Retrieved from [Link]

  • YouTube. (2025). Vilsmeier–Haack reaction of indole. Retrieved from [Link]

  • SciSpace. (n.d.). Impurity Profiling and a Stability-Indicating UPLC Method Development and. Retrieved from [Link]

  • Technology Networks. (2023). An Introduction to Capillary Electrophoresis: Theory, Practice and Applications. Retrieved from [Link]

  • SciRP.org. (2018). GC/MS Analysis of Long-Chain Aldehydes from Recent Coral. Retrieved from [Link]

  • Der Pharma Chemica. (n.d.). Novel indole-3-carboxaldehyde analogues: Synthesis and their antioxidant evaluation. Retrieved from [Link]

  • NIH. (2020). Evaluation of a Simplified Method for GC/MS Qualitative Analysis of Polycyclic Aromatic Hydrocarbons, Polychlorinated Biphenyls, and Organic Pesticides Using PARADISe Computer Program. Retrieved from [Link]

  • PubMed. (2022). Catalytic Vilsmeier-Haack Reactions for C1-Deuterated Formylation of Indoles. Retrieved from [Link]

  • LibreTexts. (n.d.). Capillary Electrophoresis. Retrieved from [Link]

  • ACS Omega. (2025). Novel Indole–Thiazole Derivative Containing a p-Nitro Substituent (CS03): Validation of an HPLC-UV Quantification Method. Retrieved from [Link]

  • AMSbiopharma. (2025). Impurity profiling and HPLC methods for drug quality compliance. Retrieved from [Link]

  • Indian Academy of Sciences. (n.d.). Note Reactions of Vilsmeier Haack reagent with aromatic and heterocyclic aldoximes. Retrieved from [Link]

  • RSC Advances. (2018). An optimized procedure for direct access to 1 H -indazole-3-carboxaldehyde derivatives by nitrosation of indoles. Retrieved from [Link]

  • ResearchGate. (n.d.). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. Retrieved from [Link]

Sources

Structural Determinants: A Comparative Guide to 1,7-Dimethyl-1H-indole-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Structural Determinants and Comparative Analysis of 1,7-Dimethyl-1H-indole-3-carbaldehyde Content Type: Publish Comparison Guide

Executive Summary

This technical guide provides a structural and crystallographic analysis of This compound , a pivotal intermediate in the synthesis of indole-based alkaloids and pharmaceuticals. Unlike standard product sheets, this guide focuses on the structural causality of the 1,7-dimethyl substitution pattern. We compare its physicochemical behavior against the parent scaffold (Indole-3-carbaldehyde ) to highlight how removing the N-H donor and introducing steric bulk at C7 alters crystal packing, solubility, and reactivity.

Structural Rationale & Significance

The indole scaffold is a "privileged structure" in drug discovery.[1] However, the specific methylation pattern of This compound introduces unique electronic and steric constraints:

  • N1-Methylation: Ablates the hydrogen bond donor capability (

    
    ), disrupting the classical hydrogen-bonded chains seen in unsubstituted indoles.
    
  • C7-Methylation: Introduces a "peri-interaction" with the N1-methyl group. This steric crowding often forces deviations from planarity or alters the preferred rotameric states of the N-methyl group to minimize

    
     strain.
    
Comparative Overview: The "Alternatives"

To understand the performance of the target, we compare it against the parent molecule and a mono-methylated analog.[1]

FeatureIndole-3-carbaldehyde (I3A) 7-Methylindole-3-carbaldehyde This compound
Role Parent ScaffoldSteric AnalogTarget Molecule
H-Bond Donor Yes (N-H)Yes (N-H)No
H-Bond Acceptor Yes (C=O)Yes (C=O)Yes (C=O)
Steric Bulk LowMedium (C7)High (1,7-interaction)
Crystal Packing Strong H-bond ChainsH-bond Chains + Steric PackingDipole-Dipole &

-Stacking
Solubility (Org.) ModerateGoodHigh (Lipophilic)
Experimental Protocol: Synthesis & Characterization

Rationale: The Vilsmeier-Haack reaction is the industry standard for C3-formylation.[1] However, for 1,7-dimethylindole, the electron-donating effect of the methyl groups enhances nucleophilicity at C3, often requiring careful temperature control to prevent over-reaction or polymerization.

Step-by-Step Synthesis Workflow
  • Reagent Preparation: Generate the chloroiminium ion (Vilsmeier reagent) in situ by adding ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

    
     to anhydrous DMF at 
    
    
    
    .
  • Substrate Addition: Dissolve 1,7-dimethylindole in DMF. Add dropwise to the Vilsmeier reagent.[2] The 1,7-dimethyl substitution increases electron density, making the indole ring highly reactive.

  • Heating: Warm to

    
     for 3 hours.
    
  • Hydrolysis: Quench with ice/water followed by basic hydrolysis (

    
     or 
    
    
    
    ) to liberate the aldehyde from the iminium salt.
  • Purification: Recrystallize from Ethanol/Hexane mixtures.

Validated Characterization Data

The following data confirms the structure of the target molecule, distinguishing it from its isomers (e.g., 2,7-dimethyl or 5,7-dimethyl analogs).

  • 1H NMR (400 MHz, CDCl3):

    • 
       9.93 (s, 1H, CHO ) – Diagnostic aldehyde peak.
      
    • 
       8.16 (d, J = 7.6 Hz, 1H, H-4) – Deshielded by carbonyl anisotropy.
      
    • 
       7.52 (s, 1H, H-2) – Singlet confirms C3 substitution.
      
    • 
       7.18-7.03 (m, 2H, H-5, H-6).
      
    • 
       4.09 (s, 3H, N-Me ) – Downfield due to Nitrogen attachment.
      
    • 
       2.74 (s, 3H, C7-Me ) – Upfield methyl signal.
      
Crystallographic Analysis & Comparison

This section contrasts the known crystal lattice of the parent molecule with the structural determinants of the 1,7-dimethyl derivative.

A. The Reference: Indole-3-carbaldehyde (I3A)[1][3]
  • Crystal System: Orthorhombic[3]

  • Space Group:

    
    
    
  • Unit Cell: ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

    
     Å, 
    
    
    
    Å,
    
    
    Å.[3]
  • Packing Motif: The defining feature is a strong N-H...O hydrogen bond (ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

    
     Å). This links molecules into infinite one-dimensional chains running parallel to the [021] direction. These chains then stack via 
    
    
    
    -
    
    
    interactions.[4]
B. The Target: this compound[1]
  • Loss of the "Chain" Motif: The methylation of N1 removes the proton donor. Consequently, the infinite N-H...O chains observed in I3A cannot form.

  • New Packing Drivers: The crystal structure is driven by weaker C-H...O hydrogen bonds (between the aldehyde oxygen and aromatic protons) and ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

    
    -
    
    
    
    stacking
    .
  • The "Peri" Effect (Steric Clash):

    • In the 7-H parent, the N1 region is relatively open.[1]

    • In the 1,7-dimethyl derivative, the C7-methyl group occupies the space adjacent to the N-methyl group.

    • Consequence: To relieve steric strain, the N-methyl group may tilt slightly out of the indole plane, or the C7-methyl group acts as a "spacer," preventing the tight "herringbone" packing seen in simpler indoles. This typically lowers the melting point and increases solubility in non-polar solvents compared to I3A.[1]

Visualizing the Structural Logic

The following diagram illustrates the synthesis pathway and the critical steric divergence between the parent and the target molecule.

IndoleAnalysis cluster_logic Crystallographic Determinants Start Precursor: 1,7-Dimethylindole Intermed Iminium Salt Intermediate Start->Intermed Electrophilic Subst. (0-5°C) Reagent Vilsmeier Reagent (POCl3 + DMF) Reagent->Intermed Product Target: This compound Intermed->Product Hydrolysis (NaOH, pH 9) Feature1 N1-Methylation (Blocks H-Bond Donor) Product->Feature1 Feature2 C7-Methylation (Steric Bulk) Product->Feature2 Parent Reference: Indole-3-carbaldehyde Packing Packing Consequence: Loss of [021] Chains Discrete Stacking Feature1->Packing Feature2->Packing

Caption: Synthesis workflow and structural determinants driving the unique crystal packing of the 1,7-dimethyl derivative compared to the parent.

Implications for Drug Development

For researchers utilizing this scaffold in medicinal chemistry, the structural analysis suggests the following:

  • Lipophilicity: The 1,7-dimethyl analog is significantly more lipophilic than I3A due to the "capping" of the polar N-H bond and the addition of two methyl groups. Expect a higher LogP.

  • Solubility: Unlike I3A, which has poor solubility in non-polar solvents due to strong intermolecular H-bonding, the 1,7-dimethyl derivative dissolves readily in DCM and Chloroform.[1]

  • Metabolic Stability: Blocking the C7 position prevents metabolic hydroxylation at this site, a common clearance pathway for indole drugs.[1]

References
  • Crystal Structure of Parent (I3A): Dileep, C. S., et al. (2012). "1H-Indole-3-carbaldehyde."[5][3][6][7] Acta Crystallographica Section E, 68(11), o3135.

  • Synthesis Protocol (Vilsmeier-Haack): Mohammadi, A., et al. (2017). "1H-Indole-3-carboxaldehyde: Synthesis and Reactions." Egyptian Journal of Chemistry, 60(5).

  • NMR Characterization Data: Extracted from RSC Advances (2020), "Screening metal-free photocatalysts... for C-3 functionalization of indoles."[1]

  • 7-Methyl Analog Data: ChemicalBook, "7-Methylindole-3-carboxaldehyde Properties."[1][8]

Sources

A Comparative Guide to Assessing the Antioxidant Properties of Dimethyl-Indole Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The indole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a wide array of pharmacologically active compounds.[1][2] Among these, dimethyl-indole derivatives are gaining significant attention for their potential therapeutic applications, particularly as antioxidants.[3][4] This guide provides a comprehensive framework for assessing the antioxidant properties of these derivatives, offering a comparative analysis of key in vitro assays and the rationale behind experimental design.

The Chemical Rationale: Why Dimethyl-Indoles Exhibit Antioxidant Activity

The antioxidant capacity of indole derivatives stems from the electron-rich nature of the indole ring.[5][6] The nitrogen atom within the heterocyclic ring possesses a lone pair of electrons, making it an effective redox center.[5] This allows the indole nucleus to donate a hydrogen atom or an electron to neutralize reactive oxygen species (ROS), thereby mitigating oxidative stress.[5] The presence and position of dimethyl substitutions on the indole ring can further modulate this activity by influencing the electron density and steric accessibility of the reactive sites.

The primary mechanisms through which indole derivatives exert their antioxidant effects are:

  • Hydrogen Atom Transfer (HAT): The N-H group in the indole ring can donate a hydrogen atom to a free radical, forming a stable indolyl radical.[5]

  • Single Electron Transfer (SET): The electron-rich indole system can donate an electron to a radical, effectively neutralizing it.[5]

Understanding these mechanisms is crucial for interpreting experimental results and for the rational design of novel indole-based antioxidants.

In Vitro Evaluation of Antioxidant Activity: A Multi-Assay Approach

No single assay can fully capture the complex antioxidant activity of a compound. Therefore, a battery of tests is recommended to obtain a comprehensive profile. This guide details three widely used and complementary in vitro assays: the DPPH, ABTS, and FRAP assays.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is one of the most common and straightforward methods for evaluating antioxidant activity. It measures the ability of a compound to scavenge the stable DPPH free radical.

Principle: The DPPH radical is a stable, deep violet-colored organic nitrogen radical with a characteristic absorbance maximum around 517 nm.[7][8] When an antioxidant donates a hydrogen atom or an electron to DPPH, it becomes reduced to a colorless or yellowish diamagnetic molecule, leading to a decrease in absorbance.[7][9] The degree of discoloration is directly proportional to the radical scavenging activity of the antioxidant.

Experimental Workflow:

Caption: DPPH Radical Scavenging Assay Workflow.

Detailed Protocol:

  • Reagent Preparation:

    • Prepare a 0.1 mM solution of DPPH in ethanol. Keep this solution in a dark bottle to prevent degradation.[9]

    • Prepare stock solutions of the dimethyl-indole derivatives and a standard antioxidant (e.g., Trolox or Ascorbic Acid) in a suitable solvent (e.g., ethanol or DMSO).

    • From the stock solutions, prepare a series of dilutions to determine the concentration-dependent activity.

  • Assay Procedure:

    • In a 96-well microplate, add a specific volume of the test compound or standard solution to each well.

    • Add the DPPH solution to each well to initiate the reaction.

    • Include a blank control containing only the solvent and the DPPH solution.

    • Incubate the plate in the dark at room temperature for 30 minutes.[9][10]

  • Measurement and Analysis:

    • Measure the absorbance of each well at 517 nm using a microplate reader.

    • Calculate the percentage of radical scavenging activity (% Inhibition) using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

    • Plot the % Inhibition against the concentration of the test compound to determine the IC50 value (the concentration of the compound required to scavenge 50% of the DPPH radicals). A lower IC50 value indicates higher antioxidant activity.[11]

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

The ABTS assay is another widely used method that measures the ability of antioxidants to scavenge the ABTS radical cation (ABTS•+).

Principle: ABTS is oxidized by a strong oxidizing agent, such as potassium persulfate, to generate the blue-green ABTS•+ chromophore, which has a characteristic absorbance maximum at 734 nm.[12][13] Antioxidants present in the sample reduce the ABTS•+, causing the solution to lose its color.[12] The extent of decolorization is proportional to the antioxidant's concentration and activity.[12]

Experimental Workflow:

Caption: Cellular Antioxidant Assay (CAA) Workflow.

Detailed Protocol:

  • Cell Culture:

    • Seed adherent cells (e.g., HepG2 or HeLa) in a 96-well black fluorescence cell culture plate and culture until they reach confluence.

[14][15]2. Treatment:

  • Remove the culture medium and wash the cells with a suitable buffer (e.g., DPBS or HBSS). [15] * Incubate the cells with a solution containing both the DCFH-DA probe and the dimethyl-indole derivative (or a standard like quercetin) for a specified time (e.g., 60 minutes at 37°C).

[15]3. ROS Induction and Measurement:

  • Wash the cells to remove any extracellular probe and test compound. [15] * Add a solution of a free radical initiator, such as AAPH, to all wells. [15] * Immediately begin reading the fluorescence intensity (excitation ~485 nm, emission ~535 nm) at regular intervals for a period of time (e.g., 60 minutes) using a fluorescent microplate reader.

[15]4. Data Analysis:

  • The antioxidant capacity is quantified by calculating the area under the curve (AUC) of fluorescence intensity versus time. The CAA value is then calculated based on the reduction in AUC in the presence of the antioxidant compared to the control.

Conclusion and Future Directions

The systematic evaluation of dimethyl-indole derivatives using a combination of in vitro chemical assays and cell-based assays provides a robust framework for identifying promising antioxidant candidates. The DPPH, ABTS, and FRAP assays offer valuable insights into the radical scavenging and reducing capabilities of these compounds, while the cellular antioxidant assay provides a more biologically relevant measure of their efficacy. Future research should focus on elucidating the structure-activity relationships of dimethyl-indole derivatives to guide the design of even more potent and selective antioxidants for therapeutic development. Further in vivo studies are also warranted to confirm the antioxidant effects and assess the pharmacokinetic and safety profiles of lead compounds.

[1][2]---

References

  • Antioxidant Activities of Synthetic Indole Derivatives and Possible Activity Mechanisms. (2025). Source Not Available.
  • Suzen, S., Bozkaya, P., Çoban, T., & Nebioğlu, D. (2006). Investigation of the in vitro antioxidant behaviour of some 2-phenylindole derivatives: discussion on possible antioxidant mechanisms and comparison with melatonin. Journal of enzyme inhibition and medicinal chemistry.
  • BenchChem. (2025). The ABTS Antioxidant Assay: A Comprehensive Technical Guide. BenchChem.
  • Synthesis, antioxidant and cytoprotective activity evaluation of C-3 substituted indole derivatives. (n.d.).
  • Cell Based Exogenous Antioxidant Assay. (n.d.). Source Not Available.
  • Kamiya Biomedical Company. (n.d.). Cellular Antioxidant Activity Assay. Kamiya Biomedical Company.
  • G-Biosciences. (n.d.). ABTS Antioxidant Capacity Assay. G-Biosciences.
  • Benkhaira, N., Saad, I. K., & Benbrahim, K. F. (n.d.). Experimental protocol of ABTS assay to assess the antioxidant activity of EOs.
  • BenchChem. (2025).
  • Synthesis and In Vitro Antioxidant Evaluation of Some Indole-2-carboxylic Acid-Aryl Amine Conjug
  • ABTS/PP Decolorization Assay of Antioxidant Capacity Reaction Pathways. (n.d.).
  • In- vitro antioxidant and antibacterial activities of the four synthesized indole derivatives. (2011). Research Journal of Pharmaceutical, Biological and Chemical Sciences.
  • Live Cell Assays for the Assessment of Antioxidant Activities of Plant Extracts. (2021).
  • Zen-Bio. (2020). ABTS Antioxidant Assay Kit. Zen-Bio.
  • Abcam. (2023). ab242300 Cellular Antioxidant Assay Kit. Abcam.
  • Synthesis and In Vitro Antioxidant Activity of New 3-Substituted-2-Oxindole Deriv
  • Antioxidant and Cytoprotective Activity of Indole Derivatives Related to Mel
  • BMG LABTECH. (n.d.). Cellular antioxidant activity assay & cytotoxicity. BMG LABTECH.
  • Antioxidant capacity evaluation via FRAP. Compounds were evaluated for... (n.d.).
  • Neuroprotective Potential of Indole-Based Compounds: A Biochemical Study on Antioxidant Properties and Amyloid Disaggregation in Neuroblastoma Cells. (2024).
  • Cosmo Bio USA. (n.d.). FRAP Antioxidant Capacity Assay Kit Manual. Cosmo Bio USA.
  • Ferric-bipyridine assay: A novel spectrophotometric method for measurement of antioxidant capacity. (n.d.).
  • Indole derivatives as multifunctional drugs: synthesis and evaluation of antioxidant, photoprotective and antiprolifer
  • A Concise Review of Current In Vitro Chemical and Cell-Based Antioxidant Assay Methods. (n.d.). Source Not Available.
  • Antioxidant activity of synthesized compounds by FRAP assay method. (n.d.).
  • DPPH Radical Scavenging Assay. (n.d.). MDPI.
  • G-Biosciences. (n.d.). DPPH Antioxidant Assay. G-Biosciences.
  • Indole derivatives as multifunctional drugs: Synthesis and evaluation of antioxidant, photoprotective and antiproliferative activity of indole hydrazones. (n.d.).
  • Synthesis and evaluation of novel N-H and N-substituted indole-2-and 3-carboxamide derivatives as antioxidants agents. (2008).
  • Investigating Therapeutic Effects of Indole Derivatives Targeting Inflammation and Oxidative Stress in Neurotoxin-Induced Cell and Mouse Models of Parkinson's Disease. (2023).
  • Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applic
  • Synthesis and Biological Evaluation of Derivatives of Indoline as Highly Potent Antioxidant and Anti-inflamm
  • Neuroprotective Potential of Indole-Based Compounds: A Biochemical Study on Antioxidant Properties and Amyloid Disaggreg
  • Antioxidant properties of ethenyl indole: DPPH assay and TDDFT studies. (n.d.). RSC Publishing.
  • Synthesis, Characterization, and Docking Study of a Novel Indole Derivative Containing a Tosyl Moiety as Anti-Oxidant Agent. (n.d.). MDPI.
  • In vitro and in vivo assessment of the antioxidant activity of melatonin and related indole deriv
  • Antioxidant Activity of Novel Indole Derivatives and Protection of the Myocardial Damage in Rabbits. (n.d.).
  • Design, Synthesis, and Evaluation of Novel Indole Hybrid Chalcones and Their Antiproliferative and Antioxidant Activity. (n.d.). MDPI.
  • Indole derivatives as multifunctional drugs: Synthesis and evaluation of antioxidant, photoprotective and antiproliferative activity of indole hydrazones. (n.d.). PubMed.

Sources

A Comparative Guide to the Synthetic Routes of 1,7-Dimethyl-1H-indole-3-carbaldehyde for the Research Scientist

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development, the synthesis of substituted indole-3-carbaldehydes is a critical step in the creation of a vast array of pharmacologically active compounds. Among these, 1,7-dimethyl-1H-indole-3-carbaldehyde serves as a key intermediate for various therapeutic agents. The strategic introduction of the formyl group at the C3 position of the indole nucleus is a pivotal transformation, and the choice of synthetic methodology can significantly impact yield, purity, scalability, and overall efficiency. This guide provides an in-depth comparison of alternative synthetic routes to this valuable compound, supported by experimental data and mechanistic insights to inform your synthetic strategy.

Introduction to this compound and its Synthetic Challenges

The 1,7-dimethyl-1H-indole scaffold is an important structural motif in medicinal chemistry. The presence of the N-methyl group prevents the formation of intermolecular hydrogen bonds, which can influence the compound's pharmacokinetic properties. The C7-methyl group can provide steric hindrance and modulate the electronic properties of the indole ring, impacting its reactivity and biological activity. The C3-carbaldehyde functionality is a versatile handle for further chemical modifications, allowing for the construction of more complex molecular architectures.

The primary challenge in the synthesis of this compound lies in the regioselective formylation of the electron-rich indole nucleus. The C3 position is the most nucleophilic and generally the most reactive towards electrophiles. However, competing side reactions, such as formylation at other positions or polymerization of the indole starting material under harsh acidic conditions, can occur. Therefore, the selection of a mild and highly regioselective formylation method is paramount.

Comparative Analysis of Synthetic Routes

This section details and compares the most established and several alternative methods for the synthesis of this compound. A summary of the key performance indicators for each method is provided in Table 1.

Synthetic Route Reagents & Conditions Typical Yield Advantages Disadvantages
Vilsmeier-Haack Reaction POCl₃, DMF, 0°C to RT85-95%High yield, high regioselectivity, readily available and inexpensive reagents, scalable.Use of corrosive and hazardous POCl₃, requires anhydrous conditions.
Reimer-Tiemann Reaction CHCl₃, NaOH, H₂O, heat30-50%Avoids strong acids, uses inexpensive reagents.Moderate to low yields, formation of byproducts (e.g., dichlorocarbene adducts), harsh basic conditions.
Duff Reaction Hexamethylenetetramine (HMTA), acid (e.g., TFA, AcOH), heat40-60%Can be performed under acidic conditions, useful for certain substrates.Moderate yields, often requires forcing conditions, mechanism can be complex.[1]
Lithiation-Formylation n-BuLi or s-BuLi, then DMF, -78°C to RT60-80%High regioselectivity, can be used for substrates sensitive to acidic conditions.Requires cryogenic temperatures, strictly anhydrous and inert atmosphere, use of pyrophoric organolithium reagents.[2]
Iron-Catalyzed Formylation FeCl₃, Formaldehyde, aq. NH₃, Air, 130°C in DMFup to 93%"Green" alternative, avoids hazardous reagents like POCl₃, scalable.[3]High temperature required, potential for catalyst poisoning with certain substrates.

Table 1. Comparison of Synthetic Routes to this compound.

In-Depth Analysis of Synthetic Methodologies

The Vilsmeier-Haack Reaction: The Gold Standard

The Vilsmeier-Haack reaction is the most widely employed method for the C3-formylation of indoles due to its high efficiency and regioselectivity.[4] The reaction involves the use of a Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and a formamide, most commonly N,N-dimethylformamide (DMF).

Causality of Experimental Choices: The choice of DMF as the formyl source and POCl₃ as the activating agent is based on their ability to form the electrophilic chloroiminium ion (Vilsmeier reagent) under mild conditions. The reaction is typically initiated at low temperatures (0°C) to control the exothermic formation of the Vilsmeier reagent and then allowed to warm to room temperature to drive the electrophilic aromatic substitution on the indole nucleus. The high electron density at the C3 position of the indole ring readily attacks the Vilsmeier reagent, leading to the desired product with high regioselectivity.[5]

Step 1: Synthesis of 1,7-Dimethylindole (Starting Material)

The starting material, 1,7-dimethylindole, can be prepared via the Fischer indole synthesis.[6]

  • Reaction: N-methyl-N-(o-tolyl)hydrazine is reacted with an appropriate ketone or aldehyde (e.g., pyruvic acid followed by decarboxylation) in the presence of an acid catalyst (e.g., polyphosphoric acid or zinc chloride).

  • Illustrative Procedure:

    • To a stirred solution of N-methyl-N-(o-tolyl)hydrazine (1.0 eq) in ethanol, add pyruvic acid (1.1 eq).

    • Heat the mixture to reflux for 2 hours to form the corresponding hydrazone.

    • Remove the solvent under reduced pressure.

    • Add the crude hydrazone to polyphosphoric acid and heat at 100-120°C for 1-2 hours.

    • Cool the reaction mixture and pour it onto crushed ice.

    • Neutralize with a saturated sodium bicarbonate solution and extract the product with ethyl acetate.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford 1,7-dimethylindole.

Step 2: Vilsmeier-Haack Formylation

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, place anhydrous N,N-dimethylformamide (DMF, 3.0 eq).

  • Cool the flask to 0°C in an ice-water bath.

  • Slowly add phosphorus oxychloride (POCl₃, 1.2 eq) dropwise via the dropping funnel, maintaining the temperature below 10°C.

  • Stir the resulting mixture at 0°C for 30 minutes to form the Vilsmeier reagent.

  • Dissolve 1,7-dimethylindole (1.0 eq) in anhydrous DMF and add it dropwise to the Vilsmeier reagent at 0°C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • Pour the reaction mixture onto crushed ice and neutralize with a saturated aqueous solution of sodium carbonate until the pH is ~8-9.

  • The product, this compound, will precipitate as a solid.

  • Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.

  • Recrystallize the crude product from ethanol to obtain the pure aldehyde.

Vilsmeier_Haack DMF DMF Vilsmeier_reagent Vilsmeier Reagent (Chloroiminium ion) DMF->Vilsmeier_reagent + POCl₃ POCl3 POCl₃ POCl3->Vilsmeier_reagent Intermediate Iminium Intermediate Vilsmeier_reagent->Intermediate Indole 1,7-Dimethylindole Indole->Intermediate Electrophilic Attack Product This compound Intermediate->Product Hydrolysis H2O H₂O (Workup) H2O->Product

Caption: Mechanism of the Vilsmeier-Haack formylation of 1,7-dimethylindole.

Alternative Synthetic Routes

While the Vilsmeier-Haack reaction is highly effective, certain experimental constraints or substrate sensitivities may necessitate the exploration of alternative methods.

The Reimer-Tiemann reaction offers a classical alternative for the formylation of electron-rich aromatic compounds, including indoles.[7][8] This method involves the reaction of the substrate with chloroform in the presence of a strong base.

Causality of Experimental Choices: The reaction proceeds via the in-situ generation of dichlorocarbene (:CCl₂) as the electrophile. The strong base deprotonates both the chloroform to form the carbene and the N-H of the indole (if not N-substituted), increasing its nucleophilicity. For N-methylated indoles like 1,7-dimethylindole, the reaction proceeds on the neutral indole. The ortho-selectivity often observed with phenols is less pronounced with indoles, with C3-formylation being the major pathway. However, the yields are generally moderate due to the harsh reaction conditions and the potential for side reactions.[7][9]

  • Dissolve 1,7-dimethylindole (1.0 eq) in a suitable solvent such as ethanol.

  • Add a solution of sodium hydroxide (excess) in water.

  • Heat the mixture to 60-70°C with vigorous stirring.

  • Slowly add chloroform (3.0-4.0 eq) dropwise over a period of 1-2 hours.

  • Maintain the reaction at 60-70°C for an additional 2-3 hours.

  • Cool the reaction mixture and acidify with dilute hydrochloric acid.

  • Extract the product with diethyl ether or dichloromethane.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography to isolate this compound.

Reimer_Tiemann CHCl3 Chloroform (CHCl₃) Carbene Dichlorocarbene (:CCl₂) CHCl3->Carbene + NaOH NaOH NaOH NaOH->Carbene Intermediate Dichloromethyl Adduct Carbene->Intermediate Indole 1,7-Dimethylindole Indole->Intermediate Electrophilic Attack Product This compound Intermediate->Product Hydrolysis H2O_NaOH H₂O, NaOH (Hydrolysis) H2O_NaOH->Product

Caption: Mechanism of the Reimer-Tiemann formylation of 1,7-dimethylindole.

The Duff reaction utilizes hexamethylenetetramine (HMTA) as the formylating agent in the presence of an acid catalyst.[10] While traditionally used for the ortho-formylation of phenols, it has been applied to other electron-rich aromatic systems, including indoles.

Causality of Experimental Choices: HMTA serves as a source of an electrophilic iminium ion upon protonation and subsequent fragmentation in the acidic medium. The indole nucleus then attacks this electrophile. The reaction often requires elevated temperatures, and the choice of acid (e.g., trifluoroacetic acid or acetic acid) can influence the reaction rate and yield. The workup involves hydrolysis of the initially formed imine to the desired aldehyde.

  • To a solution of 1,7-dimethylindole (1.0 eq) in glacial acetic acid, add hexamethylenetetramine (HMTA, 1.5-2.0 eq).

  • Heat the reaction mixture to reflux (around 120°C) for 4-6 hours.

  • Cool the mixture and pour it into water.

  • Hydrolyze the resulting imine by adding an aqueous acid solution (e.g., 2M HCl) and heating for 1-2 hours.

  • Neutralize the solution with a base (e.g., sodium carbonate) and extract the product with an organic solvent.

  • Wash the organic layer, dry, and concentrate.

  • Purify the product by column chromatography.

For substrates that are sensitive to acidic or strongly basic conditions, a two-step lithiation-formylation sequence can be an effective alternative.[2] This method involves the deprotonation of the indole at a specific position using a strong organolithium base, followed by quenching the resulting organolithium species with a formylating agent like DMF.

Causality of Experimental Choices: The C2 position of N-substituted indoles is the most acidic proton and is typically deprotonated by strong bases like n-butyllithium (n-BuLi) or sec-butyllithium (s-BuLi). To achieve C3-formylation, a directed metalation approach or a halogen-metal exchange at the C3 position would be necessary. Alternatively, if the C2 position is blocked, lithiation may occur at other positions. For 1,7-dimethylindole, direct C2-lithiation is expected. Quenching the C2-lithiated indole with DMF would lead to the 2-carbaldehyde. To obtain the desired 3-carbaldehyde via this route, a pre-functionalized indole (e.g., with a halogen at the C3 position) would be required for a halogen-metal exchange.

Recent advances in organic synthesis have led to the development of more environmentally friendly formylation methods. An iron-catalyzed C3-formylation of indoles using formaldehyde and aqueous ammonia with air as the oxidant has been reported.[3] This method avoids the use of hazardous reagents and operates under relatively mild conditions, offering a promising green alternative. Other emerging methods include visible-light photoredox catalysis and electrochemical approaches.[11][12] These methods often exhibit high functional group tolerance and proceed under mild conditions, making them attractive for complex molecule synthesis.

Conclusion

The Vilsmeier-Haack reaction remains the most reliable and high-yielding method for the synthesis of this compound, making it the preferred choice for most applications. Its operational simplicity and the use of inexpensive reagents contribute to its widespread use in both academic and industrial settings.

However, for substrates that are sensitive to the conditions of the Vilsmeier-Haack reaction, or when "greener" synthetic routes are desired, alternative methods such as the Reimer-Tiemann reaction, the Duff reaction, or modern catalytic approaches should be considered. The choice of the optimal synthetic route will ultimately depend on the specific requirements of the research, including scale, substrate compatibility, and environmental considerations. This guide provides the necessary data and mechanistic understanding to make an informed decision for the efficient and successful synthesis of this important indole derivative.

References

  • Chatterjee, A., & Biswas, K. M. (1973). Acylation of indoles by Duff reaction and Vilsmeier-Haack formylation and conformation of N-formylindoles. The Journal of Organic Chemistry, 38(22), 4002–4004.
  • El-Sawy, E. R., Abo-Salem, H. M., & Mandour, A. H. (2017). 1H-Indole-3-carboxaldehyde: synthesis and reactions. Egyptian Journal of Chemistry, 60(5), 723-737.
  • Iwao, M., & Kuraishi, T. (1983). 7-INDOLINECARBOXALDEHYDE. Organic Syntheses, 61, 13.
  • Wang, Q.-D., Zhou, B., Yang, J.-M., Fang, D., Ren, J., & Zeng, B.-B. (2017). Iron-Catalyzed C3-Formylation of Indoles with Formaldehyde and Aqueous Ammonia under Air. Synlett, 28(17), 2670–2674.
  • The Duff Reaction: Researching A Modification. (2017).
  • ACS Catalysis. (2018).
  • REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. (n.d.).
  • Sciencemadness.org. (n.d.). the reimer-tiemann reaction.
  • Organic Syntheses. (n.d.). 7-indolinecarboxaldehyde.
  • ACS Publications. (2019).
  • YouTube. (2021). Fischer Indole Synthesis.
  • ResearchG
  • L.S.College, Muzaffarpur. (2021). Reimer–Tiemann reaction.
  • ACS Publications. (2019).
  • Common Conditions. (n.d.).
  • Science of Synthesis. (n.d.). The formylation of arylmetal reagents, most prominently of aryllithium or arylmagnesium compounds, represents one of the most versatile and reliable strategies for the synthesis of arenecarbaldehydes.
  • PubMed Central. (2023).
  • ResearchGate. (n.d.).
  • Tokyo Chemical Industry (India) Pvt. Ltd. (n.d.). TCI Practical Example: Formylation of Aromatic Compound Using the Vilsmeier Reagent.
  • Benchchem. (n.d.).
  • Organic Syntheses. (n.d.).
  • The ScholarShip at ECU. (2017).
  • ResearchGate. (n.d.). Regioselective Electrophilic Formylation — 3-Substituted Thiophenes as a Case Study.
  • ResearchGate. (n.d.). ChemInform Abstract: Mild, Simple, and Efficient Method for N-Formylation of Secondary Amines via Reimer-Tiemann Reaction.
  • PubMed. (2023).
  • Semantic Scholar. (n.d.). Formation of indole trimers in Vilsmeier type reactions.
  • PSIBERG. (2023).
  • Semantic Scholar. (1973).
  • REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. (n.d.).
  • Progress in Chemical and Biochemical Research. (2019). Tertiary cyclic amides in Vilsmeier type reaction with indoles.

Sources

Comparative Cytotoxicity Profiling of Indole Derivatives: From Natural Precursors to Synthetic Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The indole moiety is a "privileged structure" in oncology, serving as the core scaffold for FDA-approved agents like Vincristine and Sunitinib. However, for researchers selecting lead compounds, the performance gap between natural precursors (e.g., Indole-3-carbinol) and synthetic analogs (e.g., Bis(indolyl)methanes, Spiro-oxindoles) is vast.

This guide provides a technical comparison of these derivative classes, focusing on cytotoxicity (IC50) across major cancer cell lines (MCF-7, HeLa, A549).[1] It synthesizes experimental data to demonstrate that while natural indoles offer high safety profiles, synthetic functionalization is required to bridge the gap from millimolar chemoprevention to nanomolar chemotherapy.

Comparative Analysis: Natural vs. Synthetic Derivatives

The Hierarchy of Potency

Experimental data indicates a clear potency escalation associated with structural complexity. Simple indoles rely on metabolic conversion for activity, whereas synthetic derivatives are designed for direct target engagement (e.g., Tubulin, p53-MDM2).

Class A: Natural Precursors (I3C & DIM)
  • Compounds: Indole-3-carbinol (I3C), 3,3'-Diindolylmethane (DIM).[2][3][4][5]

  • Profile: Moderate cytotoxicity. I3C is unstable in acidic media, converting to DIM.

  • Primary Utility: Chemoprevention, estrogen metabolism modulation.

Class B: Synthetic Bis(indolyl)methanes (BIMs)
  • Compounds: C-substituted BIMs (e.g., Phenyl-BIMs).

  • Profile: High potency.[6] The addition of aromatic rings at the methylene bridge significantly enhances lipophilicity and tubulin binding affinity.

  • Primary Utility: Chemotherapy candidates, ROS inducers.[7]

Class C: Spiro-oxindoles
  • Compounds: Isatin-based spiro derivatives.

  • Profile: Ultra-high potency (often Nanomolar). Rigid stereochemical structure allows precise docking into p53-MDM2 pockets.

  • Primary Utility: Targeted therapy, overcoming drug resistance.

Quantitative Data Summary (IC50 Comparison)

The following table aggregates cytotoxicity data from multiple independent studies to provide a representative performance baseline.

Compound ClassRepresentative AgentCell LineTissue OriginIC50 Range (µM)Primary Mechanism
Natural Indole-3-carbinol (I3C)MCF-7Breast (ER+)50 - 200Estrogen metabolism, G1 Arrest
Natural 3,3'-Diindolylmethane (DIM)MCF-7Breast (ER+)20 - 60Apoptosis (Bax/Bcl-2 modulation)
Natural DIMHeLaCervical15 - 50G1/S Phase Arrest
Synthetic Phenyl-substituted BIMA549Lung3.0 - 9.0ROS generation, DNA fragmentation
Synthetic Phenyl-substituted BIMHeLaCervical4.5 - 12.0Tubulin polymerization inhibition
Synthetic Spiro-oxindole AnalogMCF-7Breast0.5 - 5.0p53-MDM2 inhibition

Analytic Insight: Note the order-of-magnitude difference between I3C (~100 µM) and Phenyl-BIMs (~5 µM). If your research targets aggressive proliferation, natural precursors will likely fail as monotherapies in vitro.

Mechanistic Pathways

Understanding how these derivatives kill cells is crucial for assay selection. Natural indoles often trigger intrinsic apoptosis via mitochondrial stress, while synthetic bis-indoles frequently act as microtubule destabilizers similar to Vinca alkaloids.

IndoleMechanism cluster_0 Pathway A: Mitochondrial Apoptosis (Natural/DIM) cluster_1 Pathway B: Tubulin Interference (Synthetic BIMs) Indole Indole Derivative (Treatment) ROS ROS Generation (Oxidative Stress) Indole->ROS Metabolic Activation Tubulin Tubulin Binding (Colchicine Site) Indole->Tubulin Direct Binding Bax Bax Upregulation Bcl-2 Downregulation ROS->Bax Mito Mitochondrial Depolarization Bax->Mito Caspase Caspase-3/9 Activation Mito->Caspase Apoptosis APOPTOSIS (Cell Death) Caspase->Apoptosis Arrest G2/M Phase Arrest Tubulin->Arrest Arrest->Apoptosis Mitotic Catastrophe

Figure 1: Dual mechanistic pathways of indole derivatives. Natural forms predominantly drive mitochondrial apoptosis (left), while synthetic bis-indoles often act as anti-mitotic agents (right).

Experimental Protocol: Optimized MTT Assay for Indoles

Standard MTT protocols often fail with indole derivatives due to their high lipophilicity, leading to precipitation in aqueous media which causes false absorbance spikes. The following protocol is self-validating and optimized for hydrophobic compounds.

Critical Pre-Requisites
  • Solvent: DMSO (Dimethyl sulfoxide).[8][9] Final concentration in well must be < 0.5% to avoid solvent toxicity.

  • Seeding Density: 5,000–8,000 cells/well (Adherent). Indoles require actively dividing cells for maximum efficacy (especially tubulin inhibitors).

The Workflow

MTTProtocol Step1 1. Seeding (96-well plate) Wait 24h for attachment Step2 2. Treatment Dissolve Indole in DMSO Serial Dilution in Media Step1->Step2 Step3 3. Incubation 24h - 72h (Compound Dependent) Step2->Step3 Step4 4. MTT Addition Add 0.5 mg/mL MTT Incubate 4h @ 37°C Step3->Step4 Step5 5. Solubilization Remove Media CAREFULLY Add 100µL DMSO Step4->Step5 Step6 6. Quantification Read Absorbance @ 570nm Ref Filter @ 630nm Step5->Step6

Figure 2: Optimized MTT workflow. Step 5 is critical for indoles: complete removal of media is necessary before DMSO addition to prevent precipitation of the drug alongside formazan.

Troubleshooting Indole Specifics
  • Precipitation Check: Before adding MTT, view wells under a microscope.[9] If you see needle-like crystals, the indole has precipitated. Data is invalid. Repeat with lower concentrations or improve solubility using a cyclodextrin carrier.

  • Color Interference: Some oxidized indoles turn yellow/orange. Always include a "Compound Only" blank (Media + Drug, No Cells) to subtract chemical absorbance from the final reading.

Critical Evaluation & Stability

When selecting an indole derivative for your study, consider these stability factors:

  • Acid Sensitivity: Indole-3-carbinol (I3C) is highly unstable in acidic environments (like the stomach or unbuffered media), rapidly condensing into DIM and other oligomers. For in vitro work, ensure media is pH buffered (HEPES) if using I3C.

  • Light Sensitivity: Many bis-indoles are photosensitive. All incubations should be performed in the dark or with foil-wrapped plates to prevent photo-degradation which alters IC50 values.

  • Metabolic Stability: While synthetic BIMs show superior cytotoxicity in vitro, they often suffer from poor bioavailability in vivo due to rapid hydroxylation. This makes them excellent candidates for intratumoral injection or nanoparticle formulation, but challenging for oral delivery.

References

  • Aggarwal, B. B., & Ichikawa, H. (2005). Molecular targets and anticancer potential of indole-3-carbinol and its derivatives. Cell Cycle, 4(9), 1201-1215. Link

  • Safe, S., et al. (2008). Diindolylmethane and its halogenated derivatives as anticancer agents. The Chemical Record, 8(4), 269-285. Link

  • Weng, J. R., et al. (2008). Indole-3-carbinol and 3,3'-diindolylmethane induce apoptosis in human prostate cancer cells. Integrative Cancer Therapies. Link

  • Abbas, A., et al. (2024). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications. Molecules, 29, 4770.[10] Link

  • Khan, M., et al. (2025). Synthesis of Novel Indole Derivatives, Antiproliferative Activity, Apoptosis, and Molecular Docking Studies. Acta Chimica Slovenica. Link

  • Abcam Protocols. MTT Assay Protocol for Cell Viability. Link

Sources

Structural Validation of 1,7-Dimethyl-1H-Indole-3-Carbaldehyde: A Comparative Mass Spectrometry Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the synthesis and development of indole-based therapeutics, 1,7-dimethyl-1H-indole-3-carbaldehyde (MW 173.[1]21) represents a critical scaffold.[1] However, its structural validation presents a specific challenge: distinguishing it from thermodynamically stable isomers (e.g., 1,2-dimethyl or 2,3-dimethyl variants) formed during Vilsmeier-Haack formylation or N-methylation steps.[1]

This guide compares the two dominant validation methodologies: Electron Ionization (EI) GC-MS and Electrospray Ionization (ESI) LC-MS/MS .[1] While ESI is the standard for biological matrices, this guide argues that EI-MS is the superior technique for structural confirmation of this specific small molecule due to its diagnostic "hard" fragmentation patterns, specifically distinguishing the 7-methyl "peri-effect" from pyrrole-substituted isomers.

Comparative Analysis: EI-GC-MS vs. ESI-LC-MS/MS[1]

The choice between EI and ESI is not merely about instrument availability; it is a choice between structural fingerprinting (EI) and molecular weight confirmation (ESI).[1]

Comparison Matrix
FeatureMethod A: EI-GC-MS Method B: ESI-LC-MS/MS
Ionization Energy 70 eV (Hard)3-5 kV (Soft)
Primary Data Output Fragment-rich spectrum (Fingerprint)Molecular Ion

Structural Insight High: Distinguishes positional isomersLow: Confirms MW only
Isomer Specificity Excellent (via relative abundance of fragments)Poor (requires chromatographic separation)
Sample Requirement Volatile, thermally stableSoluble, polar/ionizable
Key Application Synthetic Validation / QC Biological Assays / PK Studies
Expert Insight: The "Peri-Effect" in Fragmentation

As a Senior Application Scientist, I prioritize EI for this compound because of the 1,7-dimethyl interaction . In the 1,7-isomer, the N-methyl (position 1) and the benzene-ring methyl (position 7) experience steric repulsion (peri-strain).

  • In EI-MS: This strain weakens the

    
     bond, leading to a statistically higher abundance of the 
    
    
    
    peak compared to the 1,2-dimethyl isomer, where the methyl groups are less crowded.
  • In ESI-MS: The soft ionization preserves the parent ion

    
    , often masking these subtle steric destabilizations unless high-energy Collision Induced Dissociation (CID) is applied.
    

Detailed Fragmentation Logic (EI-MS)

To validate this compound, you must verify the presence of specific ions derived from the parent


 173.[1]
The Pathway[2][3][4][5]
  • Molecular Ion (

    
    ): 
    
    
    
    173.[1] High intensity (base peak or near base).[1]
  • Aldehyde Hydrogen Loss (

    
    ): 
    
    
    
    172. Characteristic of aromatic aldehydes.
  • Carbonyl Loss (

    
    ): 
    
    
    
    144.[1] Cleavage of the formyl group.[1] This is the most diagnostic transition for 3-carbaldehydes.[1]
  • Methyl Radical Loss (

    
    ): 
    
    
    
    158.[1]
    • Diagnostic Check: If this peak is unusually intense (>20% of base peak), it supports the 1,7-substitution pattern due to the ejection of the strained N-methyl group.

  • Ring Expansion/Degradation:

    
     115-117. Typical indole core breakdown (quinolinium-like ions).[1]
    
Visualization: Fragmentation Pathway

The following diagram illustrates the mechanistic causality of the observed mass spectrum.

FragmentationPathway Parent Parent Ion (M+.) m/z 173 (1,7-Dimethyl-Indole-3-CHO) M_H [M-H]+ m/z 172 (Acylium Ion) Parent->M_H -H• (Aldehyde) M_CHO [M-CHO]+ m/z 144 (Dimethylindole Core) Parent->M_CHO -CHO• (Alpha Cleavage) M_CH3 [M-CH3]+ m/z 158 (Loss of N-Me or 7-Me) Parent->M_CH3 -CH3• (Peri-Strain Relief) M_H->M_CHO -CO (Decarbonylation) RingFrag Ring Fragments m/z 115-117 M_CHO->RingFrag Ring Opening

Figure 1: Predicted Electron Ionization (EI) fragmentation pathway for this compound, highlighting the peri-strain relief pathway.[1]

Experimental Protocols

Protocol A: EI-GC-MS (Structural Confirmation)

Best for: Final product purity and isomer differentiation.[1]

Sample Preparation:

  • Dissolve 1 mg of sample in 1 mL Ethyl Acetate (HPLC Grade).[1] Note: Avoid methanol to prevent acetal formation in the injector.

  • Filter through 0.22 µm PTFE syringe filter.[1]

Instrument Parameters:

  • Column: DB-5MS or equivalent (30m x 0.25mm x 0.25µm).[1]

  • Carrier Gas: Helium at 1.0 mL/min (Constant Flow).[1]

  • Inlet Temp: 250°C (Split mode 20:1).

  • Oven Program:

    • Initial: 80°C (hold 1 min).

    • Ramp: 20°C/min to 280°C.[1]

    • Hold: 5 min.

  • MS Source: 230°C, 70 eV.[1]

  • Scan Range:

    
     40-300.
    

Self-Validating Check:

  • The retention time (RT) must be distinct from the starting material (Indole-3-carbaldehyde, MW 145) and the mono-methylated impurity (MW 159).

  • Pass Criteria: Base peak

    
     173 or 144; presence of 
    
    
    
    172.
Protocol B: ESI-LC-MS/MS (Purity & Quantitation)

Best for: Biological matrices or thermally unstable precursors.[1]

Sample Preparation:

  • Dissolve 1 mg sample in Acetonitrile (ACN) .

  • Dilute to 1 µg/mL with 50:50 ACN:Water (+0.1% Formic Acid).

Instrument Parameters:

  • Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 2.1 x 50mm).[1]

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid.[1][2]

    • B: Acetonitrile + 0.1% Formic Acid.[1][2]

  • Gradient: 5% B to 95% B over 5 mins.

  • Ionization: ESI Positive Mode (

    
    ).[1][3]
    
  • Transitions (MRM for Quant):

    • Quantifier:

      
       (Loss of CO/C2H4 equivalent).[1]
      
    • Qualifier:

      
      .[1]
      

Analytical Workflow Decision Tree

To ensure efficient use of resources, follow this logic flow for sample analysis.

Workflow Start Sample: 1,7-Dimethyl-Indole-3-CHO Solubility Solubility Check: Soluble in EtOAc? Start->Solubility GCMS Run EI-GC-MS (Protocol A) Solubility->GCMS Yes (Preferred) LCMS Run ESI-LC-MS (Protocol B) Solubility->LCMS No (Unstable/Polar) Analysis Analyze Fragmentation GCMS->Analysis LCMS->Analysis Check1 Check m/z 173 (M+) Analysis->Check1 Check2 Check m/z 144 (M-CHO) Check1->Check2 Check3 Check m/z 158 (M-CH3) High Abundance? Check2->Check3 Conclusion Confirm Structure: 1,7-Isomer Validated Check3->Conclusion Yes (Peri-effect confirmed)

Figure 2: Decision workflow for selecting the appropriate MS technique and validating the 1,7-isomer structure.

References

  • NIST Mass Spectrometry Data Center. Indole-3-carboxaldehyde Mass Spectrum.[1] NIST Chemistry WebBook, SRD 69.[1] Available at: [Link][1]

  • MassBank Europe. Mass Spectrum of Indole-3-carboxaldehyde (LC-ESI-QTOF).[1] Record ID: MSBNK-RIKEN-PR100508.[1][2] Available at: [Link][1]

  • Smith, R. M. Understanding Mass Spectra: A Basic Approach.[1] 2nd Edition, Wiley-Interscience, 2004.[1] (General reference for Indole alpha-cleavage mechanisms).

Sources

Safety Operating Guide

Operational Guide: Safe Disposal and Handling of 1,7-Dimethyl-1H-indole-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Chemical Assessment & Hazard Profiling

Effective disposal begins with accurate characterization.[1] 1,7-dimethyl-1H-indole-3-carbaldehyde is a specialized intermediate often used in the synthesis of pharmaceuticals (e.g., kinase inhibitors).[1][2] While it shares the general safety profile of the indole family, the aldehyde functionality introduces specific reactivity concerns regarding oxidation and polymerization.[1]

Operational Note: In the absence of a compound-specific flash point or toxicity limit, you must apply the "Worst-Case Analog" principle, utilizing data from the parent compound (Indole-3-carboxaldehyde) and adjusting for increased lipophilicity due to the dimethyl substitution.[1][2]

Physiochemical Safety Data
ParameterSpecification / ValueOperational Implication
CAS Number 164353-61-1Use for waste manifesting and inventory tracking.[1][2]
Physical State Solid (Crystalline powder)Risk of dust generation; inhalation hazard.[1]
Reactivity Group Aldehyde (Aromatic)Susceptible to autoxidation to carboxylic acids; reactive with strong bases.[1]
GHS Classification Irritant (H315, H319, H335)Standard PPE (Nitrile gloves, safety glasses) is mandatory.[1]
Incompatibilities Strong Oxidizers, Strong BasesCRITICAL: Do not commingle with nitric acid or perchlorates in waste streams.[1]

Pre-Disposal Stabilization (The "Quench" Logic)[1]

As an Application Scientist, I often see researchers discard reactive aldehydes directly into solid waste bins.[1] This is a safety lapse. Aldehydes can undergo autoxidation to form carboxylic acids (in this case, 1,7-dimethylindole-3-carboxylic acid), a process that can be exothermic depending on conditions.[1][2]

Protocol for "Old" or Degraded Samples: If the material appears dark brown or gummy (indicating decomposition), do not dispose of it immediately.[1]

  • Dissolve: Dissolve the solid in a minimal amount of Acetone or Ethyl Acetate.[1]

  • Neutralize: If you suspect acidic byproducts, check pH.[1] If pH < 4, neutralize with saturated Sodium Bicarbonate (

    
    ) solution.[1]
    
  • Precipitate/Absorb: Absorb the liquid onto an inert solid (vermiculite or silica gel) before placing it in the solid waste stream.[1]

Waste Stream Segregation Logic

Proper segregation prevents "trash can chemistry"—unintended reactions inside waste containers.[1] Use the following logic flow to determine the correct waste stream.

DisposalLogic Start Waste Material: This compound StateCheck Is the material Solid or Liquid? Start->StateCheck IsHalogenated Solvent System: Does it contain Halogens? (DCM, Chloroform) StateCheck->IsHalogenated Liquid/Solution IsPure Is it Pure Solid or Spill Debris? StateCheck->IsPure Solid/Powder StreamA Stream A: Halogenated Organic Waste (Red Can) IsHalogenated->StreamA Yes (Contains Halogens) StreamB Stream B: Non-Halogenated Organic Waste (Acetone, MeOH, EtOAc) IsHalogenated->StreamB No (Flammables only) StreamC Stream C: Solid Hazardous Waste (Double-bagged, Label: Toxic/Irritant) IsPure->StreamC All Solid Forms

Figure 1: Decision matrix for segregating indole aldehyde waste.[1][2] Note that "Stream A" and "Stream B" refer to standard laboratory waste classifications.

Step-by-Step Disposal Protocol

This protocol complies with EPA 40 CFR 262 (Standards Applicable to Generators of Hazardous Waste).[1]

Phase 1: Preparation
  • PPE Verification: Don standard nitrile gloves (0.11 mm thickness minimum), lab coat, and safety glasses.[1] If handling >10g of fine powder, use a P95 dust mask or work inside a fume hood.[1]

  • Container Selection:

    • Solids: High-density polyethylene (HDPE) wide-mouth jar or double-lined hazardous waste bag.

    • Liquids: Amber glass or HDPE carboy.[1] Avoid metal containers due to potential aldehyde oxidation/corrosion over long storage.

Phase 2: Packaging & Labeling[2]
  • Transfer: Transfer the material into the waste container.

    • Technique: Use a plastic spatula.[1] Do not scrape aggressively to avoid static discharge, as organic dusts can be combustible.[1]

  • Labeling (Critical):

    • Do not write "Chemical Waste."[1]

    • Write: "Hazardous Waste - this compound."

    • Hazards: Check "Irritant" and "Toxic."[1]

    • Constituents: If in solution, list all solvents and their approximate percentages (e.g., "Indole derivative (5%), Acetone (95%)").

Phase 3: Handoff
  • Secondary Containment: Place the primary waste container into a secondary tray to catch potential leaks.[1]

  • Scheduling: Contact your facility's EHS or waste contractor (e.g., Clean Harbors, Veolia) for pickup.[1]

  • Ultimate Disposal Method: The only acceptable final disposal method for this compound is High-Temperature Incineration .[1] Landfilling is generally prohibited for organic synthesis intermediates.[1]

Spill Management (Emergency Response)

In the event of a benchtop spill, immediate containment is required to prevent migration of the aldehyde dust.[1]

  • Evacuate & Ventilate: If the spill is large (>50g), evacuate the immediate area to let dust settle.[1]

  • Isolate: Mark the zone.

  • Decontamination:

    • Do NOT use compressed air. This will aerosolize the irritant.[1]

    • Wet Wipe Method: Cover the spill with paper towels dampened with Ethanol .[1] The solvent helps dissolve and trap the lipophilic indole.[1]

    • Scoop: Scoop the wet slurry into a wide-mouth solid waste jar.

    • Wash: Clean the surface with a soapy water solution (surfactant) to remove oily residues.[1]

References

  • Fisher Scientific. (2025).[1] Safety Data Sheet: Indole-3-carboxaldehyde. Retrieved from [1]

  • U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations: 40 CFR Part 262 - Standards Applicable to Generators of Hazardous Waste.[1] Retrieved from [1]

  • AppChem. (n.d.).[1] this compound Product Data & CAS 164353-61-1. Retrieved from [1]

  • Sigma-Aldrich. (2025).[1] Indole-3-carboxaldehyde Product Sheet and Safety Data. Retrieved from [1][2]

Sources

Safeguarding Your Research: A Comprehensive Guide to Personal Protective Equipment for Handling 1,7-dimethyl-1H-indole-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

In the dynamic landscape of drug discovery and chemical research, the synthesis and handling of novel compounds are paramount. 1,7-dimethyl-1H-indole-3-carbaldehyde, a substituted indole derivative, represents a class of molecules with significant potential in medicinal chemistry. As with any laboratory chemical, a thorough understanding of its hazard profile and the requisite safety protocols are critical to ensuring the well-being of our researchers. This guide provides an in-depth, experience-driven framework for the safe handling of this compound, with a primary focus on the selection and use of appropriate Personal Protective Equipment (PPE).

Core Principles of Chemical Handling: A Proactive Stance on Safety

Before detailing specific PPE, it is essential to establish a foundational understanding of safe laboratory practices. Engineering controls, such as fume hoods and proper ventilation, are the first line of defense and must be utilized whenever handling this compound. Administrative controls, including well-defined Standard Operating Procedures (SOPs) and thorough training, are equally vital. PPE serves as the final, critical barrier between the researcher and the chemical.

Personal Protective Equipment (PPE): Your Essential Safeguard

The minimum required PPE for handling this compound includes a lab coat, chemical-resistant gloves, and safety glasses or goggles.[3] The selection of each component should be deliberate and informed by the specific tasks being performed.

Eye and Face Protection: Shielding Your Vision

Given the potential for eye irritation, appropriate eye protection is non-negotiable.

  • Safety Glasses: For low-risk activities such as weighing small quantities of the solid compound in a well-ventilated area, safety glasses with side shields that meet ANSI Z87.1 standards are the minimum requirement.[4]

  • Chemical Splash Goggles: When handling solutions of the compound, or when there is any risk of splashing, chemical splash goggles are mandatory.[4][5] These provide a more complete seal around the eyes, offering superior protection.

  • Face Shield: For procedures with a higher risk of splashing or aerosol generation, such as heating solutions or transferring large volumes, a face shield should be worn in conjunction with chemical splash goggles to protect the entire face.[1][4]

Hand Protection: Choosing the Right Glove

Selecting the appropriate gloves is a critical step in preventing skin contact. The choice of glove material depends on the solvent being used and the duration of the task. Disposable nitrile gloves are a common choice in laboratories and offer good protection against a range of chemicals.[5] However, it is crucial to consult chemical resistance charts for the specific solvents in use.

Glove Selection Guide for Solvents Commonly Used with Indole Derivatives:

Glove MaterialSuitability for Aromatic Solvents (e.g., Toluene, Xylene)Suitability for Polar Solvents (e.g., Acetone, Ethanol)General Recommendation for this compound
Nitrile Fair to GoodGood to ExcellentRecommended for short-duration tasks and handling the solid. Change gloves immediately upon contamination.
Neoprene GoodGoodA robust option for longer-duration tasks or when handling larger quantities.
Butyl Rubber ExcellentPoorRecommended when working with highly aromatic or halogenated solvents.
Latex PoorGoodNot recommended due to poor chemical resistance to many organic solvents and potential for allergic reactions.[6][7]

Disclaimer: This table provides general guidance. Always consult the glove manufacturer's specific chemical resistance data for the chemicals and exposure times relevant to your procedure.[8][9][10][11]

Body Protection: The Laboratory Coat

A flame-resistant lab coat, buttoned completely, is essential to protect your skin and personal clothing from potential splashes and spills.[4] Ensure the lab coat is made of a suitable material, such as cotton or a flame-resistant blend.

Respiratory Protection: A Necessary Precaution for Aerosols and Dust

Given that the parent compound may cause respiratory irritation, minimizing the inhalation of dust or aerosols is crucial.[1][2]

  • Work in a Fume Hood: All manipulations of the solid compound that could generate dust, and all work with solutions, should be performed in a certified chemical fume hood.

  • Respirator Use: If engineering controls are not sufficient to prevent inhalation exposure, or during a large spill, a respirator may be necessary. The use of a respirator requires a formal respiratory protection program, including fit testing and training, as mandated by OSHA (29 CFR 1910.134).[1]

Operational Plan: A Step-by-Step Guide to Safe Handling

A systematic approach to handling this compound will significantly minimize the risk of exposure.

Caption: A stepwise workflow for the safe handling of this compound.

Disposal Plan: Responsible Management of Chemical Waste

Proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. Indole and its derivatives can be toxic to aquatic life and may be considered environmental pollutants.[12]

Waste Segregation and Disposal Protocol:

  • Solid Waste:

    • Collect any solid this compound waste in a clearly labeled, sealed container.

    • Contaminated items such as weigh boats, filter paper, and gloves should also be placed in this container.

    • The container should be labeled as "Hazardous Waste" with the full chemical name.

  • Liquid Waste:

    • Collect all liquid waste containing the compound in a designated, leak-proof, and clearly labeled hazardous waste container.

    • Do not mix incompatible waste streams. The parent compound is incompatible with strong oxidizing agents and strong bases.[13]

    • The container should be labeled as "Hazardous Waste" and list all chemical constituents.

  • Disposal:

    • All chemical waste must be disposed of through your institution's Environmental Health and Safety (EHS) office.[14]

    • Never pour chemical waste down the drain unless specifically authorized by EHS for a particular, well-characterized waste stream.

Emergency Procedures: Preparedness is Key

In the event of an exposure or spill, immediate and correct action is crucial.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing while under a safety shower. Seek medical attention.

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If they are not breathing, give artificial respiration. Seek medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.

  • Spill: For a small spill, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal. For a large spill, evacuate the area and contact your institution's EHS department.

By adhering to these comprehensive guidelines, researchers can confidently and safely work with this compound, fostering a culture of safety and scientific excellence within the laboratory.

References

  • Personal Protective Equipment for Fragrance Oil. (2022, July 4). St. Eval. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Indole-3-carboxaldehyde. Retrieved from [Link]

  • University of Alabama in Huntsville. (n.d.). UAH Laboratory Personal Protective Equipment. Retrieved from [Link]

  • Storemasta. (2025, July 2). Examples of PPE for Various Dangerous Goods Classes. Retrieved from [Link]

  • El-Sawy, E. R., et al. (2017). 1H-Indole-3-carboxaldehyde: Synthesis and Reactions. Egypt. J. Chem., 60(5), 723-739.
  • Environmental Health and Safety, University of South Carolina. (n.d.). OSHA Glove Selection Chart. Retrieved from [Link]

  • ChemTalk. (n.d.). Lab Safety Equipment & PPE. Retrieved from [Link]

  • Arora, P. K., & Bae, H. (2014). Isolation of Indole Utilizing Bacteria Arthrobacter sp. and Alcaligenes sp. From Livestock Waste. Journal of environmental science and health. Part. B, Pesticides, food contaminants, and agricultural wastes, 49(10), 753–758.
  • Gloves Chemical Resistance Chart. (n.d.). Safety Emporium. Retrieved from [Link]

  • Environment, Health and Safety, University of California, Berkeley. (n.d.). Hand Protection Chemical Resistance Guide. Retrieved from [Link]

  • Stockholm University. (2015, March 23). Procedures for the disposal of liquid chemical residues and aqueous solutions. Retrieved from [Link]

  • East Carolina University, Office of Environmental Health and Safety. (n.d.). Chemical Resistance Selection Chart for Protective Gloves. Retrieved from [Link]

  • Kimberly-Clark. (n.d.). Nitrile Gloves Chemical Resistance Guide. Retrieved from [Link]

  • Microbe Online. (2022, August 10). Indole Test- Principle, Reagents, Procedure, Result Interpretation and Limitations. Retrieved from [Link]

  • National Toxicology Program. (2017). NTP Technical Report on the Toxicology Studies of Indole-3-carbinol (CASRN 700-06-1) in F344/N Rats and B6C3F1/N Mice and Toxicology and Carcinogenesis Studies of Indole-3-carbinol in Harlan Sprague Dawley Rats and B6C3F1/N Mice Gavage Studies): Technical Report 584.
  • American Society for Microbiology. (2019, August 12). Indole Test. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis, In Vitro Cytotoxicity Evaluation and GSK-3β Binding Study of Some Indole–Triazole-Linked Pyrazolone Derivatives. Retrieved from [Link]

Sources

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.